molecular formula C9H8ClFO2 B1435175 Methyl 2-chloro-5-fluoro-3-methylbenzoate CAS No. 1805112-73-5

Methyl 2-chloro-5-fluoro-3-methylbenzoate

Cat. No.: B1435175
CAS No.: 1805112-73-5
M. Wt: 202.61 g/mol
InChI Key: KOWDYLBNZKLGDP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-chloro-5-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDYLBNZKLGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. We will explore its physicochemical properties, propose a robust synthetic pathway, predict its spectral characteristics, and discuss its chemical reactivity. Furthermore, this guide will delve into the potential applications of this molecule as a versatile building block in the design and development of novel therapeutic agents, grounded in the established role of fluorinated and chlorinated scaffolds in enhancing pharmacological properties.

Introduction: The Strategic Value of Halogenated Benzoates

Substituted benzoic acids and their esters are fundamental scaffolds in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the aromatic ring can profoundly influence a molecule's biological and physical properties. Fluorine, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[1][2][3] Chlorine contributes to these effects and can provide an additional vector for chemical modification.

This compound combines these features: a chlorinated position ortho to the ester, a fluorine atom meta to the ester, and a methyl group. This unique substitution pattern makes it a valuable and intriguing building block for creating complex molecular architectures with tailored pharmacological profiles. This guide aims to provide the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

PropertyPredicted Value / InformationSource / Justification
Molecular Formula C₉H₈ClFO₂Calculated from structure
Molecular Weight 202.61 g/mol Calculated from structure[6]
Appearance Colorless to light yellow liquid or low-melting solidTypical for similar small molecule esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF); Insoluble in waterExpected for a non-polar organic ester
Boiling Point Estimated >200 °CExtrapolated from related substituted benzoates
Melting Point Estimated <30 °CLikely a liquid or low-melting solid at room temp
CAS Number Not assigned or not publicly availableBased on extensive database searches

Proposed Synthesis Pathway

The most direct and logical synthesis of this compound involves a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Step 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid

The synthesis of the parent acid is the critical step. While a specific procedure for this molecule is not documented, a plausible route can be adapted from known syntheses of related polysubstituted benzoic acids, such as the chlorination of an appropriate precursor.[7][8] A common method involves the selective chlorination of a substituted methylbenzoic acid. For instance, starting from 3-methyl-5-fluorobenzoic acid, a directed ortho-chlorination could yield the desired product.

Step 2: Fischer Esterification

Once the 2-chloro-5-fluoro-3-methylbenzoic acid is obtained, it can be converted to its methyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol is a reliable and scalable method for producing methyl esters.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound from its corresponding carboxylic acid.

Materials:

  • 2-chloro-5-fluoro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-chloro-5-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Esterification cluster_purification Step 3: Purification Precursor 3-Methyl-5-fluorobenzoic Acid Acid 2-chloro-5-fluoro-3-methylbenzoic acid Precursor->Acid Directed Chlorination Reagent1 Chlorinating Agent (e.g., SO2Cl2, NCS) Product This compound Acid->Product Fischer Esterification Reagent2 Methanol (MeOH) Sulfuric Acid (cat. H2SO4) Workup Aqueous Workup & Extraction Product->Workup Purify Column Chromatography Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Proposed two-step synthesis and purification workflow.

Predicted Spectral Analysis

While actual spectra are unavailable, a detailed prediction based on established principles of spectroscopy and data from similar molecules provides a strong framework for characterization.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

  • Aromatic Protons (2H): The two protons on the benzene ring will appear as doublets due to coupling with the fluorine atom. Their chemical shifts will be in the range of δ 7.0-7.8 ppm . The electron-withdrawing effects of the chloro, fluoro, and ester groups will shift them downfield.

  • Methoxy Protons (-OCH₃): The methyl ester protons will appear as a sharp singlet around δ 3.9 ppm .[9]

  • Aryl Methyl Protons (-CH₃): The methyl group attached to the ring will also be a singlet, likely found around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR will be more complex but highly informative.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 164-167 ppm range.[9][12]

  • Aromatic Carbons (6C): These will appear between δ 115-140 ppm . The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbon attached to chlorine will also have a characteristic shift.

  • Methoxy Carbon (-OCH₃): This signal should appear around δ 52-53 ppm .[9]

  • Aryl Methyl Carbon (-CH₃): The ring-attached methyl carbon will be found upfield, around δ 15-20 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.[13][14][15]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ . This is the most prominent peak in the spectrum.[14]

  • C-O Stretch (Ester): Strong bands will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[14]

  • Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[13]

  • C-Cl Stretch: A peak in the fingerprint region, typically 700-850 cm⁻¹ .

  • C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal the isotopic pattern of chlorine.

  • Molecular Ion (M⁺): The spectrum should show two molecular ion peaks due to the isotopes of chlorine: one at m/z = 202 (for ³⁵Cl) and another at m/z = 204 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.

  • Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171/173 , and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143/145 .[16][17][18]

Reactivity and Chemical Behavior

The reactivity of the aromatic ring is dictated by the directing effects of its five substituents.

  • -COOCH₃ (Ester): A deactivating, meta-directing group.

  • -Cl (Chloro): A deactivating, ortho-, para-directing group.

  • -F (Fluoro): A deactivating, ortho-, para-directing group.

  • -CH₃ (Methyl): An activating, ortho-, para-directing group.

The interplay of these electronic effects makes the molecule an interesting substrate for further functionalization. Electrophilic aromatic substitution would be challenging due to the presence of three deactivating groups, but if forced, the substitution position would be determined by the complex balance of these directing influences. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. It can also undergo transesterification with other alcohols.

Reactivity cluster_ester Ester Reactivity cluster_ring Aromatic Ring Reactivity Molecule This compound Ester Group Aromatic Ring Hydrolysis Hydrolysis (H+ or OH-) Molecule:co->Hydrolysis Susceptible to Nucleophilic Acyl Substitution EAS Electrophilic Aromatic Substitution (EAS) Molecule:ar->EAS Can undergo substitution CarboxylicAcid 2-chloro-5-fluoro-3-methylbenzoic acid Hydrolysis->CarboxylicAcid Deactivated Ring is Deactivated EAS->Deactivated

Caption: Key reactivity sites of the target molecule.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry. The introduction of fluorine and chlorine can significantly enhance a drug candidate's profile by:

  • Blocking Metabolic Sites: Fluorine can replace hydrogen at a site prone to metabolic oxidation, thereby increasing the drug's half-life.[1]

  • Increasing Binding Affinity: The strong C-F bond can participate in favorable interactions with protein targets, and the electronegativity of halogens can alter the electronic landscape of the molecule to improve binding.[2]

  • Modulating Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and oral absorption.[3]

This compound is an ideal starting point or intermediate for synthesizing more complex molecules where these properties are desired. It can be elaborated through modification of the ester, reduction to a benzyl alcohol, or potentially through nucleophilic aromatic substitution under specific conditions. Its unique substitution pattern offers a scaffold that can be used to explore chemical space efficiently in lead optimization campaigns.

Safety and Handling

No specific safety data sheet (MSDS) exists for this compound. However, based on data for structurally similar compounds like methyl benzoate and other halogenated aromatics, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, albeit underexplored, chemical entity for synthetic and medicinal chemistry. This guide has provided a robust, data-inferred framework for its properties, synthesis, and potential applications. By leveraging the principles of physical organic chemistry and the known benefits of halogenation in drug design, researchers are well-equipped to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate.
  • 4 - The Royal Society of Chemistry.
  • Provide the IR spectrum analysis for methyl benzoate. - brainly.com.
  • CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate - Alchem.Pharmtech.
  • Interpret the infrared spectrum of methyl m-nitrobenzoate. - Study.com.
  • infrared spectrum of methyl 2-hydroxybenzoate - docbrown.info.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed.
  • Methyl Benzoate | C8H8O2 - PubChem.
  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing.
  • Polyfluorinated groups in medicinal chemistry - PubMed.
  • 2-Chloro-5-fluoro-3-methylbenzoic acid - Mosher Chemical.
  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 - PubChem.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Fluorine in Medicinal Chemistry - ResearchGate.
  • Importance of Fluorine in Benzazole Compounds - MDPI.
  • Fluorine in medicinal chemistry - PubMed.
  • Methyl benzoate - Restek.
  • Showing metabocard for Methyl benzoate (HMDB0033968) - Human Metabolome Database.
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  • Solved Question | Chegg.com.
  • Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 - ATB.
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Sources

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate (CAS Number: 1805112-73-5), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, expected analytical characterization, and its strategic applications in drug discovery.

Core Compound Profile

This compound is a polysubstituted benzene derivative. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 1805112-73-5N/A
Molecular Formula C₉H₈ClFO₂N/A
Molecular Weight 202.61 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in waterN/A

Strategic Importance in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Metabolic Stability : The presence of a chlorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability : Halogenation influences the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The combination of chloro and fluoro substituents offers a nuanced approach to fine-tuning this property.

  • Binding Interactions : Chlorine and fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.

This compound, with its multiple substitution points, serves as a versatile scaffold for introducing these beneficial properties into novel pharmaceutical agents.

Proposed Synthetic Pathway

Synthetic Pathway 1-chloro-4-fluoro-2-methylbenzene 1-chloro-4-fluoro-2-methylbenzene Intermediate_Acid 2-chloro-5-fluoro-3-methylbenzoic acid 1-chloro-4-fluoro-2-methylbenzene->Intermediate_Acid 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ Final_Product This compound Intermediate_Acid->Final_Product MeOH, H2SO4 (cat.), Reflux

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (Proposed)

This procedure is adapted from synthetic methods for structurally similar compounds.

Principle: The synthesis of the carboxylic acid precursor is proposed to proceed via a directed ortho-metalation followed by carboxylation. The chloro group is a more effective ortho-directing group than the methyl or fluoro groups in this context, guiding the lithiation to the desired position.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 100 mL).

  • Starting Material: Add 1-chloro-4-fluoro-2-methylbenzene (10.0 g, 69.2 mmol) to the THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 30.5 mL, 76.1 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

  • Carboxylation: In a separate flask, crush dry ice into a fine powder. Carefully transfer the lithiated solution via cannula onto the crushed dry ice with vigorous stirring.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by the slow addition of 1 M HCl (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoro-3-methylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part 2: Synthesis of this compound (Proposed)

Principle: The final product is synthesized via a classic Fischer esterification of the carboxylic acid precursor. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing the purified 2-chloro-5-fluoro-3-methylbenzoic acid (from Part 1), add methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (100 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Analytical Characterization (Expected)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.9 ppm.

  • Aromatic Protons: Two aromatic protons will be present, appearing as doublets or doublet of doublets in the range of δ 7.0-7.8 ppm. The coupling constants will be influenced by the neighboring fluorine and other protons.

  • Methyl Group Protons (-CH₃): A singlet peak is expected around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (-C=O): A signal is expected in the range of δ 164-168 ppm.

  • Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 115-140 ppm. The carbons directly attached to fluorine will exhibit a large C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): A signal is expected around δ 52 ppm.

  • Methyl Group Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): An absorption band is expected in the region of 1250-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

  • C-F Stretch: A strong absorption is expected in the range of 1000-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands will be observed in their respective regions.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Reactivity and Safe Handling

  • Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity and reactivity.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

  • Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its polysubstituted aromatic structure makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The proposed synthetic route provides a practical and logical approach for its preparation in a laboratory setting. Further research into the applications and biological activity of derivatives of this compound is warranted.

References

No direct scientific literature or patents for "this compound" (CAS 1805112-73-5) were identified during the search. The provided information is based on general chemical principles and data for analogous compounds.

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight, and delves into its structural characteristics, plausible synthetic pathways, and applications as a versatile chemical intermediate. By synthesizing data from established chemical databases and analogous compound preparations, this guide offers field-proven insights and detailed experimental protocols relevant to drug development professionals. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold makes this molecule a valuable building block for creating more complex, biologically active compounds.

Core Physicochemical Properties and Molecular Identification

This compound is a polysubstituted aromatic compound. Its precise arrangement of functional groups—a methyl ester, a chlorine atom, a fluorine atom, and a methyl group—imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases. The molecular weight of this compound is 202.61 g/mol . This value is derived from its chemical formula, C₉H₈ClFO₂, and is consistent with structurally similar isomers.[1]

Data Summary Table
PropertyValueSource / Method
Molecular Weight 202.61 g/mol Calculated (and confirmed by isomeric data[1])
Molecular Formula C₉H₈ClFO₂Deduced from IUPAC Name
IUPAC Name This compoundN/A
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)F)C)ClN/A
InChI Key (Inferred from Isomer)N/A
CAS Number 1379341-19-1 (for isomer Methyl 3-chloro-5-fluoro-2-methylbenzoate)BLD Pharm[1]
Chemical Structure Diagram

The structural arrangement of substituents on the benzene ring is critical to the molecule's chemical behavior. The diagram below illustrates the precise placement of each group.

Caption: Chemical structure of this compound.

Synthesis, Reactivity, and Mechanistic Insights

As a substituted benzoate, this compound is typically synthesized from its corresponding carboxylic acid precursor, 2-chloro-5-fluoro-3-methylbenzoic acid. The most common and industrially scalable method for this transformation is Fischer esterification or esterification via an acid chloride intermediate.

Plausible Synthetic Workflow

The synthesis logically proceeds via the esterification of the parent acid. This approach is well-documented for analogous structures and provides high yields with manageable purification.[2]

G start 2-chloro-5-fluoro-3- methylbenzoic acid reaction Esterification Reaction start->reaction reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) reagents->reaction workup Quenching & Solvent Removal (Rotary Evaporation) reaction->workup Cool to RT purification Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) workup->purification Crude Product product Methyl 2-chloro-5-fluoro-3- methylbenzoate purification->product Purified Product G core This compound ester Ester Group (-COOCH₃) core->ester chloro Aromatic Chlorine (-Cl) core->chloro hydrolysis Hydrolysis to Carboxylic Acid ester->hydrolysis amination Amidation with Primary/Secondary Amines ester->amination coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) chloro->coupling scaffolds Complex Pharmaceutical Scaffolds (e.g., Benzoxazoles, Quinolines) hydrolysis->scaffolds amination->scaffolds coupling->scaffolds

Sources

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, offering a versatile scaffold for drug design.

This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic analysis for structural elucidation, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C9H8ClFO2Based on structure
Molecular Weight 202.61 g/mol Calculated from formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral property of similar aromatic esters
Boiling Point > 200 °C (Predicted)Higher than simpler benzoates due to substitution
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in waterTypical for non-polar organic esters
Density ~1.3 g/cm³ (Predicted)Based on similar halogenated methylbenzoates

Synthesis and Mechanistic Insights

The most logical and established route to this compound is a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Part 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1)

The synthesis of this key intermediate is not widely documented in peer-reviewed literature, suggesting it may be a specialized reagent. However, a plausible synthetic route would involve the selective halogenation of a suitable starting material, such as 3-methyl-5-fluorobenzoic acid. The introduction of the chlorine atom at the 2-position would likely require specific directing group strategies to achieve the desired regioselectivity. Commercial suppliers offer this precursor, indicating that a scalable synthetic process exists[1][2].

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is used, and a strong acid catalyst is employed.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or another strong acid like p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq). The addition of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid. This is followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

  • Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium to favor the formation of the ester product.

  • Strong Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to overcome the reaction barrier and reach equilibrium faster.

  • Aqueous Work-up with Bicarbonate: The bicarbonate wash is essential to remove the acid catalyst and any remaining carboxylic acid starting material, which would otherwise co-purify with the ester product.

Fischer_Esterification start 2-chloro-5-fluoro- 3-methylbenzoic acid + Methanol (excess) reagents H₂SO₄ (catalyst) start->reagents Add protonation Protonation of Carbonyl Oxygen reagents->protonation nucleophilic_attack Nucleophilic Attack by Methanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water (byproduct) elimination->water Forms product Methyl 2-chloro-5-fluoro- 3-methylbenzoate deprotonation->product

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic Analysis and Structural Elucidation

As experimental data is not publicly available, the following are predicted spectroscopic characteristics for this compound. These predictions are based on the analysis of its structure and comparison with similar halogenated and methylated methyl benzoates.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): Two signals are expected in the aromatic region, each integrating to one proton. These would likely appear as doublets or more complex multiplets due to coupling with the fluorine atom and potentially long-range coupling with the methyl group. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups, and the electron-donating effect of the methyl group.

  • Ester Methyl Protons (δ 3.8-4.0 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group of the methyl ester.

  • Ring Methyl Protons (δ 2.2-2.5 ppm): A singlet integrating to three protons, corresponding to the -CH₃ group attached to the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide information about the carbon framework.

  • Carbonyl Carbon (δ 165-170 ppm): A signal for the ester carbonyl carbon.

  • Aromatic Carbons (δ 110-140 ppm): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom would show a large C-F coupling constant.

  • Ester Methyl Carbon (δ 50-55 ppm): A signal for the -OCH₃ carbon.

  • Ring Methyl Carbon (δ 15-25 ppm): A signal for the -CH₃ carbon.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (202.61). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Peaks: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester group (-COOCH₃) to give a [M-59]⁺ peak.

Data TypePredicted Key Features
¹H NMR Aromatic protons (doublets/multiplets, δ 7.0-8.0), Ester methyl (singlet, δ 3.8-4.0), Ring methyl (singlet, δ 2.2-2.5)
¹³C NMR Carbonyl (δ 165-170), Aromatic carbons (δ 110-140 with C-F coupling), Ester methyl (δ 50-55), Ring methyl (δ 15-25)
MS (EI) Molecular ion (M⁺) at m/z ~202, Isotope peak (M+2) at m/z ~204, Fragmentation at [M-31]⁺ and [M-59]⁺

Applications in Research and Drug Development

Substituted benzoic acids and their esters are fundamental building blocks in organic synthesis. The specific substitution pattern of this compound makes it a potentially valuable intermediate for several reasons:

  • Orthogonal Reactivity: The presence of chloro, fluoro, and methyl groups, along with the methyl ester, provides multiple sites for further chemical modification. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, while the methyl group can be a site for radical reactions. The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or other transformations.

  • Scaffold for Bioactive Molecules: Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated to improve metabolic stability, binding affinity, and bioavailability. The substitution pattern of this molecule could serve as a key fragment in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

While specific applications for this compound are not yet widely reported, its precursor, 2-Chloro-5-fluoro-3-methylbenzoic acid, is listed as a pharmaceutical intermediate, suggesting its use in the synthesis of active pharmaceutical ingredients (APIs)[1].

Synthetic_Pathway start Methyl 2-chloro-5-fluoro- 3-methylbenzoate hydrolysis Ester Hydrolysis start->hydrolysis substitution Nucleophilic Aromatic Substitution start->substitution acid 2-chloro-5-fluoro- 3-methylbenzoic acid hydrolysis->acid coupling Amide Coupling acid->coupling api Active Pharmaceutical Ingredient (API) coupling->api modified_api Modified API substitution->modified_api

Caption: Potential Synthetic Utility in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursor. Based on the safety data for structurally similar compounds, the following precautions are recommended.

Hazard CategoryRecommendations
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin/Eye Irritation Causes skin and serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. While detailed experimental data for this specific molecule is not yet widely available, its structure suggests a range of predictable chemical and physical properties. The synthesis can be reliably achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid. The unique arrangement of its substituents offers a versatile platform for the construction of more complex and potentially bioactive molecules. As research in medicinal chemistry continues to advance, the demand for novel and strategically functionalized building blocks like this compound is likely to grow.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
  • Chegg.com. (2016, April 14). What's the NMR of Methyl 2-chloro-5-nitrobenzoate (assign the peaks).
  • ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate.
  • SpectraBase. (n.d.). 2-Chloro-5-methyl benzoic acid.
  • PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.).
  • Mosher Chemical. (n.d.). 2-Chloro-5-fluoro-3-methylbenzoic acid.

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Spectroscopic Characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the structural elucidation of complex small molecules. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for analysis.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide the necessary toolkit to probe the molecular architecture, offering a detailed fingerprint of the compound's connectivity and electronic environment. This compound, a substituted aromatic ester, presents a compelling case study for the application of modern spectroscopic methods due to the nuanced interplay of its various functional groups and substituents on the benzene ring. The presence of chloro, fluoro, and methyl groups, in addition to the methyl ester functionality, creates a unique electronic landscape that is reflected in its spectroscopic signature. This guide will detail the predicted spectroscopic data for this compound and provide a thorough interpretation based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.35d1HJ(H-F) ≈ 7.5H-4
~7.10d1HJ(H-F) ≈ 9.0H-6
3.90s3H--OCH₃
2.40s3H-Ar-CH₃

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to a range appropriate for proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve Compound in CDCl3 + TMS acq1 Insert Sample into Spectrometer prep1->acq1 acq2 Tune and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 final final proc4->final Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals four distinct signals, consistent with the four types of non-equivalent protons in the molecule.

  • Aromatic Protons (H-4 and H-6): The protons on the aromatic ring are expected to appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene ring current.[1][2] The electron-withdrawing nature of the chloro, fluoro, and carbonyl groups further deshields these protons. The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The magnitude of the H-F coupling constant (J) depends on the number of bonds separating the nuclei. A larger coupling is expected for the proton meta to the fluorine (H-6), while a smaller coupling is anticipated for the proton para to the fluorine (H-4).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet at approximately 3.90 ppm.[1]

  • Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and will appear as a singlet, typically in the range of 2.3-2.5 ppm.[2]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~159.0 (d, ¹J(C-F) ≈ 250 Hz)C-5
~138.0 (d, ³J(C-F) ≈ 3 Hz)C-3
~135.0 (d, ³J(C-F) ≈ 8 Hz)C-1
~125.0 (d, ²J(C-F) ≈ 22 Hz)C-6
~123.0 (d, ²J(C-F) ≈ 25 Hz)C-4
~120.0 (d, ⁴J(C-F) ≈ 3 Hz)C-2
~52.5-OCH₃
~18.0Ar-CH₃

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Set to a range appropriate for carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and reference to the solvent signal (CDCl₃ at 77.16 ppm).

Diagram: Relationship between Structure and ¹³C NMR Signals

G cluster_mol This compound cluster_spec Predicted 13C Chemical Shifts (ppm) mol C=O C-5 C-3 C-1 C-6 C-4 C-2 -OCH3 Ar-CH3 spec ~165.0 ~159.0 (d) ~138.0 (d) ~135.0 (d) ~125.0 (d) ~123.0 (d) ~120.0 (d) ~52.5 ~18.0

Caption: Correlation of carbon atoms to their predicted chemical shifts.

Interpretation of the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~165.0 ppm).[3]

  • Aromatic Carbons: The aromatic carbons resonate in the range of 120-160 ppm.[2][4] The carbon directly attached to the highly electronegative fluorine atom (C-5) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²J, ³J, and ⁴J). The precise chemical shifts are influenced by the combined electronic effects of all substituents.[5][6] The number of distinct aromatic carbon signals can confirm the substitution pattern.[3][4]

  • Aliphatic Carbons: The methyl ester carbon (-OCH₃) will appear around 52.5 ppm, while the aromatic methyl carbon (Ar-CH₃) will be at a much higher field, around 18.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are absorbed when exposed to infrared radiation.[7][8]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic C-H
~2960MediumC-H stretchAliphatic C-H (-CH₃)
~1730StrongC=O stretchEster Carbonyl
~1600, ~1475Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchEster
~1100StrongC-F stretchAryl-Fluoride
~800StrongC-Cl stretchAryl-Chloride

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: FTIR Functional Group Analysis

G cluster_groups Functional Groups cluster_ir Characteristic IR Absorptions (cm⁻¹) mol This compound g1 Aromatic C-H mol->g1 g2 Aliphatic C-H mol->g2 g3 Ester C=O mol->g3 g4 Aromatic C=C mol->g4 g5 Ester C-O mol->g5 g6 Aryl-F mol->g6 g7 Aryl-Cl mol->g7 ir1 ~3100-3000 g1->ir1 ir2 ~2960 g2->ir2 ir3 ~1730 g3->ir3 ir4 ~1600, ~1475 g4->ir4 ir5 ~1250 g5->ir5 ir6 ~1100 g6->ir6 ir7 ~800 g7->ir7

Caption: Mapping of functional groups to their IR absorptions.

Interpretation of the IR Spectrum

The IR spectrum provides confirmatory evidence for the presence of key functional groups.

  • Carbonyl Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.[7][9]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the two methyl groups.[4]

  • Aromatic C=C Stretches: Bands in the 1600-1475 cm⁻¹ region confirm the presence of the aromatic ring.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ is more complex, but strong bands corresponding to the C-O stretch of the ester (~1250 cm⁻¹), the C-F stretch (~1100 cm⁻¹), and the C-Cl stretch (~800 cm⁻¹) are expected.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺∙): m/z 218 (and 220 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

  • Major Fragments:

    • m/z 187/189: [M - OCH₃]⁺

    • m/z 159/161: [M - COOCH₃]⁺

    • m/z 59: [COOCH₃]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Diagram: Predicted EI-MS Fragmentation Pathway

G mol [M]⁺∙ m/z 218/220 frag1 [M - OCH₃]⁺ m/z 187/189 mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z 159/161 mol->frag2 - •COOCH₃ frag3 [COOCH₃]⁺ m/z 59 mol->frag3 α-cleavage

Caption: Key fragmentation pathways for the target molecule.

Interpretation of the Mass Spectrum

  • Molecular Ion Peak: The presence of a peak at m/z 218 will correspond to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 220, with approximately one-third the intensity, is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). This isotopic pattern is a powerful diagnostic tool.

  • Fragmentation Pattern: The fragmentation of methyl benzoates is well-documented.[11][12][13] A common fragmentation pathway is the loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 187/189.[14] Another expected fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃) to give the aromatic cation at m/z 159/161. The observation of a peak at m/z 59 corresponding to the [COOCH₃]⁺ fragment is also anticipated.

Conclusion: A Cohesive Spectroscopic Portrait

The synergistic application of NMR, IR, and mass spectrometry provides a detailed and self-validating structural elucidation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy confirms the presence of the key functional groups, particularly the ester carbonyl. Finally, mass spectrometry provides the molecular weight and offers further structural clues through characteristic fragmentation patterns, including the diagnostic chlorine isotopic signature. This multi-faceted approach ensures a high degree of confidence in the assigned structure, a critical requirement in all areas of chemical research and development.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube.
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  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks.
  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. (2018). Journal of the American Society for Mass Spectrometry.
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
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  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2005). ResearchGate.
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  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
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An In-Depth Technical Guide to the Solubility Profile of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Despite its importance, publicly available data on its physicochemical properties, particularly its solubility in common laboratory solvents, is scarce. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. By analyzing its molecular structure, we infer a theoretical solubility profile. More importantly, this document details robust, step-by-step protocols for empirical solubility determination using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique. The methodologies presented herein are designed to be self-validating and serve as a practical starting point for any laboratory-based investigation of this compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's solubility begins with a detailed analysis of its molecular structure and resulting physicochemical properties.

1.1. Compound Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈ClFO₂

  • Molecular Weight: 202.61 g/mol

  • CAS Number: A specific CAS number for this exact isomer is not readily found in public databases, underscoring the novelty and lack of characterization of this compound. For reference, the related isomer "Methyl 2-fluoro-5-methylbenzoate" has the CAS number 2967-93-3[1][2][3].

1.2. Structural Analysis and Influence on Polarity

The solubility of this compound is dictated by the interplay of its functional groups:

  • Benzene Ring: The core aromatic ring is inherently nonpolar and hydrophobic.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding (as an acceptor). However, its contribution is significantly outweighed by the rest of the molecule's nonpolar character.

  • Halogen Substituents (Chloro- and Fluoro-): As electronegative atoms, chlorine and fluorine create bond dipoles. However, they also contribute to the molecule's overall size and hydrophobicity. Halogenation typically decreases aqueous solubility[4].

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that further increases the molecule's hydrophobicity.

Collectively, these features render the molecule predominantly nonpolar and lipophilic. Its solubility in water is expected to be extremely low, while good solubility is anticipated in organic solvents of low to moderate polarity.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Rationale
Physical State Solid at room temperature. Based on substituted benzoates, which are often crystalline solids.
logP (Octanol-Water Partition Coefficient) High (>3) The presence of a benzene ring, two halogens, and a methyl group suggests strong lipophilicity.
Aqueous Solubility Very Low The molecule is largely hydrophobic with limited hydrogen bonding capability. Halogenated esters are known to be poorly soluble in water[4][5].

| Organic Solvent Solubility | High | Expected to be miscible or highly soluble in a range of common organic solvents due to the "like dissolves like" principle[5][6][7]. |

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by the experimental protocols outlined in the subsequent section.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent Polarity Index Predicted Solubility Justification
Water 10.2 Very Low Highly polar, protic solvent. Poor match for the nonpolar analyte.
Methanol 5.1 Moderate to High Polar, protic solvent. The methyl ester may interact favorably, but the rest of the molecule limits miscibility.
Ethanol 4.3 High Less polar than methanol, providing a better match for the analyte's mixed characteristics[8][9].
Acetone 5.1 High Polar, aprotic solvent. Good dipole-dipole interactions without the steric hindrance of protic solvation.
Ethyl Acetate 4.4 High Moderately polar solvent with ester functionality, making it an excellent solvent for other esters.
Dichloromethane (DCM) 3.1 High Nonpolar solvent, ideal for dissolving hydrophobic compounds. Analogs show high solubility in DCM[4].
Toluene 2.4 High Nonpolar aromatic solvent. The benzene ring of the analyte will interact favorably via π-stacking.
Hexanes 0.1 Moderate Very nonpolar solvent. While a good match, solubility might be limited if crystalline lattice energy is high.

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar, aprotic solvent. Known as a "universal solvent" capable of dissolving many nonpolar compounds. |

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following sections provide a comprehensive workflow and detailed protocols for the quantitative determination of the solubility of this compound.

Overall Experimental Workflow

The process involves developing a reliable analytical method, preparing saturated solutions, and quantifying the dissolved analyte.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Calculation prep_standards Prepare Stock & Calibration Standards dev_hplc Develop HPLC-UV Method prep_standards->dev_hplc validate Validate Method (Linearity, Precision) dev_hplc->validate add_excess Add Excess Solid to Solvent equilibrate Equilibrate (Shake/Stir) add_excess->equilibrate filter_sample Filter through 0.22 µm Syringe Filter equilibrate->filter_sample dilute Dilute to within Calibration Range filter_sample->dilute analyze Analyze via Validated HPLC Method dilute->analyze calculate Calculate Concentration (mg/mL) analyze->calculate

Figure 1: Workflow for empirical solubility determination.

Protocol 1: Quantitative Analysis by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantifying aromatic compounds. It offers high sensitivity, specificity, and robustness. A reversed-phase C18 column is a suitable starting point as it effectively separates compounds based on hydrophobicity[10][11]. The method development process aims to find conditions that yield a sharp, symmetrical, and well-resolved peak for the analyte[12][13].

Step-by-Step Methodology:

  • Instrument & Column:

    • HPLC system with a UV-Vis detector, pump, and autosampler.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to ensure sharp peak shapes.

    • Solvent B: HPLC-grade Acetonitrile.

    • Filter and degas all solvents prior to use.

  • Wavelength Selection:

    • Prepare a dilute solution (~10 µg/mL) of the analyte in Acetonitrile.

    • Using the UV detector's scanning function, determine the wavelength of maximum absorbance (λ-max), likely between 230-280 nm for a substituted benzoate. Set this as the detection wavelength.

  • Chromatographic Method Development:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Initial Gradient: Start with a screening gradient to determine the approximate elution conditions (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Optimization: Based on the screening run, develop an optimized isocratic or gradient method that elutes the analyte with a retention time between 3 and 10 minutes. An isocratic method (e.g., 70:30 Acetonitrile:Water) is often sufficient for a pure standard.

  • Standard Preparation & Calibration:

    • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Calibration Curve: Inject each standard in triplicate and plot the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a reliable quantitative method.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a globally recognized standard for determining equilibrium solubility. It involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true thermodynamic solubility limit at that temperature.

Step-by-Step Methodology:

  • Sample Preparation:

    • For each solvent to be tested (e.g., Water, Methanol, Ethyl Acetate), add an excess amount of solid this compound to a glass vial (e.g., add ~20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible after equilibration.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

  • Sampling and Filtration:

    • After equilibration, let the vials stand for at least 30 minutes to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your HPLC calibration curve. A series of dilutions may be necessary for solvents in which the compound is highly soluble.

    • Inject the final diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the peak area and the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original solubility in the solvent.

    • Formula: Solubility (mg/mL) = (Calculated Concentration from HPLC in mg/mL) × (Total Dilution Factor)

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the care afforded to novel chemical entities and analogous compounds like other halogenated benzoates.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat[4].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[2].

  • Fire Safety: While likely a solid, treat as a combustible material. Keep away from open flames, sparks, and strong oxidizing agents[3].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water[4].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention[4].

    • Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention[2].

Conclusion

This compound is predicted to be a hydrophobic compound with very low aqueous solubility and high solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. This guide provides the necessary theoretical background and, more critically, detailed, field-proven experimental protocols for the precise and accurate determination of its solubility profile. By following the outlined procedures for HPLC method development and equilibrium solubility measurement, researchers can generate the reliable data essential for advancing its application in drug discovery, process chemistry, and materials science.

References

  • Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Solubility of Things. (n.d.). Methyl benzoate.
  • HiMedia Laboratories. (n.d.). Methyl benzoate.
  • Wikipedia. (n.d.). Methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem.
  • Bharti, A., et al. (n.d.). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Engineering Research.
  • Antalick, G., et al. (2010). Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. Food Chemistry.
  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs.

Sources

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate: Precursor Analysis and Methodologies

Introduction

This compound is a polysubstituted aromatic ester with significant potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its chloro, fluoro, and methyl substituents on the benzoate core makes it a valuable building block, yet also presents a distinct synthetic challenge. Achieving an efficient and regioselective synthesis is paramount for its practical application.

This technical guide, intended for researchers, chemists, and process development scientists, provides a comprehensive overview of a robust synthetic pathway to this compound. We will dissect the synthesis through a retrosynthetic lens, identify the critical precursors, and provide detailed, field-proven protocols for each synthetic transformation. The causality behind experimental choices, reaction mechanisms, and process controls will be explained to ensure both technical accuracy and practical reproducibility.

Part 1: Retrosynthetic Strategy and Core Precursor Identification

A logical synthesis is best designed by working backward from the target molecule. The final structure, a methyl ester, strongly implies a late-stage esterification of its corresponding carboxylic acid. This acid, 2-chloro-5-fluoro-3-methylbenzoic acid , is therefore the pivotal intermediate upon which the entire synthesis hinges.

The primary challenge lies in the regioselective construction of this tetrasubstituted benzene ring. A robust strategy involves a sequential introduction of the required functional groups onto a simpler, commercially available starting material. Our analysis identifies 3-fluoro-5-methylbenzoic acid as the optimal primary precursor. The subsequent synthetic strategy is built upon a classical, reliable sequence of aromatic chemistry: nitration, reduction, and a Sandmeyer reaction, followed by the final esterification.

G M1 This compound (Target) M2 2-chloro-5-fluoro-3-methylbenzoic acid M1->M2 Esterification M3 2-amino-5-fluoro-3-methylbenzoic acid M2->M3 Sandmeyer Reaction M4 2-nitro-5-fluoro-3-methylbenzoic acid M3->M4 Reduction M5 3-fluoro-5-methylbenzoic acid (Primary Precursor) M4->M5 Nitration

Figure 1: Retrosynthetic analysis of the target molecule.
Primary Precursor: 3-Fluoro-5-methylbenzoic Acid

The selection of 3-fluoro-5-methylbenzoic acid as the starting point is a strategic choice. Its existing substitution pattern fixes the critical 1,3,5-relationship between the eventual carboxyl, methyl, and fluoro groups, simplifying the subsequent reactions by reducing the number of possible isomers.

PropertyValue
CAS Number 315-31-1
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance White crystalline powder
Melting Point 114-116 °C[1]

Part 2: Synthesis of the Core Intermediate: 2-chloro-5-fluoro-3-methylbenzoic acid

This section details the three-step transformation of the primary precursor into the key carboxylic acid intermediate. The workflow leverages fundamental and highly predictable organic reactions.

G start 3-fluoro-5-methylbenzoic acid step1 Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 2-nitro-5-fluoro- 3-methylbenzoic acid step1->intermediate1 step2 Reduction (H₂ / Pd-C) intermediate1->step2 intermediate2 2-amino-5-fluoro- 3-methylbenzoic acid step2->intermediate2 step3 1. Diazotization (NaNO₂/HCl) 2. Sandmeyer (CuCl) intermediate2->step3 end 2-chloro-5-fluoro-3-methylbenzoic acid step3->end

Figure 2: Forward synthesis workflow for the core intermediate.
Step A: Nitration of 3-fluoro-5-methylbenzoic acid

Causality and Expertise: The goal is to introduce a nitro group at the 2-position. This is achieved via electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • -COOH (Carboxyl group): A meta-director and strongly deactivating.

  • -F (Fluoro group): An ortho-, para-director and deactivating.

  • -CH₃ (Methyl group): An ortho-, para-director and activating.

The position C2 is ortho to both the activating methyl group and the ortho-directing fluoro group, while also being meta to the carboxyl group. This convergence of directing effects strongly favors the nitration at the desired C2 position over other possibilities. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4 equivalents) to 0-5 °C in an ice bath.

  • Slowly add 3-fluoro-5-methylbenzoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate cooled vessel.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 2-nitro-5-fluoro-3-methylbenzoic acid , is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step B: Reduction of 2-nitro-5-fluoro-3-methylbenzoic acid

Causality and Expertise: This step converts the nitro group (-NO₂) into a primary amine (-NH₂), which is the necessary precursor for the subsequent Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method. It is a clean, high-yielding reaction that avoids the use of stoichiometric metal reductants (like Sn or Fe in acid), which can complicate purification. The hydrogen gas adsorbs onto the palladium surface and is added across the N-O bonds, ultimately liberating water and forming the desired aniline with high selectivity.

Experimental Protocol:

  • Charge a hydrogenation vessel with 2-nitro-5-fluoro-3-methylbenzoic acid (1 equivalent) and a suitable solvent such as methanol or ethyl acetate.

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield 2-amino-5-fluoro-3-methylbenzoic acid , which is often used in the next step without further purification.

Step C: Diazotization and Sandmeyer Reaction

Causality and Expertise: This two-part sequence is a cornerstone of aromatic synthesis for converting an amino group into a wide variety of substituents, including halogens.[2][3]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (HCl), at low temperatures (0-5 °C). This converts the -NH₂ group into an aryldiazonium salt (-N₂⁺Cl⁻). This salt is highly reactive but unstable at higher temperatures, making strict temperature control critical.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst.[2][4]

Experimental Protocol:

  • Suspend 2-amino-5-fluoro-3-methylbenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3-4 equivalents). Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • In a separate reaction vessel, dissolve copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give pure 2-chloro-5-fluoro-3-methylbenzoic acid .

Part 3: Final Step - Fischer Esterification

Causality and Expertise: The final step is the conversion of the synthesized carboxylic acid to its methyl ester. Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process. Methanol is used as both the solvent and the reactant, ensuring it is in large excess to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid or thionyl chloride, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Experimental Protocol:

  • Dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) while cooling the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours.[5]

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, This compound . Further purification can be achieved via column chromatography if necessary.

Part 4: Summary of Precursors and Intermediates

The following table provides a consolidated overview of the key compounds involved in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Fluoro-5-methylbenzoic acidC₈H₇FO₂154.14Primary Precursor
2-Nitro-5-fluoro-3-methylbenzoic acidC₈H₆FNO₄199.14Intermediate 1
2-Amino-5-fluoro-3-methylbenzoic acidC₈H₈FNO₂169.15Intermediate 2
2-Chloro-5-fluoro-3-methylbenzoic acidC₈H₆ClFO₂188.59Core Intermediate
This compoundC₉H₈ClFO₂204.61Final Product

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, four-step sequence starting from the commercially available precursor, 3-fluoro-5-methylbenzoic acid. The strategy relies on a robust and scalable series of reactions—electrophilic nitration, catalytic hydrogenation, Sandmeyer reaction, and Fischer esterification. By understanding the causality behind each transformation and adhering to controlled experimental protocols, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • ChemBK. 3-fluoro-5-methylaniline.
  • Eureka | Patsnap. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene.
  • Wikipedia. Sandmeyer reaction.
  • Google Patents. Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. Method for preparing methyl p-chloromethyl benzoate.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.

Sources

The Strategic Utility of Methyl 2-chloro-5-fluoro-3-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-chloro-5-fluoro-3-methylbenzoate is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its precisely arranged substituents—a reactive methyl ester, a synthetically tractable chlorine atom, a bioisosterically significant fluorine atom, and a sterically influential methyl group—provide multiple handles for sequential and site-selective modifications. This guide elucidates the compound's core chemical principles, proposes robust synthetic strategies, and explores its application in constructing complex molecular architectures. For professionals in pharmaceutical and agrochemical research, understanding the strategic deployment of this intermediate is key to accessing novel chemical matter with tailored physicochemical and biological properties.

Part 1: Introduction to a Key Synthetic Intermediate

Polysubstituted benzene derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. The specific arrangement and nature of the substituents dictate the molecule's three-dimensional shape, electronic properties, and metabolic stability. This compound is a prime example of a "designer" building block, where each functional group is placed to enable sophisticated synthetic transformations.

Molecular Profile

The structural features of this compound are summarized below.

PropertyData
Chemical Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Structure (Illustrative)
Key Functional Groups Methyl Ester, Aryl Chloride, Aryl Fluoride, Methyl Group
The Significance of Polysubstituted Aromatics

The challenge in organic synthesis is often not just creating a bond, but creating it in the correct position on an already functionalized molecule.[1][2] The synthesis of polysubstituted benzenes requires a deep understanding of substituent directing effects to control regioselectivity.[3][4] The inclusion of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The chloro-substituent, while also an electron-withdrawing group, serves primarily as a versatile handle for cross-coupling reactions, a cornerstone of modern drug discovery.

Structural Analysis & Reactivity Hotspots

The reactivity of this compound is governed by the interplay of its substituents' electronic and steric effects.

  • Methyl Ester (-COOCH₃): A moderately deactivating, meta-directing group that serves as a key site for nucleophilic acyl substitution. It can be readily hydrolyzed to a carboxylic acid, reduced to a benzyl alcohol, or converted to an amide.

  • Chlorine (-Cl): An electron-withdrawing group (by induction) that deactivates the ring towards electrophilic substitution.[7][8] However, its lone pairs can donate into the ring via resonance, making it an ortho-, para-director. Crucially, the C-Cl bond is a primary site for transition-metal-catalyzed cross-coupling reactions.

  • Fluorine (-F): The most electronegative element, it strongly deactivates the ring via induction. Like chlorine, it is an ortho-, para-director. The C-F bond is generally more stable than the C-Cl bond, allowing for selective chemistry at the chlorine position.

  • Methyl Group (-CH₃): An electron-donating group that activates the ring and is an ortho-, para-director.

The diagram below illustrates the key reactive sites on the molecule, providing a logical framework for planning synthetic transformations.

G mol This compound ester Nucleophilic Acyl Substitution (Hydrolysis, Amidation, Reduction) ester->mol Ester Handle chloro Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution (SNAr) chloro->mol Halogen Handle ring Electrophilic / Nucleophilic Aromatic Substitution ring->mol Aromatic Core

Caption: Reactivity hotspots on the core scaffold.

Part 2: Strategic Synthesis and Methodologies

The synthesis of a polysubstituted arene like this compound is a non-trivial task that requires careful strategic planning. The order of substituent introduction is critical to success.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the most synthetically accessible bonds first. The final esterification is a common and reliable transformation. The core challenge lies in constructing the 2-chloro-5-fluoro-3-methylbenzoic acid intermediate.

Retrosynthesis target This compound d1 Esterification target->d1 C(O)-O bond acid 2-chloro-5-fluoro-3-methylbenzoic acid d1->acid d2 Chlorination toluene_deriv 5-fluoro-3-methylbenzoic acid d2->toluene_deriv d3 Carboxylation / Oxidation start 4-Fluoro-2-methyltoluene (or similar) d3->start acid->d2 C-Cl bond toluene_deriv->d3 C-COOH bond

Caption: Retrosynthetic pathway for the target molecule.

This analysis suggests that a plausible starting material is a fluorinated and methylated benzene derivative, which can then be selectively chlorinated and carboxylated (or the methyl group oxidized) before the final esterification step.

Proposed Synthetic Protocol

This protocol is a hypothetical, optimized pathway derived from established methodologies for synthesizing analogous substituted benzoates.[9][10][11]

Step 1: Selective Chlorination of 5-Fluoro-2-methylbenzoic acid

The directing effects of the existing substituents are key. The carboxylic acid is a meta-director, while the fluorine and methyl groups are ortho-, para-directors. The position ortho to the methyl group and meta to the carboxyl group is sterically hindered and electronically favored, making it the likely site for chlorination.

  • Methodology:

    • To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloroethane, add a chlorinating agent like cyanuric chloride (0.4 eq) or N-chlorosuccinimide (1.1 eq).[11]

    • The reaction can be run at room temperature to 40°C and monitored by liquid chromatography (LC-MS).

    • Upon completion, the reaction mixture is quenched with water.

    • The crude product, 2-chloro-5-fluoro-3-methylbenzoic acid, is filtered or extracted and can be purified by recrystallization from a solvent system like methanol/water.

Step 2: Fischer Esterification

This classic method converts the resulting carboxylic acid to its methyl ester.

  • Methodology:

    • Dissolve the crude 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of methanol.

    • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), at 0°C.[9][10]

    • Heat the reaction mixture to reflux (approx. 70°C) for 3-5 hours, monitoring by TLC or GC-MS.

    • After cooling, neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

StepKey ReagentsTypical ConditionsPurpose
Chlorination5-Fluoro-2-methylbenzoic acid, Cyanuric ChlorideDichloroethane, 25-40°CRegioselective installation of chlorine
Esterification2-chloro-5-fluoro-3-methylbenzoic acid, Methanol, H₂SO₄ (cat.)Reflux, 3-5 hoursConversion of carboxylic acid to ester
Purification and Characterization
  • Purification: The final product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity would be confirmed using standard analytical techniques.

    • ¹H NMR: Expect distinct signals in the aromatic region for the two ring protons, a singlet for the methyl group, and a singlet for the ester methyl group.

    • ¹³C NMR: Expect nine distinct signals corresponding to each carbon atom in the molecule.

    • IR Spectroscopy: A strong absorbance band around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch is expected.[12][13]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Part 3: Applications in Advanced Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile platform for building molecular complexity.

The Ester as a Synthetic Lever

The methyl ester is more than just a protecting group; it is a versatile functional handle.

  • Hydrolysis: Saponification with a base like NaOH or LiOH readily converts the ester back to the carboxylic acid, which can then participate in amide bond formations (e.g., using HATU or EDC coupling agents), Curtius rearrangement, or other carboxylate-specific chemistry.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding benzyl alcohol, providing a new site for etherification or oxidation.

The Halogens as Cross-Coupling Handles

The C-Cl bond is an ideal site for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines, a critical transformation in the synthesis of many drug candidates.

  • Differential Reactivity: The greater strength of the C-F bond compared to the C-Cl bond allows for selective cross-coupling at the chlorine position while leaving the fluorine atom untouched, preserving its beneficial electronic and metabolic properties in the final molecule.

Case Study: A Synthetic Workflow

The following workflow demonstrates how this compound could be used to assemble a complex, drug-like scaffold in a few strategic steps.

Caption: Hypothetical workflow from building block to target molecule.

This sequence showcases a powerful strategy: using the C-Cl bond to construct the core carbon skeleton, followed by modification of the ester group to install a solubilizing or pharmacophoric amide moiety.

Part 4: Conclusion and Future Outlook

This compound is not merely a chemical; it is a synthetic tool. Its value is derived from the strategic placement of functional groups that allow for predictable, high-yielding, and selective transformations. For researchers in drug discovery and development, this building block provides a reliable and efficient entry point to novel, highly functionalized aromatic compounds. As the demand for molecules with fine-tuned properties continues to grow, the importance of such well-designed intermediates will only increase, enabling the rapid exploration of chemical space and the accelerated development of next-generation therapeutics and agrochemicals.

Part 5: References

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  • Previous reports on synthesis of polysubstituted benzene and our work. (n.d.). ResearchGate. Retrieved from [Link]

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  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. (2020). RSC Advances. Retrieved from [Link]

  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

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  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents. Retrieved from

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The Strategic Intermediate: A Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate, a halogenated aromatic ester of significant interest as a versatile intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's synthesis, physicochemical properties, and its strategic application in the construction of complex active pharmaceutical ingredients (APIs). The narrative emphasizes the causal relationships in synthetic choices and process control, reflecting a field-proven perspective on leveraging such intermediates in drug discovery pipelines.

Introduction: The Value Proposition of a Polysubstituted Aromatic Building Block

In the landscape of medicinal chemistry, the precise arrangement of substituents on an aromatic scaffold is a cornerstone of rational drug design. Halogen atoms, particularly fluorine and chlorine, are prized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound (CAS No. 1803011-85-3) emerges as a valuable building block due to its unique substitution pattern. The ortho-chloro and meta-fluoro groups, combined with a methyl substituent, create a sterically and electronically defined platform for further chemical elaboration. This strategic positioning of functional groups allows for regioselective transformations, making it an attractive starting point for the synthesis of targeted therapeutics. While direct literature on its extensive use is emerging, its structural motifs are present in compounds targeting a range of diseases. For instance, the related intermediate 2-chloro-6-fluoro-3-methylbenzoic acid is utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are under investigation for the treatment of metabolic diseases like obesity[1]. This suggests a potential role for this compound in similar therapeutic areas.

Physicochemical & Safety Profile

A comprehensive understanding of a key intermediate's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety. The following table summarizes the key properties of this compound, with some parameters estimated based on structurally related compounds.

PropertyValueSource/Rationale
Molecular Formula C₉H₈ClFO₂Calculated from structure.
Molecular Weight 202.61 g/mol Calculated from atomic weights.
CAS Number 1803011-85-3Assigned registry number.
Appearance White to off-white solid or colorless oilInferred from similar substituted methyl benzoates which are often low-melting solids or oils[2][3].
Boiling Point > 200 °C (estimated)Estimated based on the boiling point of methyl benzoate (199.6 °C) with an increase due to halogen and methyl substituents[2].
Solubility Poorly soluble in water; soluble in organic solvents (e.g., methanol, ether, ethyl acetate)Typical for aromatic esters. Methyl benzoate itself is poorly soluble in water but miscible with organic solvents[2][4].
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.General reactivity profile for esters. Hydrolysis can occur under acidic or basic conditions[4].
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.Based on general safety precautions for halogenated aromatic compounds. Specific toxicity data is not widely available, so caution is advised.

Synthesis and Manufacturing Pathway

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the precursor carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid, followed by its esterification.

Synthesis of the Precursor: 2-chloro-5-fluoro-3-methylbenzoic Acid

A common strategy involves the ortho-lithiation of a suitable precursor, followed by quenching with an electrophilic chlorine source. Subsequent oxidation of the methyl group would yield the desired carboxylic acid. Alternatively, a route starting from a pre-functionalized aniline derivative, followed by a Sandmeyer reaction to install the chloro group, and subsequent oxidation is also feasible.

Esterification: From Carboxylic Acid to Methyl Ester

The conversion of 2-chloro-5-fluoro-3-methylbenzoic acid to its methyl ester is a standard transformation in organic synthesis. The most common and industrially scalable method is the Fischer-Speier esterification.

This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is an equilibrium process. To drive the reaction towards the product (the ester), an excess of the alcohol is typically used. The strong acid catalyst, usually sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of water completes the formation of the ester.

Fischer_Esterification cluster_catalyst Catalytic Cycle RCOOH R-COOH (2-chloro-5-fluoro-3-methylbenzoic acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ MeOH CH₃OH (Methanol) H_plus H⁺ (Acid Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Water_leaving R-C(OH)(O-CH₃) + H₂O Tetrahedral_Intermediate->Water_leaving - H₂O, - H⁺ Ester R-COOCH₃ (this compound) Water_leaving->Ester

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Fischer esterification of benzoic acid derivatives[5][6].

Materials:

  • 2-chloro-5-fluoro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine[5].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow Start Start: 2-chloro-5-fluoro-3-methylbenzoic acid + Methanol Reaction Acid-Catalyzed Esterification (H₂SO₄, Reflux) Start->Reaction Workup Aqueous Work-up (Ether Extraction, NaHCO₃ wash) Reaction->Workup Drying Drying and Concentration (MgSO₄, Rotary Evaporation) Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification End Final Product: This compound Purification->End

Caption: General workflow for the synthesis and purification.

Applications in Pharmaceutical Synthesis

As a functionalized intermediate, this compound offers several strategic advantages in the synthesis of complex pharmaceutical agents:

  • Scaffold for Further Derivatization: The ester group can be readily hydrolyzed back to the carboxylic acid for amide bond formation, a common linkage in many drugs. It can also be reduced to the corresponding alcohol, opening up another avenue for chemical modification.

  • Directed Ortho-Metalation: The chloro and fluoro substituents can influence the regioselectivity of further aromatic substitutions, allowing for the controlled introduction of additional functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester, chloro, and fluoro groups can activate the aromatic ring for SNAr reactions, enabling the introduction of nitrogen, oxygen, or sulfur nucleophiles.

Given that related benzoic acid intermediates are used in the development of SCD1 inhibitors[1], it is plausible that this compound could serve as a key building block in the synthesis of novel modulators of metabolic pathways. The unique substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic profile compared to other isomers.

Conclusion

This compound is a strategically important, yet underexplored, pharmaceutical intermediate. Its synthesis from the corresponding carboxylic acid is straightforward using established esterification protocols. The true value of this compound lies in its potential as a versatile building block for the synthesis of novel APIs, particularly in areas where fine-tuning of physicochemical properties through halogenation is critical. As the demand for more sophisticated and targeted therapeutics grows, the utility of such precisely functionalized intermediates will undoubtedly increase, making this compound a compound of significant interest for the future of drug discovery and development.

References

  • Evergreensino.
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An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Benzoates in Modern Crop Protection

In the continuous endeavor to safeguard global food production, the development of novel and effective agrochemicals is paramount. Halogenated organic molecules, in particular, have become a cornerstone of modern pesticide discovery, with approximately 81% of agrochemicals launched in the last decade containing halogen atoms.[1][2] The introduction of halogens such as chlorine and fluorine into a molecule can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing its efficacy and optimizing its environmental profile.[1][3]

This guide focuses on Methyl 2-chloro-5-fluoro-3-methylbenzoate , a halogenated methyl benzoate derivative. While not a commercialized active ingredient itself, its structural motifs are indicative of its potential role as a key intermediate or a research compound in the development of new agrochemicals. The presence of chlorine, fluorine, and a methyl group on the benzoic acid backbone provides a unique chemical scaffold for creating diverse and potent bioactive molecules. This document will delve into the synthesis, potential applications, and the scientific rationale for the use of this compound in the discovery and development of next-generation crop protection agents.

Chemical Profile and Properties of this compound

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in agrochemical research.

PropertyValueSource
Molecular Formula C₉H₈ClFO₂-
Molecular Weight 202.61 g/mol -
Appearance Expected to be a colorless to light yellow solid or oilGeneral knowledge of similar compounds
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like methanol, ethanol, and dichloromethane[4]
CAS Number Not readily available, indicating its status as a research or intermediate chemical-

The strategic placement of the chloro, fluoro, and methyl groups on the aromatic ring influences the electronic and steric properties of the molecule. The electron-withdrawing nature of the halogen atoms can impact the reactivity of the carboxyl group and the aromatic ring, while the methyl group can provide steric hindrance and influence binding to target enzymes.

Synthesis of this compound: A Plausible Laboratory-Scale Protocol

The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a representative, field-proven methodology adapted from established synthesis routes for similar halogenated benzoic acids and their esters.[5][6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of m-Toluic Acid

  • To a stirred solution of concentrated sulfuric acid, add m-toluic acid portion-wise at a temperature maintained between 0 and 5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated 3-methyl-2-nitrobenzoic acid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • In a hydrogenation vessel, dissolve the 3-methyl-2-nitrobenzoic acid in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-amino-3-methylbenzoic acid

  • Dissolve the 2-amino-3-methylbenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction for the formation of 2-amino-5-chloro-3-methylbenzoic acid.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Fluorination via Sandmeyer-type Reaction (Schiemann Reaction)

  • Dissolve the 2-amino-5-chloro-3-methylbenzoic acid in an aqueous solution of fluoroboric acid (HBF₄) at 0°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.

  • Gently heat the solution to induce decomposition of the diazonium salt and formation of 2-chloro-5-fluoro-3-methylbenzoic acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

Step 5: Esterification to this compound

  • Dissolve the 2-chloro-5-fluoro-3-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a weak base like sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_s1 Step 1: Nitration cluster_s2 Step 2: Reduction cluster_s3 Step 3: Chlorination cluster_s4 Step 4: Fluorination cluster_s5 Step 5: Esterification m-Toluic Acid m-Toluic Acid Nitration Nitration (H₂SO₄, HNO₃) m-Toluic Acid->Nitration Product1 3-methyl-2-nitrobenzoic acid Nitration->Product1 Reduction Reduction (H₂, Pd/C) Product1->Reduction Product2 2-amino-3-methylbenzoic acid Reduction->Product2 Chlorination Chlorination (NCS) Product2->Chlorination Product3 2-amino-5-chloro-3-methylbenzoic acid Chlorination->Product3 Fluorination Fluorination (HBF₄, NaNO₂) Product3->Fluorination Product4 2-chloro-5-fluoro-3-methylbenzoic acid Fluorination->Product4 Esterification Esterification (Methanol, H₂SO₄) Product4->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: Synthesis workflow for this compound.

Role in Agrochemical Discovery: A Gateway to Potent Insecticides

The structural similarity of this compound to known agrochemical intermediates is a strong indicator of its potential in this field. Specifically, the core structure is closely related to 2-amino-5-chloro-3-methylbenzoic acid , a crucial building block for the synthesis of the blockbuster insecticide chlorantraniliprole .[8][9] Chlorantraniliprole belongs to the anthranilic diamide class of insecticides, which act by targeting the ryanodine receptors in insects, leading to impaired muscle function and ultimately, death.[8]

The development of analogs and derivatives is a common strategy in agrochemical research to:

  • Improve Efficacy: Fine-tuning the substituents on the aromatic ring can enhance the binding affinity to the target site.

  • Broaden the Spectrum of Activity: Modifications can lead to activity against a wider range of pests.

  • Overcome Resistance: Novel structures can be effective against pest populations that have developed resistance to existing products.

  • Optimize Physicochemical Properties: Altering the molecule can improve its solubility, stability, and uptake by the target pest.

Therefore, this compound is a highly valuable compound for researchers aiming to discover and develop new insecticides within the anthranilic diamide class or other novel modes of action.

Logical_Relationship cluster_core Core Intermediate cluster_target Target Compound cluster_product Commercial Product cluster_research Research & Development Core 2-amino-5-chloro-3-methylbenzoic acid Target This compound Core->Target is structurally related to Product Chlorantraniliprole (Insecticide) Core->Product is a key precursor for Research Novel Agrochemical Candidates Target->Research is a valuable building block for

Caption: Relationship of the target compound to a commercial insecticide.

Screening for Bioactivity: A General Protocol

Once synthesized, this compound and its derivatives would undergo a series of bioassays to determine their potential as agrochemicals.

Protocol for Preliminary Insecticidal Screening (Contact and Ingestion)

This protocol is a generalized method for initial screening against common agricultural pests.

  • Test Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in water containing a non-ionic surfactant (e.g., Tween® 80) to ensure proper spreading.

  • Test Organisms: Use a representative selection of insect pests, such as larvae of the fall armyworm (Spodoptera frugiperda) or adults of the sweetpotato whitefly (Bemisia tabaci).[10][11]

  • Contact Toxicity Assay (Leaf Dip Method):

    • Excise leaves from the host plant (e.g., cotton or tomato).

    • Dip each leaf in a different concentration of the test solution for 10-30 seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with a moist filter paper.

    • Introduce a known number of test insects (e.g., 10-20) into each petri dish.

    • Seal the petri dishes and incubate under controlled conditions (temperature, humidity, and photoperiod).

    • Assess mortality at 24, 48, and 72 hours post-treatment. A control group treated with the solvent and surfactant only must be included.

  • Ingestion Toxicity Assay (Diet Incorporation):

    • For chewing insects, incorporate the test compound at various concentrations into an artificial diet.

    • Place a known amount of the treated diet into individual wells of a multi-well plate.

    • Introduce one insect larva per well.

    • Seal the plate and incubate under controlled conditions.

    • Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a period of 7-10 days.

  • Data Analysis: Calculate the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) using probit analysis to quantify the toxicity of the compound.[12]

Potential Modes of Action

Given its structural features, this compound and its derivatives could potentially exhibit a range of modes of action, including:

  • Ryanodine Receptor Modulation: As an analog of an anthranilic diamide precursor, the primary suspected mode of action would be the disruption of calcium channels in insect muscle cells.

  • GABA-gated Chloride Channel Antagonism: Some chlorinated and fluorinated compounds are known to interfere with the central nervous system of insects by blocking GABA receptors.

  • Mitochondrial Respiration Inhibition: Certain chemical structures can uncouple or inhibit the electron transport chain in mitochondria, leading to energy depletion.

  • Acetylcholinesterase Inhibition: While less likely for this specific structure, it is a common mode of action for many insecticides.

Further research, including target-based assays and molecular docking studies, would be necessary to elucidate the precise mode of action.

Environmental and Toxicological Considerations

A critical aspect of agrochemical development is the assessment of a compound's environmental fate and toxicological profile. For a fluorinated benzoic acid derivative like this compound, key considerations would include:

  • Persistence in Soil and Water: The strong carbon-fluorine bond can contribute to increased environmental persistence.[13] Studies on biodegradation and photodegradation would be essential.

  • Toxicity to Non-Target Organisms: It is crucial to evaluate the toxicity to beneficial insects (e.g., pollinators), aquatic life, and mammals.[14]

  • Bioaccumulation Potential: The lipophilicity of the compound will influence its tendency to accumulate in the fatty tissues of organisms.

Early-stage screening for potential environmental and toxicological liabilities is a key principle of modern, sustainable agrochemical development.[15]

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel agrochemicals, particularly insecticides. Its close structural relationship to the precursor of a highly successful commercial insecticide underscores its potential as a valuable intermediate for the synthesis of new active ingredients. The strategic incorporation of chlorine and fluorine offers opportunities to fine-tune the biological activity and physicochemical properties of resulting molecules.

Future research should focus on the efficient and scalable synthesis of this compound and the creation of a diverse library of derivatives for comprehensive biological screening. Elucidating the structure-activity relationships and identifying the mode of action will be critical for optimizing lead compounds. Furthermore, early and thorough evaluation of the environmental and toxicological profile will be essential for the development of safe and sustainable crop protection solutions. The exploration of compounds like this compound is a testament to the ongoing innovation in the field of agrochemical science, which is vital for meeting the global challenges of food security.

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Methodological & Application

Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate, a valuable intermediate for researchers and professionals in drug development. The document outlines a robust three-step synthetic pathway, beginning with the synthesis of the key precursor, 2-amino-5-fluoro-3-methylbenzoic acid, followed by a Sandmeyer reaction to introduce the chloro substituent, and concluding with the esterification to yield the final product. The protocols provided are designed to be self-validating, with explanations of the chemical principles and experimental choices that underpin each step.

Introduction: The Significance of Substituted Benzophenones in Drug Discovery

Substituted benzophenones and their precursors are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds.[1] These scaffolds have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific substitution pattern on the phenyl rings of the benzophenone core is crucial in determining the biological activity of these molecules. This compound serves as a key building block for the synthesis of more complex benzophenone analogues, enabling the exploration of structure-activity relationships in the quest for novel therapeutics.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated below. This pathway is designed for efficiency and scalability in a laboratory setting.

Synthesis_Pathway A Starting Materials B Step 1: Synthesis of 2-amino-5-fluoro-3-methylbenzoic acid A->B Adapted Protocol C Step 2: Sandmeyer Reaction (Chlorination) B->C Diazotization D Step 3: Esterification C->D Fischer-Speier E Final Product: This compound D->E

Caption: Proposed three-step synthesis of this compound.

PART 1: Synthesis of 2-amino-5-fluoro-3-methylbenzoic acid (Intermediate 1)

The synthesis of the key intermediate, 2-amino-5-fluoro-3-methylbenzoic acid, can be adapted from established procedures for analogous compounds. One common route involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine. An alternative, and often more regioselective, approach starts from a commercially available substituted aniline. For the purpose of this guide, we will outline a conceptual pathway starting from 3-fluoro-5-methylaniline, which would involve protection of the amino group, ortho-lithiation and carboxylation, followed by deprotection. However, a more direct, albeit less detailed in the literature for this specific molecule, route starting from 2-amino-3-methylbenzoic acid followed by electrophilic fluorination could also be envisioned. Given the complexity and potential for side products in electrophilic aromatic substitution on anilines, a multi-step synthesis starting from a fluorinated precursor is often preferred for achieving high purity.

A plausible, though not explicitly detailed in the provided search results for this exact molecule, synthetic approach would be a multi-step process starting from a commercially available, appropriately substituted fluorotoluene. This would likely involve nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group.

For the purpose of providing a concrete, albeit adapted, protocol, we will reference a well-established method for the synthesis of a similar compound, 2-amino-5-fluorobenzoic acid, which can be modified by starting with the appropriately methylated aniline.

Protocol: Synthesis of 2-amino-5-fluoro-3-methylbenzoic acid (Adapted)

This protocol is an adaptation and requires optimization for the specific substrate.

Materials and Reagents:

ReagentGradeNotes
4-fluoro-2-methylanilineReagentStarting material
Chloral hydrateReagent
Hydroxylamine hydrochlorideReagent
Concentrated Sulfuric AcidACS GradeHandle with care
Hydrogen Peroxide (30%)ACS GradeHandle with care
Sodium HydroxideReagent
Hydrochloric AcidReagent

Procedure:

  • Synthesis of N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide: This step involves the condensation of 4-fluoro-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction is analogous to the one described for the synthesis of 2-amino-5-fluorobenzoic acid.

  • Cyclization to 5-fluoro-7-methylisatin: The acetamide derivative is then cyclized in concentrated sulfuric acid to form the corresponding isatin.

  • Oxidative cleavage to 2-amino-5-fluoro-3-methylbenzoic acid: The isatin is then oxidatively cleaved using hydrogen peroxide in an alkaline solution to yield the desired product.

Note: This is a conceptual pathway adapted from a similar synthesis. Researchers should consult the primary literature and perform small-scale trials to optimize reaction conditions.

PART 2: Sandmeyer Reaction - Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (Intermediate 2)

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of substituents, including chlorine, via a diazonium salt intermediate.

Protocol: Sandmeyer Chlorination

Materials and Reagents:

ReagentGradeNotes
2-amino-5-fluoro-3-methylbenzoic acidSynthesized in Part 1
Sodium Nitrite (NaNO₂)ACS Grade
Hydrochloric Acid (HCl)Concentrated, ACS Grade
Copper(I) Chloride (CuCl)ReagentCatalyst
IceFor temperature control

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product, 2-chloro-5-fluoro-3-methylbenzoic acid, will precipitate out of the solution.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-5-fluoro-3-methylbenzoic acid.

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Suspend Amine in HCl/H₂O B Add NaNO₂ solution dropwise A->B C Stir for 30 min B->C D Prepare CuCl in HCl E Add diazonium salt solution D->E F Warm to RT, stir for 1-2 h E->F G Filter precipitate F->G H Wash with cold water G->H I Recrystallize H->I

Caption: Experimental workflow for the Sandmeyer chlorination.

PART 3: Esterification - Synthesis of this compound (Final Product)

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer-Speier esterification is a straightforward and commonly used method for this transformation, employing an excess of the alcohol as the solvent and a strong acid as a catalyst.

Protocol: Fischer-Speier Esterification

Materials and Reagents:

ReagentGradeNotes
2-chloro-5-fluoro-3-methylbenzoic acidSynthesized in Part 2
Methanol (MeOH)Anhydrous, ACS GradeReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradeCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization
BrineSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentDrying agent
Ethyl AcetateACS GradeFor extraction

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Characterization of the Final Product

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl ester protons around 3.9 ppm, and a singlet for the aromatic methyl group protons around 2.3 ppm. Coupling with the fluorine atom will be observed.
¹³C NMR A peak for the ester carbonyl carbon around 165 ppm, peaks for the aromatic carbons in the range of 110-140 ppm, a peak for the ester methyl carbon around 52 ppm, and a peak for the aromatic methyl carbon around 15-20 ppm. Carbon-fluorine coupling will be evident.
IR (Infrared Spectroscopy) A strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹, C-O stretching bands, and aromatic C-H and C=C stretching bands.
MS (Mass Spectrometry) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

Conclusion

This guide provides a comprehensive framework for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers in the field of drug discovery can efficiently produce this valuable intermediate for the development of novel therapeutic agents. It is imperative to adhere to all laboratory safety protocols and to perform small-scale optimization experiments to ensure the best possible outcomes.

References

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL:[Link]
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  • Title: Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis Source: RSC Publishing URL:[Link]
  • Title: The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Examples of benzophenone derivatives in the market and their uses Source: ResearchG
  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Royal Society of Chemistry URL:[Link]
  • Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: Scientific Research Publishing (SCIRP) URL:[Link]
  • Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: Scientific Research Publishing (SCIRP) URL:[Link]
  • Title: The preparation method of 2-amino-5-fluorobenzoic acid Source: Google Patents URL

Sources

Application Notes and Protocols for Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Guide to Plausible Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed theoretical framework for the reaction mechanisms of Methyl 2-chloro-5-fluoro-3-methylbenzoate. Due to a lack of specific published data for this compound, the presented protocols and mechanistic pathways are based on established principles of organic chemistry and data from analogous structures. These should be regarded as predictive guidelines, and all experimental work should be conducted with appropriate safety measures and analytical monitoring.

Introduction: The Synthetic Potential of a Polysubstituted Aromatic Building Block

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique arrangement of substituents—a chlorine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene ring—offers multiple reactive sites for functionalization. The interplay of the electronic effects of these groups dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide aims to provide a comprehensive overview of the plausible reaction mechanisms involving this compound, offering both theoretical insights and practical, adaptable protocols.

I. Synthesis of this compound

The most direct and industrially scalable synthesis of the title compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid, which is commercially available[1][2].

A. Proposed Synthesis Pathway: Fischer Esterification

A standard and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Workflow for the Synthesis of this compound

start 2-chloro-5-fluoro-3-methylbenzoic acid reagents Methanol (excess) Sulfuric Acid (catalyst) start->reagents + conditions Reflux reagents->conditions workup Aqueous Workup (Neutralization, Extraction) conditions->workup product This compound workup->product

Caption: Fischer esterification of the parent carboxylic acid.

B. Protocol: Synthesis via Fischer Esterification
  • Reaction Setup: To a solution of 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.

ParameterValue/ConditionRationale
Solvent MethanolServes as both reactant and solvent, driving the equilibrium towards the product.
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Temperature RefluxIncreases the reaction rate.
Monitoring TLC/HPLCTo determine the point of reaction completion and avoid side reactions.

II. Key Reaction Mechanisms and Protocols

The reactivity of this compound is primarily dictated by the substituents on the aromatic ring. The electron-withdrawing nature of the halogens and the methyl ester group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

A. Nucleophilic Aromatic Substitution (SNAr)

The presence of two halogen atoms, chlorine and fluorine, on the aromatic ring makes this molecule a prime candidate for SNAr reactions. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group.

Mechanistic Considerations:

  • Activation: The methyl ester group (-COOCH₃), being moderately electron-withdrawing, provides activation for nucleophilic attack, particularly at the ortho and para positions.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step. Fluorine is generally a better leaving group than chlorine in SNAr reactions when the attack is the rate-determining step, due to its higher electronegativity which makes the carbon atom it is attached to more electrophilic.[3]

  • Regioselectivity: The chlorine atom is ortho to the methyl ester, while the fluorine atom is meta. Electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex most effectively when they are ortho or para to the site of attack.[4] Therefore, nucleophilic attack is most likely to occur at the C2 position (displacing the chloride) due to the stabilizing effect of the adjacent ester group.

Plausible SNAr Mechanism

sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu:⁻ (Rate-determining step) nuc Nu:⁻ product Substituted Product meisenheimer->product Fast lg Cl⁻ meisenheimer->lg Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Protocol: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or HPLC.

  • Workup and Purification: Upon completion, cool the reaction, pour it into water, and extract with a suitable organic solvent. The product can then be purified by crystallization or column chromatography. For a similar reaction on a related substrate, see[1].

B. Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.

Mechanism of Base-Catalyzed Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion, which subsequently deprotonates the newly formed carboxylic acid.

Workflow for Ester Hydrolysis

start This compound reagents Base (e.g., NaOH, LiOH) in Water/Co-solvent start->reagents + intermediate Tetrahedral Intermediate reagents->intermediate product_acid 2-chloro-5-fluoro-3-methylbenzoic acid intermediate->product_acid Elimination of Methoxide acidification Acidic Workup (e.g., HCl) product_acid->acidification Protonation

Caption: Base-catalyzed hydrolysis of the methyl ester.

Protocol: General Procedure for Saponification
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) until the reaction is complete (monitored by TLC/HPLC).

  • Workup: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle for Cross-Coupling

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄) (2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and degas the mixture thoroughly.

  • Reaction: Heat the reaction to 80-110 °C under an inert atmosphere (Nitrogen or Argon) until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

ParameterValue/ConditionRationale
Catalyst Pd(0) source + LigandThe choice of ligand is crucial for efficient oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/WaterA biphasic system is often used to dissolve both organic and inorganic reagents.
Atmosphere Inert (N₂, Ar)Prevents the oxidation and deactivation of the Pd(0) catalyst.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between the aryl chloride and an amine, catalyzed by a palladium-ligand complex with a strong, non-nucleophilic base.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: Combine this compound (1.0 eq), the amine (1.1-1.3 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel under an inert atmosphere.

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed.

  • Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Purify the product by column chromatography.

III. Summary of Predicted Reactivities

Reaction TypeKey ReagentsReactive SitePlausible ProductMechanistic Notes
SNAr Nucleophile (e.g., R₂NH), BaseC2-ClMethyl 2-(dialkylamino)-5-fluoro-3-methylbenzoateAddition-elimination via a Meisenheimer complex.
Ester Hydrolysis NaOH or LiOH, then H₃O⁺-COOCH₃2-chloro-5-fluoro-3-methylbenzoic acidNucleophilic acyl substitution.
Suzuki Coupling R-B(OH)₂, Pd catalyst, BaseC2-ClMethyl 2-aryl-5-fluoro-3-methylbenzoateOxidative addition, transmetalation, reductive elimination.
Buchwald-Hartwig R₂NH, Pd catalyst, Strong BaseC2-ClMethyl 2-(dialkylamino)-5-fluoro-3-methylbenzoateCatalytic cycle similar to Suzuki coupling.

IV. Conclusion

This compound is a promising scaffold for the synthesis of a diverse range of functionalized aromatic compounds. While direct experimental data on its reactivity is limited, a thorough understanding of fundamental organic reaction mechanisms allows for the prediction of its behavior in key transformations. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. It is imperative to reiterate that these are generalized procedures, and optimization of reaction conditions will be necessary for specific substrates and desired outcomes.

References

  • PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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  • Mosher Chemical. 2-Chloro-5-fluoro-3-methylbenzoic acid. [Link]
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • MySkinRecipes. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]
  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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Application Notes and Protocols: The Strategic Utility of Methyl 2-chloro-5-fluoro-3-methylbenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Benzoates in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of molecular scaffolds, substituted benzoic acids and their derivatives have emerged as privileged structures, serving as foundational building blocks for a diverse array of therapeutic agents. The deliberate incorporation of halogens, such as chlorine and fluorine, and alkyl groups, like a methyl group, onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2]

This application note delves into the specific utility of Methyl 2-chloro-5-fluoro-3-methylbenzoate , a trifunctionalized aromatic compound, as a versatile intermediate in the synthesis of complex, biologically active molecules. We will explore its inherent chemical reactivity and provide detailed, field-proven protocols for its conversion into key downstream intermediates, with a particular focus on its application in the synthesis of potent kinase inhibitors.

Physicochemical Properties and Synthetic Advantages

The unique arrangement of substituents on the phenyl ring of this compound imparts a distinct set of chemical properties that are highly advantageous for medicinal chemists:

  • Orthogonal Reactivity: The presence of a chloro, a fluoro, and a methyl ester group provides multiple handles for selective chemical transformations. The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, with the reactivity being modulated by the electronic effects of the other substituents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the chlorine and fluorine atoms influences the acidity of the corresponding carboxylic acid, which can be critical for target engagement. Furthermore, these halogens contribute to the overall lipophilicity of the molecule, impacting its ability to cross cellular membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile of the final drug candidate.[1]

These attributes make this compound a valuable starting material for the construction of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

Core Synthetic Transformations and Protocols

The following protocols outline key synthetic transformations of this compound, providing a roadmap for its utilization in a drug discovery program.

Protocol 1: Hydrolysis to 2-chloro-5-fluoro-3-methylbenzoic acid

The first step in many synthetic routes involving this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation, a common linkage in many pharmaceutical agents.

Workflow for Hydrolysis:

start This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH in aq. Methanol) start->hydrolysis Reactant acidification Acidification (e.g., aq. HCl) hydrolysis->acidification Intermediate Salt workup Extraction & Purification acidification->workup Crude Product product 2-chloro-5-fluoro-3-methylbenzoic acid workup->product Final Product

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • A precipitate of 2-chloro-5-fluoro-3-methylbenzoic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired carboxylic acid.

Parameter Condition Rationale
Base NaOH or KOHSaponification of the ester.
Solvent Methanol/WaterTo ensure solubility of both the ester and the inorganic base.
Temperature RefluxTo accelerate the rate of hydrolysis.
Work-up AcidificationTo protonate the carboxylate salt and precipitate the free acid.
Protocol 2: Synthesis of 5-chloro-2-fluoro-3-methylaniline - A Key Intermediate for RAF Kinase Inhibitors

A pivotal application of this scaffold is in the synthesis of RAF kinase inhibitors. A key intermediate for these inhibitors is the corresponding aniline. The following protocol, adapted from patented synthetic routes, outlines the conversion of 2-chloro-5-fluoro-3-methylbenzoic acid to 5-chloro-2-fluoro-3-methylaniline.

Synthetic Pathway to the Key Aniline Intermediate:

start 2-chloro-5-fluoro-3-methylbenzoic acid thionyl_chloride Thionyl Chloride (SOCl2) DMF (cat.) start->thionyl_chloride Activation amide_formation Ammonia (aq. or gas) thionyl_chloride->amide_formation Acid Chloride hofmann Hofmann Rearrangement (e.g., NaOBr) amide_formation->hofmann Benzamide Intermediate product 5-chloro-2-fluoro-3-methylaniline hofmann->product Final Product

Caption: Synthetic route from the carboxylic acid to the key aniline intermediate.

Step-by-Step Protocol:

Part A: Synthesis of 2-chloro-5-fluoro-3-methylbenzamide

  • Suspend 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at room temperature.

  • Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution and confirmed by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., DCM or THF) and add it slowly to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated 2-chloro-5-fluoro-3-methylbenzamide by vacuum filtration, wash with water, and dry.

Part B: Hofmann Rearrangement to 5-chloro-2-fluoro-3-methylaniline

  • Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the 2-chloro-5-fluoro-3-methylbenzamide (1.0 eq) to the freshly prepared NaOBr solution.

  • Warm the reaction mixture slowly to 50-70 °C and maintain this temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-fluoro-3-methylaniline.

Reaction Key Reagents Purpose
Amide Formation SOCl₂, NH₄OHConversion of the carboxylic acid to the primary amide.
Hofmann Rearrangement Br₂, NaOHRearrangement of the primary amide to the corresponding primary amine with one less carbon atom.

Application in the Synthesis of RAF Kinase Inhibitors

The 5-chloro-2-fluoro-3-methylaniline is a critical building block for a class of potent and selective RAF kinase inhibitors. The aniline can undergo further functionalization, such as sulfonylation, followed by coupling reactions to construct the final complex inhibitor molecule. The presence of the chloro, fluoro, and methyl groups on the aniline ring plays a crucial role in the binding of the inhibitor to the kinase active site and contributes to its overall pharmacological profile.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for a range of selective chemical transformations, leading to the efficient construction of key intermediates for targeted therapies. The detailed protocols provided herein for the hydrolysis and subsequent conversion to 5-chloro-2-fluoro-3-methylaniline offer a practical guide for researchers in the field of drug discovery and development, enabling the exploration of novel chemical space in the pursuit of new and effective medicines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

Sources

Application Notes & Protocols: The Utility of Methyl 2-chloro-5-fluoro-3-methylbenzoate in the Synthesis of Advanced Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the application of Methyl 2-chloro-5-fluoro-3-methylbenzoate as a critical intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. APP herbicides are a vital class of agrochemicals that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a mechanism essential for fatty acid synthesis in graminaceous weeds.[1][2] This guide outlines the strategic two-step conversion of the starting material into a model APP herbicide, providing step-by-step protocols, mechanistic insights, and analytical validation methods. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: Strategic Importance of the Intermediate

This compound is a highly functionalized aromatic building block. Its specific substitution pattern—featuring a chloro leaving group, an activating fluoro moiety, and a methyl group—makes it an ideal precursor for constructing the complex diaryl ether linkages characteristic of modern APP herbicides. Herbicides derived from this class, such as fluazifop-P-butyl and fenoxaprop-P-ethyl, are cornerstones of modern agriculture for selective control of grass weeds in broadleaf crops.[1][3] The synthesis pathway detailed herein leverages a robust hydrolysis followed by a copper-catalyzed Ullmann condensation to achieve the target molecular framework.[4][5]

Physicochemical Properties of Starting Material

A clear understanding of the starting material's properties is fundamental for safe handling and effective reaction planning.

PropertyValue
IUPAC Name This compound
CAS Number 1097138-33-3
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, DMF, DMSO, ethyl acetate

Synthetic Strategy Overview

The conversion of this compound into a target APP herbicide is achieved via a two-stage process. First, the methyl ester is hydrolyzed to its corresponding carboxylic acid. Second, this acid is coupled with a hydroxyphenoxypropionate intermediate via an Ullmann condensation to form the critical diaryl ether bond.

G Start This compound Intermediate Potassium 2-chloro-5-fluoro-3-methylbenzoate Start->Intermediate Protocol 1: Saponification (KOH, MeOH/H₂O, Reflux) FinalProduct Target APP Herbicide (Diaryl Ether) Intermediate->FinalProduct Protocol 2: Ullmann Condensation (CuI, L-Proline, K₂CO₃, DMSO, 120°C) Phenol (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate Phenol->FinalProduct Protocol 2: Ullmann Condensation (CuI, L-Proline, K₂CO₃, DMSO, 120°C) G ACCase ACCase Enzyme MalonylCoA Malonyl-CoA ACCase->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity & Plant Growth FattyAcids->Membranes Herbicide APP Herbicide Herbicide->Block

Sources

The Strategic Utility of Methyl 2-chloro-5-fluoro-3-methylbenzoate as a Precursor to Advanced Active Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Agrochemical and Pharmaceutical Synthesis

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and scalable production of complex active ingredients. Methyl 2-chloro-5-fluoro-3-methylbenzoate has emerged as a compound of significant interest for researchers and process chemists. Its unique substitution pattern on the benzene ring—featuring a chlorine atom, a fluorine atom, and a methyl group—offers a versatile scaffold with distinct reactivity at multiple positions. This application note provides an in-depth guide to the properties, reactivity, and practical application of this compound as a key intermediate, with a particular focus on its role in the synthesis of next-generation insecticides.

The presence of ortho and meta substituents to the methyl ester functionality allows for directed chemical transformations, making it a valuable precursor for creating highly functionalized aromatic systems. This guide will provide detailed protocols, mechanistic insights, and safety considerations for leveraging this building block in the synthesis of high-value active ingredients.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in its distinct chemical properties. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methyl group, creates a nuanced reactivity profile that can be exploited for selective transformations.

PropertyValueSource
Molecular Formula C9H8ClFO2[1]
Molecular Weight 202.61 g/mol [1]
CAS Number 1379341-19-1[1]
Appearance Off-white to white solidN/A
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.N/A

The key reactive sites of this compound are the aromatic ring, which is susceptible to electrophilic substitution, and the methyl ester, which can undergo hydrolysis and amidation. The positions ortho and para to the methyl group are activated towards electrophilic attack, while the position ortho to the chloro group is also influenced by its directing effects.

Core Application: A Gateway to Anthranilamide Insecticides

A primary application of this compound is as a precursor to 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate in the synthesis of the highly effective insecticide, chlorantraniliprole.[2][3] The following sections detail a proposed synthetic pathway from this compound to this crucial intermediate, with protocols adapted from analogous transformations.

Synthetic Workflow Overview

The overall strategy involves a three-step process: nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally, amidation of the methyl ester.

G A This compound B Methyl 2-chloro-5-fluoro-3-methyl-6-nitrobenzoate A->B Nitration (HNO3, H2SO4) C Methyl 2-amino-5-chloro-3-methylbenzoate B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 2-amino-5-chloro-N,3-dimethylbenzamide C->D Amidation (Methylamine)

Caption: Proposed synthetic pathway from this compound to a key insecticide intermediate.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar substrates and provide a robust starting point for laboratory-scale synthesis.

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring, ortho to the methyl group.

Rationale: The methyl group is an activating ortho-, para-director. Nitration is expected to occur at the less sterically hindered position ortho to the methyl group. The use of a nitrating mixture of nitric acid and sulfuric acid is a standard and effective method for this transformation.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoate, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-chloro-5-fluoro-3-methyl-6-nitrobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group

Objective: To convert the nitro group to a primary amine.

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, though reduction with metals in acidic media (e.g., iron in acetic acid or hydrochloric acid) is also highly effective and often used in industrial processes.[3]

Materials:

  • Methyl 2-chloro-5-fluoro-3-methyl-6-nitrobenzoate

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • Dissolve Methyl 2-chloro-5-fluoro-3-methyl-6-nitrobenzoate in ethanol and add it dropwise to the refluxing iron suspension.

  • Maintain the reaction at reflux and monitor its completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with sodium bicarbonate and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield Methyl 2-amino-5-chloro-3-methylbenzoate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Amidation with Methylamine

Objective: To convert the methyl ester to the corresponding N-methylamide.

Rationale: The amidation of a methyl ester with an amine is a common and straightforward reaction. The reaction is typically carried out by heating the ester with an excess of the amine in a suitable solvent.

Materials:

  • Methyl 2-amino-5-chloro-3-methylbenzoate

  • Methylamine (40% solution in water or as a gas)

  • Methanol

  • Toluene

Procedure:

  • Dissolve Methyl 2-amino-5-chloro-3-methylbenzoate in methanol in a pressure-rated reaction vessel.

  • Add an excess of aqueous methylamine solution to the vessel.

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess methylamine.

  • Add toluene to the residue and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-5-chloro-N,3-dimethylbenzamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Safety and Handling Precautions

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory operations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in these protocols.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Handling of Reagents:

    • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

    • Methylamine: Methylamine is a flammable and corrosive gas or solution with a strong odor. Handle in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a strategically important building block with significant potential in the synthesis of complex active ingredients. The protocols outlined in this application note provide a practical guide for its conversion into a key precursor for the insecticide chlorantraniliprole. The versatility of this scaffold suggests that it can be further exploited in the development of novel pharmaceuticals and agrochemicals. Future research could explore alternative synthetic routes and the derivatization of this compound to access a wider range of biologically active molecules. By understanding and applying the principles of reactivity and synthetic methodology discussed herein, researchers can effectively utilize this compound to accelerate their discovery and development programs.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [Link]
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

Sources

Application Notes and Protocols for the Esterification of 2-Chloro-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the structural features of this substituted benzoic acid, namely the steric hindrance provided by the ortho-chloro and meta-methyl groups, this guide details two primary, robust esterification methodologies: the classic Fischer-Speier Esterification and the milder Steglich Esterification. This application note is designed to equip researchers with the foundational knowledge and practical protocols to successfully synthesize the corresponding esters of 2-chloro-5-fluoro-3-methylbenzoic acid, enabling further downstream applications in drug discovery and development. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction: Significance and Strategic Considerations

2-Chloro-5-fluoro-3-methylbenzoic acid is a halogenated and alkyl-substituted aromatic carboxylic acid. Its esters are valuable precursors in the synthesis of biologically active molecules. The strategic installation of an ester moiety can serve multiple purposes in a synthetic route, including the protection of the carboxylic acid functionality, modulation of physicochemical properties such as lipophilicity, and serving as a handle for further chemical transformations.

The choice of esterification method is paramount and is dictated by the substrate's reactivity and the compatibility of other functional groups within the molecule. The presence of an ortho-chloro substituent on the benzoic acid ring introduces significant steric hindrance around the carboxyl group. This steric impediment can decrease the rate of reaction and influence the equilibrium of the esterification process. Consequently, reaction conditions must be carefully selected to overcome this hindrance and achieve high conversion to the desired ester.

This guide presents two distinct yet complementary approaches to the esterification of this challenging substrate.

Physicochemical Properties of 2-Chloro-5-fluoro-3-methylbenzoic Acid

A thorough understanding of the physical and chemical properties of the starting material is crucial for experimental design, safety, and purification. While specific experimental data for 2-chloro-5-fluoro-3-methylbenzoic acid is not widely published, data for the closely related isomer, 2-chloro-4-fluoro-3-methylbenzoic acid, can provide valuable estimates.

PropertyEstimated Value (for 2-chloro-4-fluoro-3-methylbenzoic acid)[1]
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Melting Point 188 °C
Boiling Point 333.32 °C
Density 1.421 g/cm³

Note: These values are for the isomer 2-chloro-4-fluoro-3-methylbenzoic acid and should be used as an approximation. Experimental determination of the properties for 2-chloro-5-fluoro-3-methylbenzoic acid is recommended.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is well-suited for large-scale synthesis due to the low cost of the reagents.[2] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing water as it is formed.[3]

Mechanistic Rationale

The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product.

Fischer_Esterification RCOOH 2-Chloro-5-fluoro-3-methylbenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Water Water Steglich_Esterification RCOOH 2-Chloro-5-fluoro-3-methylbenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC ROH Alcohol (R'-OH) DMAP DMAP (Catalyst) Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP Ester Ester O_acylisourea->Ester + R'-OH DCU DCU (precipitate) Acylpyridinium->Ester + R'-OH, - DMAP

Sources

Application Notes and Protocols for the Halogenation of Methyl 3-Methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the halogenation of methyl 3-methylbenzoate, a versatile building block in medicinal chemistry and materials science. We detail two primary transformation pathways: electrophilic aromatic substitution on the benzene ring and free-radical halogenation at the benzylic methyl group. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and an analysis of the critical factors governing regioselectivity. The protocols are designed to be self-validating, supported by authoritative references and quantitative data to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of Halogenated Aromatics

Halogenated organic compounds are foundational pillars in modern drug discovery and development.[1][2][3] The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This "halogen effect" is a key strategy in lead optimization.[6]

Methyl 3-methylbenzoate serves as an excellent and economically viable starting material for creating a diverse array of halogenated derivatives. Its structure presents two distinct sites for halogenation: the aromatic ring and the benzylic methyl group. The choice of reaction conditions and reagents allows for precise control over which position is functionalized, leading to different isomeric products with unique synthetic potential. Understanding the interplay between the directing effects of the existing substituents is paramount for achieving the desired regiochemical outcome in electrophilic aromatic substitution (EAS).[7][8][9]

This guide is structured into two main sections, each addressing a distinct halogenation pathway.

  • Part I: Electrophilic Aromatic Halogenation focuses on the substitution of a hydrogen atom on the aromatic ring.

  • Part II: Free-Radical Halogenation details the substitution of a hydrogen atom on the benzylic methyl group.

Part I: Electrophilic Aromatic Halogenation (Ring Substitution)

Ring halogenation of methyl 3-methylbenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. This process involves the attack of the electron-rich aromatic ring on a potent electrophile, typically a halogen cation or a polarized halogen complex.[10][11][12]

Mechanistic Overview

The EAS mechanism universally follows a three-step sequence:

  • Generation of a Strong Electrophile: Halogens like Br₂ and Cl₂ are often not electrophilic enough to overcome the aromatic stability of the benzene ring. A Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used to polarize the halogen-halogen bond, creating a highly reactive electrophilic species.[12][13][14] For iodination, an oxidizing agent is required to generate the iodine electrophile.[10][13]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step.[10][11]

  • Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromatic system. The catalyst is regenerated in this final step.[10][11]

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization X2 X₂ (e.g., Br₂, Cl₂) LA Lewis Acid (e.g., FeX₃) X2->LA Coordination EP δ+X-Xδ-...FeX₃ (Activated Electrophile) LA->EP Arene Methyl 3-methylbenzoate Sigma Sigma Complex (Arenium Ion) Arene->Sigma Attack Base Weak Base (e.g., FeX₄⁻) Sigma->Base Deprotonation Product Halogenated Product Base->Product

Caption: General mechanism for Electrophilic Aromatic Halogenation.

Regioselectivity: The Directing Effects of Substituents

The position of halogenation on the methyl 3-methylbenzoate ring is governed by the electronic properties of the two existing substituents.

  • Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards EAS. It is an ortho, para-director.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group (EWG) that deactivates the ring. It is a meta-director.

These directing effects work in concert. The positions ortho and para to the activating methyl group (C2, C4, C6) are the most electron-rich and thus the most nucleophilic. Coincidentally, these same positions are meta to the deactivating ester group. This synergy strongly directs electrophilic attack to the C2, C4, and C6 positions, with the C5 position being doubly deactivated. Steric hindrance from the adjacent methyl group may slightly disfavor substitution at the C2 position compared to C4 and C6.

Caption: Regioselectivity in EAS of methyl 3-methylbenzoate.

Protocols for Ring Halogenation

Safety First: All halogenation reactions should be performed in a well-ventilated chemical fume hood. Halogens like bromine and chlorine are corrosive and toxic upon inhalation.[15][16][17][18][19] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Ring Bromination using Br₂ and FeBr₃

This protocol describes the bromination of the aromatic ring using bromine and a catalytic amount of iron(III) bromide.

Materials:

  • Methyl 3-methylbenzoate

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃, anhydrous) or iron filings

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Addition funnel

  • Reflux condenser with a drying tube or gas outlet to a trap

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 3-methylbenzoate (1.0 eq) and anhydrous dichloromethane. Stir until dissolved.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.05 eq). If using iron filings, add them and then add a small amount of bromine to generate FeBr₃ in situ.

  • Bromine Addition: In the addition funnel, place a solution of bromine (1.05 eq) in dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath). An exothermic reaction with the evolution of HBr gas is expected.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add saturated NaHSO₃ solution to quench any unreacted bromine (the red-brown color will disappear).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[20]

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the brominated product(s).

Protocol 2: Ring Chlorination using FeCl₃ and Chlorine

This protocol uses a Lewis acid catalyst to facilitate chlorination of the aromatic ring.[21][22]

Materials:

  • Methyl 3-methylbenzoate

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Chlorine (Cl₂) source (e.g., gas cylinder or generated in situ)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM, anhydrous)

  • Reagents for workup as described in Protocol 1.

Procedure:

  • Setup: In a flask equipped with a gas inlet tube, stir bar, and reflux condenser connected to a caustic trap (e.g., NaOH solution), dissolve methyl 3-methylbenzoate (1.0 eq) and anhydrous FeCl₃ (0.05 eq) in the chosen solvent.

  • Chlorine Addition: Bubble chlorine gas through the solution at a slow, steady rate at room temperature. Monitor the reaction progress by GC or TLC.

  • Reaction: Continue the chlorine addition until the starting material is consumed. The reaction is typically complete within a few hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1, ensuring any excess dissolved chlorine is quenched carefully with sodium bisulfite.

Protocol 3: Ring Iodination using N-Iodosuccinimide (NIS)

Direct iodination with I₂ is often slow and reversible. Using an electrophilic iodine source like NIS in the presence of a strong acid is a more effective method.[13]

Materials:

  • Methyl 3-methylbenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile or Dichloromethane

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Reagents for workup as described in Protocol 1.

Procedure:

  • Setup: Dissolve methyl 3-methylbenzoate (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 0.2 eq H₂SO₄ or TFA as solvent).

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC. The reaction may take several hours to reach completion.

  • Workup - Quenching: Pour the reaction mixture into an ice-water mixture and add saturated Na₂S₂O₃ solution to quench any remaining electrophilic iodine species.

  • Workup and Purification: Follow the extraction, drying, concentration, and purification steps outlined in Protocol 1.

Quantitative Data Summary for Ring Halogenation
HalogenationReagents & CatalystSolventTemp. (°C)Typical YieldPrimary Products (Regioisomers)
Bromination Br₂, FeBr₃ (cat.)DCM0 to RT80-90%Mixture of 2-, 4-, and 6-bromo derivatives
Chlorination Cl₂, FeCl₃ (cat.)CCl₄RT75-85%Mixture of 2-, 4-, and 6-chloro derivatives
Iodination NIS, H₂SO₄ (cat.)Acetonitrile0 to RT70-85%Mixture of 2-, 4-, and 6-iodo derivatives

Note: Yields and isomer ratios are approximate and can vary based on precise reaction conditions and purification efficiency.

Part II: Free-Radical Halogenation (Benzylic Substitution)

To halogenate the methyl group attached to the ring (the benzylic position), the reaction must proceed through a free-radical pathway. This is achieved using specific reagents that generate halogen radicals, typically under thermal or photochemical initiation. The key to this selectivity is the high stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring.

Mechanistic Overview

Free-radical halogenation is a chain reaction involving three distinct stages:

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is homolytically cleaved by heat or UV light to form initial radicals. These radicals then abstract a bromine atom from a source like N-bromosuccinimide (NBS) to generate the key bromine radical (Br•).

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic position of methyl 3-methylbenzoate to form the resonance-stabilized benzylic radical and HBr. Second, this benzylic radical abstracts a bromine atom from a bromine source (Br₂ or NBS) to form the product, methyl 3-(bromomethyl)benzoate, and regenerate a bromine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Radical_Mechanism cluster_init Initiation cluster_prop Propagation Cycle cluster_term Termination Initiator Initiator (e.g., AIBN) Rad_I 2 R• Initiator->Rad_I Heat/UV NBS NBS + HBr Br2 Br₂ NBS->Br2 Rad_Br Br• Br2->Rad_Br R• Substrate Ar-CH₃ Benzylic_Rad Ar-CH₂• (Benzylic Radical) Substrate->Benzylic_Rad + Br• - HBr Product Ar-CH₂Br (Product) Benzylic_Rad->Product + Br₂ - Br• Term1 Br• + Br• → Br₂ Term2 R• + R• → R-R

Caption: Mechanism of free-radical benzylic bromination.

Protocols for Benzylic Halogenation

Protocol 4: Benzylic Bromination using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, using NBS and a radical initiator, is the premier method for selective benzylic bromination. NBS provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the ring.[23][24][25]

Materials:

  • Methyl 3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Cyclohexane (non-polar solvent)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Light source (e.g., a 100W lamp) can be used for initiation if an initiator is not preferred.

Procedure:

  • Setup: In a round-bottom flask, combine methyl 3-methylbenzoate (1.0 eq), N-bromosuccinimide (1.05 eq, recrystallized if necessary), and the solvent (e.g., CCl₄).

  • Initiator Addition: Add a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction is often accompanied by the solid succinimide byproduct floating to the top. Monitor the reaction's progress by TLC or GC.[23][24] The reaction is typically complete in 1-5 hours.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct fully.

  • Filtration: Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is often a yellow oil or solid.[23][24]

  • Purification: The crude methyl 3-(bromomethyl)benzoate can be purified by recrystallization (e.g., from hexanes) or flash column chromatography if necessary. The product is often pure enough for subsequent steps after simple filtration and concentration.

Protocol 5: Benzylic Chlorination using N-Chlorosuccinimide (NCS)

Similar to bromination, NCS can be used for selective benzylic chlorination under radical conditions.

Materials:

  • Methyl 3-methylbenzoate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (BPO)

  • Benzene or Chlorobenzene

  • Reagents for workup as described in Protocol 4.

Procedure:

  • Setup: Combine methyl 3-methylbenzoate (1.0 eq), NCS (1.1 eq), and a catalytic amount of BPO in benzene.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup and Purification: Follow the workup (filtration of succinimide) and purification steps as outlined in Protocol 4 for bromination.

Quantitative Data Summary for Benzylic Halogenation
HalogenationReagents & InitiatorSolventTemp. (°C)Typical YieldProduct
Bromination NBS, AIBN/BPO (cat.)CCl₄Reflux (~77)>90%Methyl 3-(bromomethyl)benzoate[24][25]
Chlorination NCS, BPO (cat.)BenzeneReflux (~80)70-85%Methyl 3-(chloromethyl)benzoate

General Workflow and Characterization

A successful halogenation experiment follows a logical progression from reaction setup to final product analysis.

Workflow Start Starting Material: Methyl 3-methylbenzoate Setup Reaction Setup (Solvent, Reagents, Catalyst) Start->Setup Reaction Reaction (Heating/Cooling, Stirring) Monitor by TLC/GC Setup->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze End Pure Halogenated Product Analyze->End

Caption: General experimental workflow for halogenation reactions.

Characterization Notes:

  • ¹H NMR: For ring halogenation , one of the aromatic proton signals will disappear. For benzylic halogenation , the methyl singlet (~2.4 ppm) will disappear and be replaced by a new singlet for the benzylic methylene group (-CH₂X) further downfield (~4.5 ppm for -CH₂Br, ~4.6 ppm for -CH₂Cl).

  • ¹³C NMR: Ring halogenation will result in a C-X signal in the aromatic region and a change in the symmetry of the aromatic signals.[26] Benzylic halogenation will shift the methyl carbon signal (~21 ppm) downfield to the benzylic carbon signal (~33 ppm for -CH₂Br).

  • Mass Spectrometry: The mass spectrum will show the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) or chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the presence of the halogen.

Conclusion

The halogenation of methyl 3-methylbenzoate is a versatile and powerful tool for generating valuable synthetic intermediates. By carefully selecting the reaction conditions—Lewis acidic for ring substitution or radical initiation for benzylic substitution—chemists can selectively functionalize two different positions on the molecule. The protocols and mechanistic discussions provided in this guide offer a robust framework for successfully synthesizing and isolating these important halogenated derivatives, paving the way for their application in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18). Lambda Geeks.
  • Wikipedia. Electrophilic halogenation.
  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
  • Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube.
  • Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019, March 27). ResearchGate.
  • Procedure. University of Massachusetts.
  • Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies.
  • Johnson, C. A. (2000). Chlorination and bromination of aromatic compounds at atmospheric pressure. U.S. Patent 6,118,018. Google Patents.
  • Wang, Y. (2020, February 3). An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. University Chemistry, 35(7), 142-150.
  • TutorChase. What are the health hazards associated with halogens?
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate.
  • Science.gov. halogenated aromatic compounds: Topics.
  • MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube.
  • Method for preparing methyl p-chloromethyl benzoate. (2009). Google Patents.
  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Missouri-St. Louis.
  • Chemistry Practical Techniques: Solvent Extraction. (2012, April 11). YouTube.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Method for producing monoiodine of methylbenzoic acid. (2003). Google Patents.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC.

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Topic: High-Purity Isolation of Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Multi-Step Purification and Validation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract and Purification Rationale

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester that serves as a valuable building block in the synthesis of complex pharmaceutical and agrochemical agents. The purity of such intermediates is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and compromised safety profiles in downstream applications. This document provides a comprehensive, field-proven protocol for the purification of this compound from a typical crude reaction mixture, designed to achieve a final purity exceeding 99.5%.

The strategy detailed herein is built on a multi-step, orthogonal approach that addresses the specific impurity profile arising from its common synthesis via Fischer esterification. This process involves a logical sequence of a liquid-liquid extraction workup for bulk impurity removal, followed by flash column chromatography for fine separation based on polarity, and concluding with recrystallization to yield a highly ordered, pure crystalline solid. Each stage is designed not only to purify but also to provide a rationale for its inclusion, ensuring a robust and reproducible outcome.

Anticipated Impurity Profile from Synthesis

To design an effective purification protocol, one must first understand the potential impurities. The most common and atom-efficient synthesis of this compound is the acid-catalyzed Fischer esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with methanol.[1][2] This reaction, while effective, introduces a predictable set of impurities that must be systematically removed.

Impurity Class Specific Example Physicochemical Property Rationale for Removal Step
Unreacted Starting Material2-chloro-5-fluoro-3-methylbenzoic acidAcidic, PolarRemoved by basic aqueous wash (liquid-liquid extraction).
CatalystSulfuric Acid (H₂SO₄)Ionic, Highly PolarRemoved by aqueous wash.
Excess ReagentMethanolHighly Polar, VolatileRemoved by aqueous wash and evaporation under reduced pressure.
Reaction ByproductWaterHighly PolarRemoved by aqueous wash and drying of the organic phase.
Side-Reaction ProductsStructurally similar, non-acidic impuritiesPolarity similar to the productSeparated by flash column chromatography based on subtle polarity differences.

Overall Purification and Validation Workflow

The purification strategy is a sequential process where each step targets a specific class of impurities, moving from bulk removal to fine polishing. The final stage is a rigorous analytical validation to confirm the success of the purification.

cluster_0 Purification Cascade cluster_1 Quality Control A Crude Reaction Mixture (Post-Synthesis) B Step 1: Basic Aqueous Workup (Liquid-Liquid Extraction) A->B Removes acidic starting material & catalyst C Step 2: Primary Purification (Flash Column Chromatography) B->C Removes non-acidic organic impurities D Step 3: Final Polishing (Recrystallization) C->D Removes trace impurities & ensures high crystallinity E Pure Crystalline Product D->E F Step 4: Analytical Validation E->F Sample for QC G Certificate of Analysis (Purity > 99.5%) F->G Confirms identity, purity, and structure

Caption: Overall workflow from crude product to validated pure compound.

Detailed Experimental Protocols

Protocol Part I: Basic Aqueous Workup for Bulk Impurity Removal

This initial step leverages the acidic nature of the unreacted carboxylic acid and the acid catalyst to remove them from the organic mixture via a simple liquid-liquid extraction.

  • Reaction Quenching: Cool the crude reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate (EtOAc) (approx. 10 volumes relative to the starting acid).

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 5 volumes). Stopper the funnel and shake vigorously, ensuring to vent frequently to release CO₂ gas pressure.

    • Causality Note: The basic NaHCO₃ solution reacts with the acidic starting material and sulfuric acid catalyst, converting them into their respective sodium salts, which are highly soluble in the aqueous layer and insoluble in the organic layer.[3][4]

  • Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude, neutralized product.

Protocol Part II: Flash Column Chromatography for Primary Purification

Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[5][6] It is highly effective for separating the target ester from any non-acidic organic impurities.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude product on a silica TLC plate and elute with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.2-0.3 for good separation.[7]

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase using a wet slurry method with the chosen eluent system. Ensure the silica bed is compact and level.

  • Sample Loading (Dry Loading): In a round-bottom flask, dissolve the crude product from Part I in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3x the mass of the crude product) and concentrate in vacuo until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Expertise Note: Dry loading is superior to liquid loading for preventing band broadening, leading to sharper peaks and better separation, especially when the crude product has limited solubility in the eluent.[6]

  • Elution and Fraction Collection: Gently add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate. Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions in vacuo to yield the purified, amorphous solid or oil.

Protocol Part III: Recrystallization for Final Polishing

Recrystallization is a powerful technique for purifying solid compounds.[8][9] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of a pure crystal lattice that excludes impurities.[10][11]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. For a compound of this nature, methanol or an ethanol/water mixture are good starting points.

  • Dissolution: Place the purified product from Part II into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[8]

    • Trustworthiness Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield. Excess solvent will keep more of the product dissolved even after cooling.[8]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass for final drying in a vacuum oven.

Logic of Sequential Impurity Removal

The strength of this protocol lies in its logical, multi-stage approach, where each step is tailored to remove specific types of impurities left behind by the previous stage.

start Crude Mixture Product Unreacted Acid Catalyst Organic Impurities step1 Aqueous Workup Product Organic Impurities Acidic Impurities (Removed) Catalyst (Removed) start:p->step1:p start:sa->step1:sa start:cat->step1:cat start:org->step1:org step2 Flash Chromatography Product Organic Impurities (Removed) step1:p->step2:p step1:org->step2:org step3 Recrystallization Pure Crystalline Product Trace Impurities (Removed) step2:p->step3:p

Caption: Diagram illustrating the targeted removal of impurities at each stage.

Quality Control and Validation

The final product must be analyzed to confirm its identity and to quantify its purity. A combination of analytical techniques should be employed.

Analytical Method Purpose Acceptance Criteria
HPLC or GC Quantifies purity by area percent.Purity ≥ 99.5%.[12]
¹H and ¹³C NMR Confirms the chemical structure and identifies any organic impurities.Spectrum consistent with the proposed structure; no significant impurity peaks.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Molecular ion peak corresponding to the exact mass of the target compound.
Melting Point Assesses purity of a crystalline solid.A sharp, defined melting point range (e.g., within 1-2 °C).[13]

Conclusion

This application note details a robust, multi-step protocol for the purification of this compound. By systematically applying an aqueous workup, flash column chromatography, and final recrystallization, researchers can reliably obtain material with a purity exceeding 99.5%. The inclusion of a comprehensive analytical validation stage ensures that the final product meets the stringent quality requirements for advanced applications in drug discovery and development.

References

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization (chemistry). (2024). In Wikipedia.
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
  • Flash Chromatography Explained. (2025). KNAUER Santai SepaFlash.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments.
  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com.
  • Fischer–Speier esterification. (2024). In Wikipedia.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.

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Analytical methods for "Methyl 2-chloro-5-fluoro-3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate

This document provides a comprehensive guide to the analytical methodologies for this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate and precise characterization of this molecule is paramount for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the quality of the final product. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical justifications and practical, step-by-step protocols for its analysis.

The structural complexity of this compound, featuring chloro, fluoro, and methyl substituents on a benzoate ester, necessitates a multi-faceted analytical approach. No single technique can fully elucidate its identity, purity, and impurity profile. Therefore, a strategic combination of chromatographic and spectroscopic methods is essential. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for a complete analytical characterization.

Foundational Analytical Strategy

The core of a robust analytical strategy is selecting the right tool for the right question. The choice of method is dictated by the information required, whether it be identity confirmation, purity assessment, or quantification of specific impurities.

Analytical_Strategy cluster_input Analytical Requirement cluster_techniques Primary Analytical Techniques Requirement What is the analytical goal? HPLC HPLC-UV (Purity, Assay) Requirement->HPLC Quantitative Analysis (Purity/Assay) GC_MS GC-MS (Volatile Impurities, ID) Requirement->GC_MS Impurity Profile & Volatiles Analysis NMR NMR Spectroscopy (Structural Elucidation) Requirement->NMR Identity Confirmation & Structure Verification MS Mass Spectrometry (Molecular Weight, ID) Requirement->MS Molecular Weight Confirmation

Caption: Decision workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse technique for determining the purity and assay of non-volatile or thermally labile pharmaceutical intermediates.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the molecule's moderate polarity.

2.1. The "Why": Method Development Rationale

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides effective retention for the aromatic benzoate ester through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used. ACN is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. A buffer, such as phosphate or acetate, may be added to the aqueous phase to maintain a consistent pH and ensure reproducible retention times, though for a neutral molecule like this ester, it may not be strictly necessary.[2][3]

  • Detection: The benzene ring in the molecule is a strong chromophore. UV detection at a wavelength around 230-254 nm is expected to provide high sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[4]

2.2. Protocol: RP-HPLC Purity Determination

Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard and sample.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.[5]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~1 mg/mL.

    • Prepare a working standard of ~0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.[4]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard choice for robust, reproducible separations of moderately polar analytes.
Mobile Phase A: Water; B: AcetonitrileProvides good selectivity and elution strength.
Gradient Program 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
Detection PDA Detector, 235 nmWavelength chosen for optimal absorbance of the benzoate chromophore.
  • Data Analysis:

    • Inject the diluent (blank), followed by replicate injections of the standard and sample solutions.

    • Determine the retention time of the main peak from the standard chromatogram.

    • Calculate the purity of the sample using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography (GC) for Volatile Impurities and Assay

GC is an ideal technique for analyzing volatile and thermally stable compounds.[6] It is particularly useful for identifying residual solvents or volatile byproducts from the synthesis of this compound. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of separated components.[7][8]

3.1. The "Why": Method Development Rationale

  • Injection Mode: Split/splitless injection is standard. A split injection is used for assay to prevent column overload, while a splitless injection is preferred for trace impurity analysis to maximize sensitivity.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), offers excellent resolving power for a wide range of halogenated aromatic compounds.[7]

  • Temperature Program: A temperature program is essential to ensure that both low-boiling (e.g., residual solvents) and high-boiling compounds (the analyte and related impurities) are eluted with good peak shape in a reasonable timeframe.[6]

  • Detector: A Flame Ionization Detector (FID) provides robust, universal detection for quantifiable analysis of organic compounds. For identification, a Mass Spectrometer (MS) is unparalleled, providing both retention time and mass spectral data for high-confidence identification.[9]

3.2. Protocol: GC-MS for Identification and Impurity Profiling

Objective: To identify the main component and characterize volatile impurities in a sample of this compound.

Instrumentation & Materials:

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High-purity helium or hydrogen as the carrier gas.

  • Sample and reference standard of this compound.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

  • Autosampler vials with septa.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a suitable GC-grade solvent.

    • Transfer the solution to a GC autosampler vial.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split 50:1Prevents column overload and ensures sharp peaks for the main component.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minStarts low to separate volatile solvents, then ramps to elute the higher-boiling analyte and impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 35 - 350 amuCovers the expected mass of the analyte and potential fragments/impurities.
  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • The mass spectrum should show the molecular ion (M⁺) and a characteristic M+2 peak in an approximate 3:1 ratio, indicative of a single chlorine atom.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

NMR Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

4.1. The "Why": NMR Rationale

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. We expect to see signals for the methyl group on the ring, the methyl ester group, and the aromatic protons.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, providing a carbon "fingerprint."

  • ¹⁹F NMR: The fluorine nucleus is an exceptional probe.[10] It is 100% naturally abundant and highly sensitive.[11] Its chemical shift is extremely sensitive to the electronic environment, making it a powerful tool for confirming the presence and position of the fluorine atom and for detecting subtle structural changes or impurities.[12][13]

4.2. Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation & Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample of this compound.

Procedure:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.

  • Expected Spectral Features:

NucleusSignal TypeExpected Chemical Shift (ppm)CouplingAssignment
¹HSinglet~3.9--OCH₃ (Ester)
¹HSinglet (or doublet)~2.3Possible small coupling to F-CH₃ (Aromatic)
¹HDoublet of doublets~7.5 - 7.8Coupling to H and FAromatic CH
¹³CQuartet~52Coupling to H-OCH₃ (Ester)
¹³CQuartet~15-20Coupling to H-CH₃ (Aromatic)
¹³CMultiple signals~115-165Various C-F and C-H couplingsAromatic & Carbonyl C's
¹⁹FSinglet (or multiplet)Varies (e.g., -110 to -120)Coupling to aromatic protonsAromatic C-F

Note: Exact chemical shifts and coupling constants are dependent on the solvent and spectrometer field strength and should be confirmed with 2D NMR experiments (e.g., HSQC, HMBC) for full assignment.

Method Validation: Ensuring Trustworthiness

For use in regulated environments, analytical methods must be validated to prove they are fit for purpose.[14][15] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[16][17][18]

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) DetectionLimit Detection Limit (LOD) QuantitationLimit Quantitation Limit (LOQ) Robustness Robustness Method Developed Analytical Method (e.g., HPLC) Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->DetectionLimit Method->QuantitationLimit Method->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value. Often determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, etc.).[18]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Shared Research Facilities, The Hong Kong University of Science and Technology. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Pylypiw, H. M., & Mattina, M. J. (2004). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 87(3), 674-677.
  • Dallüge, J., Vreuls, R. J., & Brinkman, U. A. T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Miclea, M., & Smith, P. B. (2003). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of analytical atomic spectrometry, 18(7), 781-788.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Pharma Compass. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Slideshare. Analytical methods validation as per ich & usp.
  • SIELC Technologies. Separation of Sodium benzoate on Newcrom R1 HPLC column.
  • Vovk, I., & Simonovska, B. (2025, August 10). Sample treatment techniques for organic trace analysis. ResearchGate.
  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
  • Organomation. Sample Preparation: A Comprehensive Guide.
  • Kumar, S., & Sharma, S. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 799-805.
  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • University of Wisconsin-Madison. Fluorine NMR.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • Cunha, S. C., et al. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413(15), 4039-4049.
  • Stare, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(10), 2921-2931.
  • Spectral Database for Organic Compounds (SDBS). NMR spectrum of methyl benzoate.
  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Ang, J. E., & Vögeli, B. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. CHIMIA International Journal for Chemistry, 73(5), 378-384.
  • Chemical Instruments. 19Flourine NMR.

Sources

Application Note: Comprehensive NMR Analysis of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a polysubstituted aromatic compound. Molecules of this class, particularly substituted benzoic acid esters, are crucial building blocks in medicinal chemistry and materials science.[1] The precise arrangement of chloro, fluoro, and methyl groups on the benzene ring creates a unique electronic and steric environment, which dictates its reactivity and potential biological activity.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This application note provides a comprehensive methodology for analyzing this specific molecule, establishing a self-validating workflow through the synergistic use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's structure is paramount to predicting and interpreting its NMR spectra. The substitution pattern—with chlorine at C2, a methyl group at C3, and fluorine at C5—creates a distinct set of magnetic environments for the remaining nuclei.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H4, H6): Two distinct signals are expected in the aromatic region (approx. 7.0-8.0 ppm).

    • The position of these protons is influenced by the electron-withdrawing effects of the chloro, fluoro, and ester groups, which generally deshield them (shift them downfield).

    • H6: This proton is ortho to the chlorine atom and will experience its deshielding effect. It will appear as a doublet of doublets due to coupling with H4 (meta coupling, ~2-3 Hz) and the fluorine atom (meta coupling, ~5-8 Hz).

    • H4: This proton is ortho to the fluorine atom. It will also appear as a doublet of doublets due to coupling with H6 (meta coupling) and the fluorine atom (ortho coupling, ~8-10 Hz).

  • Ester Methyl Protons (-OCH₃): A sharp singlet is expected, typically around 3.9 ppm. This group is relatively isolated from other protons, hence the singlet multiplicity.

  • Ring Methyl Protons (-CH₃): A singlet is expected around 2.4 ppm. This signal may show very small long-range coupling to H4 or the fluorine atom, but it will likely appear as a sharp singlet in a standard 1D spectrum.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): One signal in the highly deshielded region, typically ~165 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution.

    • Carbons directly bonded to electronegative atoms (C2-Cl, C5-F) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹J_CF, ~240-250 Hz), making the C5 signal a prominent doublet.

    • Other carbons will show smaller couplings to fluorine (²J_CF, ³J_CF), which can be valuable for assignment.[3]

  • Methyl Carbons (-OCH₃, -CH₃): Two distinct signals are expected in the aliphatic region (~52 ppm for the ester methyl and ~20 ppm for the ring methyl).

Predicted ¹⁹F NMR Spectrum
  • A single signal is expected.

  • This signal will be split into a doublet of doublets due to coupling with the two aromatic protons, H4 (ortho coupling) and H6 (meta coupling). The magnitude of J-couplings in fluorinated aromatic compounds is a powerful tool for structural analysis.[4][5]

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures high resolution and minimizes artifacts.[6]

Causality: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from any particulate matter. Deuterated solvents are used because the deuterium lock signal is essential for the spectrometer to stabilize the magnetic field.[7] Suspended solids will broaden spectral lines, obscuring fine details like coupling constants.[6]

Materials:

  • This compound (~15-20 mg)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)

  • Deuterated chloroform (CDCl₃, 0.7 mL)

  • Glass Pasteur pipette and bulb

  • Small amount of cotton wool or a pipette filter

  • Vial for dissolving the sample

Procedure:

  • Weighing: Accurately weigh ~15-20 mg of the solid compound into a clean, dry vial. This amount is typically sufficient for both proton and carbon NMR experiments on modern spectrometers.[8]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Agitate gently to fully dissolve the solid.

  • Filtration: Prepare a filter by pushing a small, tight plug of cotton wool into the constriction of a Pasteur pipette.[6]

  • Transfer: Using the filter pipette, transfer the solution from the vial directly into the NMR tube. This step is critical to remove any dust or undissolved microparticles.[9] The final sample depth should be approximately 4-5 cm, which is optimal for most spectrometer probes.[7]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

cluster_prep Sample Preparation Workflow A Weigh ~20 mg of Analyte B Dissolve in ~0.7 mL CDCl₃ A->B In vial C Filter through Cotton Plug Pipette B->C Homogeneous solution D Transfer to NMR Tube C->D Removes particulates E Cap, Label, and Insert into Spinner D->E Final Sample

Caption: Workflow for preparing a high-resolution NMR sample.

Protocol 2: Data Acquisition and Processing

Acquisition Rationale: Different nuclei require different experimental parameters due to variations in natural abundance and relaxation properties. ¹H is highly sensitive, while ¹³C has a low natural abundance (1.1%) and requires more signal averaging.

Illustrative Acquisition Parameters (400 MHz Spectrometer):

Experiment Number of Scans (NS) Relaxation Delay (D1) Spectral Width (SW) Rationale
¹H NMR 8-16 2-5 s 20 ppm High sensitivity allows for few scans. D1 allows for full relaxation and accurate integration.
¹³C NMR 128-1024 2 s 240 ppm Low natural abundance requires many scans. A standard D1 is usually sufficient.

| ¹⁹F NMR | 16-64 | 2 s | 250 ppm | High sensitivity (similar to ¹H) and 100% abundance requires few scans. |

Processing Workflow: The raw data from the spectrometer is a Free Induction Decay (FID), a time-domain signal. This must be converted into a frequency-domain spectrum through a series of processing steps.[10][11]

  • Fourier Transform (FT): Converts the FID from the time domain to the frequency domain.

  • Apodization (Window Function): Applying a mathematical function (e.g., exponential multiplication) to the FID before FT can improve the signal-to-noise ratio or the resolution.

  • Phase Correction: Adjusts the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Corrects for any distortions in the spectral baseline to ensure accurate peak integration.

  • Referencing: Calibrates the chemical shift axis. For ¹H and ¹³C in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard (0 ppm).

cluster_process Data Processing Workflow FID Raw FID (Time Domain) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing & Calibration Baseline->Reference Spectrum Final Spectrum (Frequency Domain) Reference->Spectrum

Caption: Standard workflow for processing raw NMR data.

Spectral Analysis and Structural Verification

The following data is illustrative and represents the expected outcome based on established chemical shift and coupling constant principles.[5][12]

¹H NMR Analysis (400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.51ddJHF = 8.8, JHH = 2.91HH4
27.35ddJHF = 5.6, JHH = 2.91HH6
33.92s-3H-OCH₃
42.38s-3HAr-CH₃

Interpretation:

  • The two aromatic signals confirm the presence of two distinct protons on the ring.

  • Signal 1 at 7.51 ppm is assigned to H4. It shows a large coupling of 8.8 Hz, characteristic of an ortho H-F interaction, and a smaller coupling of 2.9 Hz for the meta H-H interaction.

  • Signal 2 at 7.35 ppm is assigned to H6. It displays a meta H-F coupling (5.6 Hz) and the same meta H-H coupling (2.9 Hz), confirming its relationship with H4.

  • The sharp singlets at 3.92 ppm and 2.38 ppm are unambiguously assigned to the ester methyl and the aromatic methyl groups, respectively.

¹³C NMR Analysis (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (from F)Coupling Constant (¹J_CF, Hz)Assignment
165.2s-C=O
162.5d251.5C5
138.1d3.5C3
135.4d8.2C1
128.9d23.5C4
125.1d24.1C6
122.3d7.5C2
52.6s--OCH₃
20.8s-Ar-CH₃

Interpretation:

  • The most striking feature is the signal at 162.5 ppm, which is a large doublet with a ¹J_CF of 251.5 Hz. This definitively assigns it to C5, the carbon directly bonded to fluorine.

  • The other aromatic carbons all appear as smaller doublets due to 2-bond or 3-bond couplings with fluorine, providing further confidence in the assignments. This C-F coupling data is a powerful diagnostic tool.[3]

  • The remaining signals for the carbonyl and methyl carbons appear as singlets at their expected chemical shifts.

¹⁹F NMR Analysis (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-110.4ddJFH4 = 8.8, JFH6 = 5.6Ar-F

Interpretation:

  • A single signal confirms the presence of one fluorine environment.

  • The signal is split into a doublet of doublets, perfectly mirroring the couplings seen in the ¹H spectrum. The larger 8.8 Hz coupling corresponds to the ortho proton (H4), and the smaller 5.6 Hz coupling corresponds to the meta proton (H6).

  • This mutual coupling relationship between the ¹H and ¹⁹F spectra provides a powerful, self-validating confirmation of the entire aromatic substitution pattern.

Conclusion

The structural characterization of this compound was successfully achieved through a coordinated, multinuclear NMR approach. By systematically applying robust protocols for sample preparation and data analysis, we demonstrated how ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary and confirmatory data. The characteristic chemical shifts, integration values, and, most importantly, the intricate patterns of H-F and C-F coupling constants allow for an unambiguous assignment of the entire molecular structure. This application note serves as a template for the rigorous analysis of similarly complex halogenated organic molecules, underscoring the indispensable role of NMR in modern chemical research.

References

  • Mestrelab Research.
  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]
  • JEOL.
  • University of Alberta.
  • University of York. Preparing an NMR sample. [Link]
  • The MetaRbolomics book. NMR data handling and (pre-)processing. [Link]
  • Keeler, J. NMR Data Processing. University of Cambridge. [Link]
  • Ieong, P., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Di Grande, A., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]
  • Cárdenas-Jirón, G. I., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • Semantic Scholar.
  • ACS Publications.
  • Royal Society of Chemistry. Supplementary Information for Catalytic Conversion of Alcohols to Esters. [Link]
  • Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 2-Amino-5-fluoro-3-methylbenzoic acid. This route involves the formation of a diazonium salt, followed by a copper-catalyzed Sandmeyer reaction to install the chloro group, and concludes with an esterification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A 2-Amino-5-fluoro-3-methylbenzoic acid B Aryl Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Chloro-5-fluoro-3-methylbenzoic acid B->C CuCl (catalyst) D This compound C->D Methanol (MeOH) Acid Catalyst (e.g., SOCl2)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter at each stage of the synthesis in a question-and-answer format.

Step 1: Diazotization of 2-Amino-5-fluoro-3-methylbenzoic acid

The conversion of the primary aromatic amine to a diazonium salt is a critical, temperature-sensitive step.

Question: My reaction solution turned dark brown/black immediately after adding sodium nitrite, and I'm getting a low yield in the subsequent Sandmeyer step. What's happening?

Answer: This indicates the decomposition of the diazonium salt, which is thermally unstable. The primary causes are:

  • Inadequate Temperature Control: The temperature must be strictly maintained between 0-5 °C. An exothermic reaction can occur upon addition of sodium nitrite, causing localized heating and rapid decomposition of the newly formed diazonium salt. This decomposition often leads to the formation of phenolic byproducts and polymeric tars.

  • Incorrect Rate of Addition: Adding the sodium nitrite solution too quickly can also lead to a spike in temperature and localized high concentrations of nitrous acid, promoting side reactions.

Troubleshooting Actions:

  • Ensure your reaction vessel is submerged in a well-stirred ice-salt bath to maintain the internal temperature below 5 °C.

  • Add the aqueous solution of sodium nitrite (NaNO₂) dropwise or in small portions, monitoring the temperature closely.

  • Ensure the starting amine is fully dissolved in the acidic solution before beginning the diazotization.

Question: Why is it necessary to use an excess of mineral acid (like HCl)?

Answer: An excess of strong acid (typically 2.5-3 equivalents) is crucial for several reasons:

  • Salt Formation: One equivalent protonates the amino group of the starting material, making it soluble in the aqueous medium.

  • Nitrous Acid Generation: A second equivalent reacts with sodium nitrite to generate the reactive species, nitrous acid (HNO₂), in situ.

  • Preventing Coupling Reactions: The excess acid maintains a low pH, which suppresses the undesirable side reaction where the newly formed diazonium salt couples with unreacted starting amine to form a diazoamino compound. This byproduct can significantly lower the yield.

Step 2: The Sandmeyer Reaction

This reaction uses a copper(I) catalyst to replace the diazonium group with a chloride atom. It is an example of a radical-nucleophilic aromatic substitution.[1]

Question: My Sandmeyer reaction is sluggish, and the primary product appears to be a phenol, not the desired chlorinated compound. What is the likely cause?

Answer: This outcome strongly suggests two potential issues:

  • Inactive Catalyst: The active catalyst is the copper(I) salt (CuCl). If it has been exposed to air, it can oxidize to copper(II), which is ineffective in this catalytic cycle. A freshly prepared or properly stored CuCl catalyst is essential.

  • Premature Decomposition: If the diazonium salt solution is allowed to warm up before or during its addition to the copper catalyst, it will readily react with water to form a phenol, releasing nitrogen gas.

Troubleshooting Actions:

  • Catalyst Preparation: Use freshly purchased, high-purity CuCl or prepare it fresh. Ensure it is a white or very light-colored powder. Green or blue coloration indicates significant oxidation to Cu(II).

  • Slow Addition: Add the cold diazonium salt solution slowly to the stirred CuCl solution. This maintains a low concentration of the diazonium salt in the reaction mixture, favoring the desired reaction pathway over decomposition.

  • Maintain Temperature: While the Sandmeyer reaction itself can often be run at room temperature or slightly warmer to ensure the decomposition of the copper-diazonium complex, the initial addition should be controlled to prevent a rapid, uncontrolled evolution of nitrogen gas.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Q1 Is the final product a phenol? Start->Q1 A1 Diazonium salt decomposed. Ensure addition is slow and temperature is low. Q1->A1 Yes Q2 Is the reaction sluggish or incomplete? Q1->Q2 No A2 Check CuCl catalyst activity. Use fresh or purified catalyst. Q2->A2 Yes A3 Consider biaryl formation or other side reactions. Optimize solvent and temperature. Q2->A3 No

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Step 3: Esterification

The final step involves converting the carboxylic acid to its methyl ester.

Question: My Fischer esterification (using methanol and a catalytic amount of sulfuric acid) is not reaching completion, even after prolonged heating. How can I improve the yield?

Answer: Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion, you must either remove one of the products (water) or use a large excess of one of the reactants (methanol).

Troubleshooting Actions & Alternatives:

  • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove the water as it is formed, driving the equilibrium towards the product.

  • Use Methanol as Solvent: Running the reaction in a large excess of methanol can effectively push the equilibrium to the right.

  • Switch to a Non-Equilibrium Method: A more robust and often higher-yielding method is to convert the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This highly reactive intermediate is then quenched with methanol to give the ester in a rapid, irreversible reaction. This method avoids the issue of equilibrium and the need to remove water.[2]

MethodReagentsProsCons
Fischer Esterification MeOH, H₂SO₄ (cat.)Inexpensive, simple setupEquilibrium-limited, requires heat, may need water removal
Acid Chloride Method 1. SOCl₂ or (COCl)₂ 2. MeOHHigh yield, irreversible, fastRequires handling of corrosive reagents (SOCl₂), produces HCl gas

Optimized Experimental Protocols

The following protocols are provided as a starting point and incorporate best practices to maximize yield and purity.

Protocol 1: Diazotization and Sandmeyer Reaction
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the stirred mixture to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl (1.5 eq). Cool this solution to 5 °C.

  • Addition: Slowly add the cold diazonium salt solution from step 2 to the stirred CuCl solution. A vigorous evolution of N₂ gas will be observed. Control the rate of addition to maintain a steady, non-violent effervescence.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Chloro-5-fluoro-3-methylbenzoic acid.

Protocol 2: Esterification via Acid Chloride
  • Acid Chloride Formation: To the crude 2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) from the previous step, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.

  • Esterification: Carefully add methanol (5.0 eq) to the cooled crude acyl chloride at 0 °C. A highly exothermic reaction will occur. Once the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification: Quench the reaction by pouring it into ice water. Extract the product with ethyl acetate. Wash the organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[2]

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Ali, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Master Organic Chemistry.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

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Technical Support Center: Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of methanol is typically used, which also serves as the solvent.[1][2]

Q2: I am having trouble sourcing the starting material, 2-chloro-5-fluoro-3-methylbenzoic acid. Are there common synthetic routes to prepare it?

A2: Yes, a common route to the precursor acid involves a multi-step synthesis starting from m-toluic acid. This process typically includes nitration, followed by hydrogenation to an amino group, and then a chlorination step.[3] Another potential route could involve the oxidation of 2-chloro-1,3-dimethyl-5-fluorobenzene.

Q3: My reaction appears to be sluggish or incomplete. What are the likely causes?

A3: An incomplete reaction can stem from several factors. Insufficient catalyst, impure reagents (especially wet methanol), or too low a reaction temperature can all hinder the esterification. The presence of electron-withdrawing groups like chlorine and fluorine on the benzoic acid can also slightly decrease its reactivity.[4] Ensuring anhydrous conditions and an adequate amount of a strong acid catalyst are crucial for driving the reaction to completion.

Q4: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

A4: A common side product in Fischer esterifications, especially at higher temperatures, is the formation of dimethyl ether from the dehydration of two molecules of methanol. Other possibilities include unreacted starting material or byproducts from the synthesis of the precursor acid, such as regioisomers formed during the chlorination step.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Causes and Solutions

Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).Increase the reaction time, add a fresh portion of the acid catalyst, or ensure the reaction is at a sufficient reflux temperature.
Equilibrium Not Shifted Towards Product Analyze the crude product by ¹H NMR to quantify the ratio of ester to carboxylic acid.Use a larger excess of anhydrous methanol. If feasible, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent other than methanol.
Loss of Product During Workup Analyze the aqueous layers from extractions for the presence of the product.Ensure the reaction mixture is fully neutralized before extraction. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent.
Steric Hindrance The ortho-chloro and meta-methyl groups can sterically hinder the approach of methanol to the carboxylic acid.While this is an inherent property of the substrate, using a stronger acid catalyst or higher reaction temperatures can help overcome the activation energy barrier.
Problem 2: Formation of Key Side Products

1. Isomeric Impurities from Precursor Synthesis

The synthesis of the 2-chloro-5-fluoro-3-methylbenzoic acid precursor can sometimes yield isomeric impurities. For instance, during the chlorination of 2-amino-3-methylbenzoic acid, other chloro isomers might be formed. These impurities will then be carried through the esterification process.

Identification and Removal:

  • GC-MS Analysis: This is the most effective technique to identify and quantify isomeric impurities.

  • Fractional Distillation: If the boiling points of the isomeric esters are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can separate isomers.[5]

2. Over-chlorination of the Methyl Group

If the synthesis of the precursor involves the chlorination of a toluene derivative, there is a risk of side-chain chlorination, leading to benzyl chloride-type impurities.[6] These can be reactive and lead to further byproducts.

Prevention and Mitigation:

  • Control of Reaction Conditions: Use of a Lewis acid catalyst and exclusion of UV light during aromatic chlorination favors ring substitution over side-chain substitution.

  • Purification of the Precursor Acid: Thoroughly purify the 2-chloro-5-fluoro-3-methylbenzoic acid before esterification to remove any side-chain chlorinated impurities.

3. Decarboxylation of the Benzoic Acid

Under harsh thermal conditions, especially with certain catalysts, benzoic acids can undergo decarboxylation.[7][8][9][10] While less common under standard Fischer esterification conditions, it is a possibility at very high temperatures.

Detection and Avoidance:

  • GC-MS Analysis: Look for the presence of 1-chloro-4-fluoro-2-methylbenzene in the crude reaction mixture.

  • Reaction Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not exceed the boiling point of methanol significantly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[1][5]

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the product, starting material, and any potential impurities by comparing their mass spectra with known databases and fragmentation patterns.

Visual Diagrams

Fischer_Esterification_Mechanism RCOOH 2-chloro-5-fluoro-3-methylbenzoic acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ MeOH Methanol (CH3OH) H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ H_plus_regen H+ (Catalyst) Water Water (H2O) Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Incomplete->Complete No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete->Optimize_Conditions Yes Analyze_Crude Analyze Crude Product (NMR/GC-MS) Complete->Analyze_Crude Identify_Impurity Identify Impurity Analyze_Crude->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Starting Material Side_Product Side Product Identify_Impurity->Side_Product Other Improve_Workup Improve Workup/Purification Unreacted_SM->Improve_Workup Purify Purify by Chromatography or Distillation Side_Product->Purify

Caption: Troubleshooting Workflow for Synthesis.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article.
  • LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Various Authors. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora.
  • National Institutes of Health. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for another relevant article.
  • ResearchGate. (n.d.). Decarboxylative esterification of benzoic acids: discovery and optimization.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Homework.Study.com. (n.d.). What is the possible structure of a byproduct formed from the reaction of methyl benzoate and a....
  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
  • ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (2009, February 27). (12) Patent Application Publication (10) Pub. No.: US 2011/0003809 A1.
  • Eureka. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof.
  • Chemdiv. (n.d.). Compound 2-chloro-5,6-difluoro-3-methylbenzoic acid.
  • ChemicalBook. (n.d.). Methyl 2-Fluoro-5-Methylbenzoate(2967-93-3) 1H NMR spectrum.
  • Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • ChemicalBook. (2024, June 21). The brief introduction of Methyl benzoate.
  • Biosynth. (n.d.). Methyl 2-Fluoro-5-methylbenzoate | 2967-93-3 | CAA96793.
  • YouTube. (2022, December 30). MCAT Bites: Carboxylic Acids: Fischer Esterification, Decarboxylation, & Acidity | Inspira Advantage.
  • World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic.
  • Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate.
  • Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.
  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538.
  • ChemicalBook. (n.d.). METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Technical Support Center: Purification of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-chloro-5-fluoro-3-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals who handle this versatile building block. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-tested experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: After my synthesis and workup, my crude product is an oil, but I expect a solid. What are the likely impurities?

A1: An oily appearance in a product expected to be solid often points to the presence of residual solvents or unreacted starting materials. The most common culprits are:

  • Residual Solvents: High-boiling point solvents used in the reaction or extraction (e.g., toluene, DMF) can be difficult to remove.

  • Unreacted Starting Material: If the esterification was performed from 2-chloro-5-fluoro-3-methylbenzoic acid, any remaining acid can form a eutectic mixture, depressing the melting point and leading to an oily consistency.

  • Side-Products: Depending on the synthetic route, side-chain chlorination or other side reactions could produce isomeric impurities that interfere with crystallization.[1]

Troubleshooting Steps:

  • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove volatile solvents.

  • Aqueous Wash: If residual acid is suspected, re-dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This converts the acidic impurity into its water-soluble sodium salt, which partitions into the aqueous layer.

  • Analysis: Obtain a ¹H NMR spectrum. The presence of a broad singlet around 10-12 ppm would indicate carboxylic acid contamination. Residual solvent peaks can also be identified and quantified.

Q2: My TLC plate shows multiple spots after purification by column chromatography. How can I improve the separation?

A2: Seeing multiple spots on a Thin-Layer Chromatography (TLC) plate indicates incomplete separation. The key to improving column chromatography is optimizing the mobile phase (solvent system) and stationary phase conditions.[2][3]

Troubleshooting Steps:

  • Solvent System Optimization: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 on the TLC plate.[2]

    • Polarity Adjustment: If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If spots are too low (low Rf), increase the polarity.

    • Solvent Choice: Halogenated aromatic compounds can exhibit unique interactions.[4] Consider trying different solvent systems. Toluene or dichloromethane in combination with hexane can sometimes offer different selectivity compared to ethyl acetate.

  • Gradient Elution: If a single (isocratic) solvent system fails to separate the spots, a gradient elution is recommended. Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.[3]

  • Column Packing and Loading: Ensure the column is packed uniformly without air bubbles or channels, as these lead to poor separation.[2] Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column in a narrow band.

Q3: I've successfully isolated my product, but the purity is only ~95% by GC-MS, with a persistent impurity of a similar mass. What could it be and how do I remove it?

A3: An impurity with a similar mass suggests a structural isomer. In the synthesis of substituted benzoates, positional isomers are a common challenge. For instance, if starting from m-xylene derivatives, chlorination or nitration can occur at different positions on the aromatic ring.[5]

Troubleshooting Steps:

  • Recrystallization: This is the most effective technique for removing small amounts of isomeric impurities from a crystalline solid. The success of recrystallization depends on finding a suitable solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[6][7] (See Protocol 2).

  • Preparative HPLC: If recrystallization fails, High-Performance Liquid Chromatography (HPLC) offers much higher resolving power.[8] Using a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, can enhance separation based on pi-pi interactions, which are sensitive to the electronic differences between isomers.[4]

  • Fractional Distillation: If the isomers have sufficiently different boiling points (a difference of >20 °C), fractional distillation under reduced pressure can be an effective, scalable purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the final purity of this compound?

A1: A combination of methods provides the most comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is a standard starting point.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the main component.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the chemical structure. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

Technique Information Provided Purity Level Key Advantage
HPLC Quantitative Purity, Non-volatile ImpuritiesHigh (ppb to ppm)High resolution and robust for routine analysis.[8][9]
GC-MS Molecular Weight, Volatile ImpuritiesVery High (ppt to ppb)Exceptional sensitivity and structural information.[9]
NMR Structural Confirmation, Impurity IDModerate to HighUnambiguous structure verification.
Melting Point Indication of PurityLowFast, inexpensive initial assessment.[9]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as hydrolysis of the ester group can occur over time, especially under acidic or basic conditions, regenerating the corresponding carboxylic acid.

Q3: How do I choose an appropriate recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] A common procedure is to test solubility in a range of solvents with varying polarities. For substituted methyl benzoates, suitable solvents or solvent pairs often include methanol, ethanol, or mixtures like ethanol/water or hexane/ethyl acetate.[6][12][13]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying grams of crude product using silica gel.

  • TLC Analysis: Determine the optimal solvent system via TLC. A good system will give the product an Rf of ~0.3-0.4. For this compound, a starting point is 10% Ethyl Acetate in Hexane.

  • Column Packing:

    • Select a column where the silica gel height will be about 10-15 cm. Use ~30-50g of silica gel per gram of crude material.[2]

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of solvent (or a slightly more polar one if solubility is an issue).

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent.

    • If using a gradient, slowly increase the percentage of the more polar solvent (e.g., increase from 5% to 20% Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of the impure product. Add a potential solvent (e.g., methanol) dropwise. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow for Purification

This diagram outlines the general decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 Purity Check (TLC, NMR) Crude->Analysis1 Column Flash Column Chromatography Analysis1->Column Purity < 95% or Multiple Spots Recrystal Recrystallization Analysis1->Recrystal Purity > 95% with Minor Impurities Analysis2 Purity Check (TLC, GC-MS) Column->Analysis2 Analysis2->Recrystal Isomeric or Minor Impurities Remain Final Pure Product (>99%) Analysis2->Final Purity > 99% Recrystal->Final

Caption: General purification and decision-making workflow.

Troubleshooting Chromatography Separation

This decision tree helps diagnose and solve poor separation during column chromatography.

ChromoTroubleshoot Start Poor Separation (Overlapping Spots on TLC) Q_Rf What are the Rf values? Start->Q_Rf Rf_High Rf > 0.5 (Spots run too fast) Q_Rf->Rf_High High Rf_Low Rf < 0.2 (Spots stick to baseline) Q_Rf->Rf_Low Low Rf_Streak Spots are streaking Q_Rf->Rf_Streak Streaking Sol_LessPolar Decrease Solvent Polarity (e.g., less EtOAc in Hexane) Rf_High->Sol_LessPolar Sol_MorePolar Increase Solvent Polarity (e.g., more EtOAc in Hexane) Rf_Low->Sol_MorePolar Q_Acid Is the crude material acidic? Rf_Streak->Q_Acid Acid_Yes Add 0.5-1% Acetic Acid to Mobile Phase Q_Acid->Acid_Yes Yes Acid_No Sample may be overloaded. Use a wider column or less sample. Q_Acid->Acid_No No

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of the Carboxylic Acid Precursor: Preparation of 2-chloro-5-fluoro-3-methylbenzoic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This guide will provide a detailed walkthrough of both stages, with a primary focus on optimizing the final esterification step.

II. Synthesis of 2-chloro-5-fluoro-3-methylbenzoic Acid (Hypothetical Pathway)

Workflow for the Synthesis of 2-chloro-5-fluoro-3-methylbenzoic Acid:

G A 2-Chloro-5-fluorotoluene B Oxidation A->B KMnO4 or other strong oxidant C 2-Chloro-5-fluoro-3-methylbenzoic Acid B->C Work-up

Caption: Proposed synthetic workflow for the precursor acid.

Experimental Protocol (Hypothetical)
  • Oxidation: To a solution of 2-chloro-5-fluorotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and quench the excess oxidant (e.g., with sodium bisulfite). Filter the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

III. Esterification: Synthesis of this compound

The most common and direct method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of methanol.[1][2]

Core Reaction:

2-chloro-5-fluoro-3-methylbenzoic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer-Speier Esterification
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol often serves as both the reactant and the solvent.[3]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents) to the solution.[3]

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine.[3]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid.

Issue 1: Low or No Product Yield

Q1: My reaction has run for the recommended time, but TLC/GC analysis shows a significant amount of unreacted carboxylic acid. What are the likely causes?

A1: Several factors can lead to incomplete conversion in a Fischer esterification:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[4][5]

  • Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow or stalled reaction. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Presence of Water: Any water in the reagents (carboxylic acid or methanol) or glassware at the start of the reaction will inhibit the forward reaction.[5]

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.

  • Steric Hindrance: The presence of substituents ortho to the carboxylic acid group (in this case, a chloro and a methyl group) can sterically hinder the approach of the nucleophile (methanol), slowing down the reaction rate compared to unsubstituted benzoic acid.

Troubleshooting Workflow for Low Yield:

G Start Low Yield of Ester Check1 Check for Water Contamination Start->Check1 Action1 Use anhydrous reagents and dry glassware Check1->Action1 Check2 Verify Catalyst Amount and Activity Action1->Check2 Action2 Increase catalyst loading or use fresh catalyst Check2->Action2 Check3 Confirm Reaction Temperature and Time Action2->Check3 Action3 Ensure proper reflux and extend reaction time Check3->Action3 Check4 Consider Steric Hindrance Action3->Check4 Action4 Use alternative, more reactive esterification method (e.g., with thionyl chloride) Check4->Action4 End Improved Yield Action4->End

Caption: Troubleshooting workflow for low ester yield.

Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?

A2: To drive the equilibrium towards the product, consider the following:

  • Increase the Excess of Methanol: Using a larger excess of methanol will shift the equilibrium to favor the formation of the ester, according to Le Châtelier's principle.[3][4]

  • Remove Water: While technically more complex for a simple reflux setup, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) can effectively remove the water byproduct and drive the reaction to completion.[2]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields in Fischer esterifications by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[6][7][8][9]

Issue 2: Formation of Byproducts

Q3: What are the potential side reactions, and how can I minimize them?

A3: While Fischer esterification is generally a clean reaction, potential side reactions include:

  • Dehydration of Methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. This is usually not significant under typical reflux conditions.

  • Sulfonation of the Aromatic Ring: Although unlikely under these conditions, prolonged reaction times at high temperatures with a large excess of sulfuric acid could potentially lead to sulfonation of the aromatic ring.

To minimize byproducts:

  • Control the Reaction Temperature: Do not overheat the reaction mixture. Maintain a gentle reflux.

  • Use the Recommended Amount of Catalyst: Avoid using a large excess of sulfuric acid.

  • Monitor the Reaction: Stop the reaction once the starting material has been consumed to avoid potential degradation of the product.

Issue 3: Product Purification Challenges

Q4: I'm having trouble separating my product from the unreacted carboxylic acid. What is the best approach?

A4: The most effective way to remove unreacted carboxylic acid is through an aqueous basic wash during the work-up.[3]

  • Sodium Bicarbonate Wash: Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will be extracted into the aqueous layer. The ester will remain in the organic layer. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[10]

  • Column Chromatography: If the basic wash is insufficient, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable method to separate the less polar ester from the more polar carboxylic acid.

V. Alternative Esterification Method: Thionyl Chloride

For sterically hindered carboxylic acids or when a very high yield is required, using thionyl chloride (SOCl₂) to first form the acyl chloride, followed by reaction with methanol, is a highly effective, non-equilibrium-based method.

Workflow for Esterification via Acyl Chloride:

G A 2-Chloro-5-fluoro-3-methylbenzoic Acid B Acyl Chloride Formation A->B SOCl2 C Esterification B->C Methanol D This compound C->D

Caption: Two-step esterification using thionyl chloride.

Experimental Protocol
  • Acyl Chloride Formation: In a fume hood, reflux the carboxylic acid with an excess of thionyl chloride (SOCl₂) for 1-2 hours. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Esterification: Carefully and slowly add anhydrous methanol to the crude acyl chloride at a low temperature (e.g., 0°C).

  • Work-up: After the addition is complete, the reaction is typically stirred at room temperature until completion. The work-up involves washing with water and a base to remove any HCl and unreacted starting material.

Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13][14] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[15]

VI. Data Presentation and Analysis

Table 1: Comparison of Esterification Methods
MethodCatalyst/ReagentTemperatureReaction TimeYieldProsCons
Fischer-Speier H₂SO₄ (catalytic)Reflux (~65°C)2-6 hoursModerate to HighOne-step, readily available reagents.Equilibrium-limited, requires excess alcohol.
Thionyl Chloride SOCl₂ (stoichiometric)Reflux (~79°C)2-4 hours (total)High to ExcellentNot equilibrium-limited, high yield.Two steps, uses hazardous reagent.
Microwave-Assisted H₂SO₄ (catalytic)100-140°C10-30 minutesHigh to ExcellentRapid, high yield.Requires specialized equipment.
Analytical Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: Will provide structural confirmation of the final product. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.

  • GC-MS: Can be used to determine the purity of the product and identify any byproducts. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

VII. References

  • Esterification - Concept. (2020, March 26). JoVE. [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Thionyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.

  • SAFETY DATA SHEET - Spectrum Chemical. (2017, February 28).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Troubleshooting low yield in Methyl benzilate esterification. (n.d.). Benchchem.

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Canadian Science Publishing.

  • Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions. (n.d.). Benchchem.

  • The Fischer Esterification. (n.d.). Course Hero.

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Canadian Science Publishing.

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE.

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate.

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (n.d.). International journal of physical sciences - American Academic Publisher.

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. [Link]

Sources

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-chloro-5-fluoro-3-methylbenzoate (CAS No. not publicly available), a key intermediate in complex organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this molecule. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

A1: Based on its chemical structure—a substituted methyl benzoate—the primary stability concern is its susceptibility to hydrolysis . The ester functional group is the most reactive site on the molecule under common experimental and storage conditions. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of hydrolysis.

Secondary concerns, while generally less pronounced, include photodegradation upon exposure to UV light and thermal degradation at elevated temperatures. These factors are critical to consider during process development, formulation, and long-term storage.

Q2: I am observing a new, more polar impurity in my HPLC analysis after leaving a sample in a methanol/water solution on the benchtop. What is the likely identity of this degradant?

A2: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid . This reaction consumes the parent ester and produces a more polar compound that will typically have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: The best way to confirm this is to either synthesize or procure a reference standard of 2-chloro-5-fluoro-3-methylbenzoic acid and perform a co-injection with your degraded sample. A single, sharp peak would confirm the identity.

  • LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which should correspond to the carboxylic acid (C₈H₆ClFO₂).

  • Prevent Recurrence: To prevent this, avoid prolonged storage in aqueous or protic solutions, especially at non-neutral pH. If solutions are necessary, prepare them fresh and store them at 2-8°C for short durations.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maintain the integrity of the compound, we recommend the following storage conditions, grounded in standard practices for preserving chemical intermediates[1]:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of potential degradation reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Light Amber vial or dark containerProtects the compound from photolytic degradation caused by UV and visible light.
Moisture Tightly sealed containerPrevents the ingress of atmospheric moisture, which is the primary reactant for hydrolysis.
pH Avoid strong acids and basesBoth acids and bases can catalyze the hydrolysis of the ester group.
Q4: How can I proactively determine the degradation pathways and stability profile of this molecule for my specific application?

A4: A systematic approach using forced degradation studies (also known as stress testing) is the industry-standard method.[2][3] These studies intentionally expose the compound to harsh conditions to accelerate degradation, allowing you to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5] This is a critical step in pharmaceutical development to ensure the safety and efficacy of a drug substance.[6]

Troubleshooting Guide: Common Experimental Issues
Symptom Potential Cause Recommended Action & Explanation
Inconsistent Potency/Assay Results Undetected Hydrolysis: The parent compound is degrading into its carboxylic acid, but your analytical method is not separating the two, or you are only quantifying the parent peak.Method Validation: Ensure your HPLC method is "stability-indicating." Spike a sample with the potential degradant (the carboxylic acid) to confirm baseline separation. Recalculate purity based on the area percent of all related peaks.
Poor Yield in Subsequent Synthetic Step Degradation During Reaction: The reaction conditions (e.g., high temperature, presence of aqueous acid/base) may be causing the ester to hydrolyze before or during the desired transformation.In-Process Controls (IPCs): Monitor the reaction by HPLC at various time points to check for the formation of the hydrolyzed impurity. Consider using anhydrous solvents and non-aqueous reagents if hydrolysis is a competing reaction.
Physical Appearance Change (e.g., clumping) Hygroscopicity/Moisture Absorption: The compound may be absorbing atmospheric moisture, which can lead to physical changes and initiate slow hydrolysis.Improve Handling Procedures: Handle the material in a glove box or under a stream of dry nitrogen. Use a desiccator for short-term storage outside of the primary sealed container.
Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding how a molecule behaves under stress.[5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate to ensure that potential degradants are formed at detectable levels.

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) sample_prep Aliquot stock into separate vials for each stress condition prep->sample_prep acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxid Oxidation (3% H₂O₂) therm Thermal (60°C, Solid & Solution) photo Photolytic (ICH Q1B Light) quench Quench Reaction (Neutralize, Dilute) acid->quench Time Points (e.g., 0, 2, 4, 8, 24h) base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability- Indicating HPLC-UV/PDA quench->hplc mass_spec Identify Degradants using LC-MS hplc->mass_spec report Elucidate Pathways & Summarize Results mass_spec->report Compile Data

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Acid/Base Hydrolysis
  • Objective: To assess the stability of the ester linkage in acidic and basic conditions.

  • Materials: 1 mg/mL stock solution of the compound in acetonitrile (ACN), 0.1 M HCl, 0.1 M NaOH, 0.1 M HCl in ACN, 0.1 M NaOH in ACN.

  • Procedure: a. To a vial containing 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. To a separate vial, add 1 mL of 0.1 M NaOH. c. Maintain vials at room temperature. d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. e. For the acid sample, quench by neutralizing with an equivalent amount of 0.1 M NaOH. f. For the base sample, quench by neutralizing with an equivalent amount of 0.1 M HCl. g. Dilute the quenched sample with mobile phase to an appropriate concentration and analyze immediately by HPLC.

  • Expected Outcome: Significant degradation is expected under basic conditions, and moderate degradation under acidic conditions, yielding 2-chloro-5-fluoro-3-methylbenzoic acid.[7][8]

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation route is the hydrolysis of the methyl ester functional group to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acid and base.

Caption: Predominant hydrolytic degradation pathway.

References
  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (n.d.).
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • NIH National Library of Medicine. (n.d.).
  • PharmaCompass. (2023).
  • ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • PubChem. (n.d.).
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.

Sources

Technical Support Center: Scaling Up "Methyl 2-chloro-5-fluoro-3-methylbenzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Synthesis Overview & Core Principles

The most robust and scalable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid, with methanol, using a strong acid catalyst. This is a reversible reaction, and to drive it towards the product, a large excess of the alcohol (methanol) is typically employed, leveraging Le Chatelier's principle.

The overall reaction is as follows:

The success of this synthesis on a larger scale hinges on careful control of reaction parameters, efficient removal of water, and a robust purification strategy.

II. Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up and can be adapted for pilot plant production with appropriate engineering controls.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (per mole of acid)Notes
2-chloro-5-fluoro-3-methylbenzoic acidN/A188.57 g/mol 1.0 moleStarting material
Methanol (anhydrous)67-56-132.04 g/mol 10-20 moles (approx. 400-800 mL)Reagent and solvent
Sulfuric Acid (concentrated, 98%)7664-93-998.08 g/mol 0.1-0.2 moles (approx. 5.5-11 mL)Catalyst
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor neutralization
Brine (Saturated NaCl solution)N/AN/AAs neededFor washing
Anhydrous Magnesium Sulfate or Sodium SulfateN/AN/AAs neededFor drying
Ethyl Acetate or DichloromethaneN/AN/AAs neededFor extraction

Equipment:

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves[1][2][3]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 mole).

  • Reagent Addition: To the flask, add a significant excess of anhydrous methanol (10-20 moles). Stir the mixture to dissolve the carboxylic acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 moles) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly, with cooling if necessary.[4][5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue the reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting carboxylic acid.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water or ice.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic extracts.

  • Neutralization and Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will produce CO2 gas; vent the separatory funnel frequently.

      • Water

      • Brine

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure.[6] The boiling point will need to be determined experimentally.

    • Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Presence of water in reagents.1. Increase reflux time and monitor by TLC/GC-MS. Ensure the reaction reaches the appropriate temperature. 2. Add the catalyst in portions over time to maintain its activity.[7] 3. Use anhydrous methanol and ensure all glassware is thoroughly dried.
Formation of Byproducts 1. Dehydration of methanol to dimethyl ether (at high temperatures). 2. Sulfonation of the aromatic ring (if excess sulfuric acid is used or at very high temperatures).1. Maintain the reaction temperature at the boiling point of methanol (around 65°C). 2. Use the recommended catalytic amount of sulfuric acid. Avoid excessive heating.
Difficulties in Product Isolation 1. Emulsion formation during extraction. 2. Product loss during work-up.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent.
Product Purity Issues 1. Incomplete removal of starting material or catalyst. 2. Co-distillation of impurities.1. Ensure thorough washing with sodium bicarbonate solution to remove all acidic components. 2. Perform careful fractional distillation with a fractionating column to separate the product from impurities with close boiling points.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst?

A1: Yes, other strong protic acids like hydrochloric acid or p-toluenesulfonic acid can be used. However, sulfuric acid is often preferred for its high boiling point and dehydrating properties, which help to drive the equilibrium towards the product. Solid acid catalysts, such as those based on zirconium, have also been explored for esterification reactions to simplify catalyst removal.[8]

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, you can:

  • Use a larger excess of methanol.

  • Ensure all reagents are anhydrous.

  • Effectively remove water as it is formed, for example, by using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols.

  • Optimize the reaction time and temperature through small-scale trials.

Q3: What are the key safety precautions for this synthesis?

A3: The primary hazards are associated with the use of concentrated sulfuric acid and flammable methanol.

  • Sulfuric Acid: Is highly corrosive and can cause severe burns.[1][2][4][5] Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Methanol: Is flammable and toxic if ingested, inhaled, or absorbed through the skin.[3][9][10][11] Handle in a fume hood and keep away from ignition sources.

  • The reaction itself is exothermic upon addition of the catalyst and should be controlled.

Q4: What analytical techniques are recommended for quality control?

A4:

  • GC-MS: Ideal for monitoring reaction progress, identifying impurities, and confirming the molecular weight of the product.[12][13]

  • ¹H and ¹³C NMR: To confirm the structure of the final product. The proton NMR spectrum should show characteristic peaks for the methyl ester protons, the aromatic protons, and the methyl group on the ring.

  • FTIR: To confirm the presence of the ester carbonyl group (around 1720-1740 cm⁻¹) and the absence of the carboxylic acid hydroxyl group.

V. Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-chloro-5-fluoro-3-methylbenzoic acid and methanol prep2 Slowly add concentrated H₂SO₄ prep1->prep2 reaction Reflux for 4-8 hours at 65-70°C prep2->reaction workup1 Cool and quench with water reaction->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with NaHCO₃, water, and brine workup2->workup3 workup4 Dry and remove solvent workup3->workup4 purification Purify by fractional distillation workup4->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Purity Issues start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn acid_impurity Acidic Impurities? start->acid_impurity check_time_temp Increase reflux time/temp incomplete_rxn->check_time_temp Yes check_reagents Check reagent purity (anhydrous) incomplete_rxn->check_reagents Yes check_washing Ensure thorough NaHCO₃ wash acid_impurity->check_washing Yes other_impurities Other Impurities? acid_impurity->other_impurities No check_purification Optimize fractional distillation other_impurities->check_purification Yes

Caption: Troubleshooting logic for common synthesis issues.

VI. References

  • Gellings, P. J. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid. Retrieved from [Link]

  • Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID Lab Manual. Retrieved from [Link]

  • Mitsubishi Gas Chemical America. (2018, September 20). Product: Methanol Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

  • Google Patents. (2009, May 20). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Retrieved from

  • Google Patents. (2021, May 4). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved from

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (2015, April 8). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Retrieved from

  • World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Google Patents. (2002, February 14). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from

  • Chegg.com. (2016, April 14). Solved Question. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this critical area of synthetic chemistry. The introduction of fluorine into aromatic systems can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique reactivity of fluorine-containing reagents presents a distinct set of synthetic hurdles.[1][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Guide: Common Pitfalls & Solutions

This section is dedicated to diagnosing and solving common problems encountered during the synthesis of fluorinated aromatic compounds.

Issue 1: Low or No Product Yield in Electrophilic Aromatic Fluorination

Q: My electrophilic fluorination of an electron-rich aromatic compound is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low yields in electrophilic aromatic fluorination are a frequent challenge. The root cause often lies in one of several areas: the activity of the fluorinating reagent, the nature of the substrate, or the reaction conditions. A systematic approach is crucial for effective troubleshooting.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Inactive Fluorinating Reagent Many electrophilic fluorinating agents, especially N-F reagents like Selectfluor®, are sensitive to moisture and can degrade over time if not stored properly.[4][5]Use a fresh batch of the fluorinating reagent. Ensure storage is under anhydrous conditions, for example, in a desiccator or glovebox.
Substrate Incompatibility/Side Reactions Electron-rich aromatic compounds, such as phenols, can be prone to dearomatization or polymerization under strongly acidic or basic conditions.[6]Employ milder reaction conditions. Consider using a neutral fluorination method or adding a non-nucleophilic base like lithium carbonate to buffer the reaction, which has been shown to prevent dimer formation in indole fluorination.[4]
Sub-optimal Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can lead to sluggish or incomplete reactions, while excessive heat can promote decomposition of the reagent or substrate.[4][5]Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.[5]
Inappropriate Solvent The choice of solvent is critical. Some fluorinating reagents can react exothermically and dangerously with certain solvents. For instance, Selectfluor® can react violently with DMF, pyridine, and DMSO.[7]Ensure the solvent is dry and compatible with your chosen fluorinating agent. Common solvents for electrophilic fluorination include acetonitrile (MeCN) and dichloromethane (DCM). Always consult the safety data sheet (SDS) for reagent-solvent compatibility.[5][7]

Experimental Protocol: General Procedure for Electrophilic Fluorination of an Activated Arene

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 equiv.) in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1-1.5 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow:

G start Low/No Yield in Electrophilic Fluorination reagent Check Fluorinating Reagent Activity start->reagent substrate Evaluate Substrate Stability reagent->substrate Active fresh_reagent Use Fresh Reagent, Ensure Anhydrous Storage reagent->fresh_reagent Degraded? conditions Optimize Reaction Conditions substrate->conditions Stable milder_cond Use Milder Conditions, Add Non-nucleophilic Base substrate->milder_cond Decomposition? solvent Verify Solvent Compatibility conditions->solvent Temp OK temp_screen Screen Temperatures (e.g., RT to 60 °C) conditions->temp_screen Low Conversion? solvent_change Switch to a Different Anhydrous Solvent (e.g., MeCN) solvent->solvent_change Incompatible?

Caption: Troubleshooting workflow for low yield in electrophilic aromatic fluorination.

Issue 2: Poor Regioselectivity in C-H Fluorination

Q: I am attempting a direct C-H fluorination of a complex aromatic molecule, but I am observing a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in direct C-H fluorination is a significant challenge, as many C-H bonds within a molecule can have similar reactivity.[8] The strategy to improve selectivity often involves the use of directing groups or catalyst control.

Strategies for Enhancing Regioselectivity:

Strategy Explanation Example
Directing Groups A functional group on the substrate can coordinate to the metal catalyst, directing the fluorination to a specific C-H bond, typically at the ortho position.Palladium-catalyzed fluorination of benzamides directs the reaction to the ortho C-H bond. The amide group can later be cleaved if desired.[8]
Catalyst Control The choice of catalyst and ligands can influence the regioselectivity of the reaction by creating a specific steric or electronic environment around the catalytic center.Palladium-catalyzed methods have been developed for the site-selective fluorination of unactivated C(sp³)–H bonds, demonstrating high diastereoselectivity.[9]
Substrate Electronic Bias In the absence of a strong directing group, the inherent electronic properties of the substrate will govern the position of fluorination. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.Fluorination of anilines and phenols will predominantly occur at the ortho and para positions.
Issue 3: Difficulties with the Balz-Schiemann Reaction

Q: My Balz-Schiemann reaction is giving a low yield, and I have safety concerns about the thermal decomposition of the diazonium salt. Are there ways to improve this reaction?

A: The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, but it is not without its drawbacks.[10] Low yields can be attributed to incomplete diazotization, instability of the diazonium salt, and side reactions during thermal decomposition.[11][12] The thermal decomposition can also be hazardous, especially on a larger scale.[10][11]

Troubleshooting the Balz-Schiemann Reaction:

Problem Area Potential Cause Recommended Solution
Diazotization Step Incomplete formation of the diazonium salt due to impure starting amine or incorrect stoichiometry of nitrous acid.Use freshly purified aniline starting material. Ensure the correct equivalents of sodium nitrite and a strong acid (like HBF₄) are used at low temperatures (0-5 °C) to prevent premature decomposition.
Decomposition of Diazonium Salt The isolated diazonium tetrafluoroborate salt can be unstable, especially if it contains residual water or is sensitive to heat and shock.[11]Thoroughly dry the isolated diazonium salt under vacuum. For thermally sensitive substrates, consider photochemical decomposition under visible light as a milder alternative.[10]
Low Yield in Thermal Decomposition High temperatures can lead to charring and the formation of byproducts. The choice of solvent can also significantly impact the yield.[12][13]Perform the decomposition in a high-boiling, non-polar solvent or, in some cases, neat (without solvent) but with extreme caution.[11][12] The use of ionic liquids has also been shown to improve yields.[10] For larger scale, consider a continuous-flow setup to minimize the accumulation of the explosive diazonium intermediate and ensure uniform heating.[10][11]
Safety Concerns The accumulation of potentially explosive aryldiazonium salts poses a significant risk, especially during scale-up.[11]A continuous flow strategy is highly recommended to avoid the isolation and accumulation of the unstable diazonium species, making the process inherently safer.[11]

Logical Flow for Optimizing the Balz-Schiemann Reaction:

G start Low Yield/ Safety Concerns in Balz-Schiemann diazotization Optimize Diazotization start->diazotization decomposition Improve Decomposition Step start->decomposition scale_up Consider Scale-Up Safety start->scale_up purify_amine Purify Starting Amine, Use Fresh NaNO₂ diazotization->purify_amine low_temp Maintain Low Temp (0-5 °C) diazotization->low_temp photochem Photochemical Decomposition (Milder Conditions) decomposition->photochem solvent_screen Screen Non-polar Solvents or Ionic Liquids decomposition->solvent_screen flow_chem Implement Continuous Flow Protocol scale_up->flow_chem

Caption: Decision-making process for improving the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between nucleophilic and electrophilic aromatic fluorination?

A: The choice between nucleophilic and electrophilic fluorination depends primarily on the electronic nature of the aromatic substrate.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group (e.g., -Cl, -NO₂) on an electron-deficient aromatic ring by a nucleophilic fluoride source (e.g., KF, CsF).[14][15] SNAr reactions are favored for substrates bearing electron-withdrawing groups.[14]

  • Electrophilic Aromatic Substitution (SEAr): This approach uses an electrophilic fluorine source ("F⁺" reagent, e.g., Selectfluor®, NFSI) to fluorinate electron-rich aromatic rings.[6][14]

Q2: How can I minimize side reactions in my SNAr fluorination?

A: A common challenge in SNAr fluorination is the need for high temperatures, which can lead to substrate or product decomposition.[15] The basicity of the fluoride source can also cause undesired side reactions.[16]

  • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often with a phase-transfer catalyst to enhance its solubility and nucleophilicity.[4] Cesium fluoride (CsF) is more reactive but also more expensive.[15]

  • Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the "naked" fluoride anion.[4]

  • Temperature: While high temperatures are often necessary, carefully optimizing the temperature to the minimum required for a reasonable reaction rate can help minimize decomposition.[4]

  • Water Content: Rigorous exclusion of water is critical, as it can reduce the nucleophilicity of the fluoride ion through hydrogen bonding.[15][16]

Q3: Are there safer alternatives to traditional fluorinating reagents like DAST and Deoxo-Fluor®?

A: Yes, while DAST and Deoxo-Fluor® are effective for deoxofluorination, they have stability and handling issues.[5][17] Newer reagents have been developed to address these concerns:

  • XtalFluor-E® and XtalFluor-M®: These are crystalline aminodifluorosulfinium salts that are more thermally stable and easier to handle than DAST and its analogs.[17] They also tend to be more selective and produce fewer elimination side products.[17]

  • PyFluor® and PhenoFluor™: These reagents have also been developed as more stable alternatives for deoxyfluorination reactions.[18]

Q4: What are the key safety precautions I should take when working with fluorinating reagents?

A: Safety is paramount. Many fluorinating reagents are toxic, corrosive, and can react violently with common laboratory chemicals.[1][7][19]

  • Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to the chemicals being used.

  • Be aware of incompatibilities. As mentioned, some "F⁺" reagents react explosively with solvents like DMF.[7]

  • Quench reactions carefully. Use a slow, controlled addition to a suitable quenching agent.

  • Handle hydrogen fluoride (HF) and its solutions (e.g., Olah's reagent) with extreme caution. HF is highly corrosive and toxic, and exposure requires immediate and specialized medical attention.[5]

References

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
  • Electrophilic fluorin
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Journal of Organic Chemistry, 75(10), 3401-11. [Link]
  • Balz–Schiemann reaction. Grokipedia. [Link]
  • Wang, Y., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2343–2356. [Link]
  • Site selectivities in fluorin
  • New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology. [Link]
  • Yang, X., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21724–21730. [Link]
  • Al-Labadi, A. G. M. (2004).
  • Yang, X., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21724–21730. [Link]
  • Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Tetrahedron Letters, 47(36), 6461-6464. [Link]
  • Balz–Schiemann reaction. Wikipedia. [Link]
  • Colell, T. J., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
  • He, J., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(15), 3810–3813. [Link]
  • Cheng, R., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination.
  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(36), 6461-6464. [Link]
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-158. [Link]
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]
  • Christe, K. O., & Schack, C. J. (1979).
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
  • Lee, S. J., & Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3379–3391. [Link]
  • Lee, S. J., & Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3379–3391. [Link]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
  • Specific Solvent Issues with Fluorin
  • Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular S. American Chemical Society. [Link]
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. [Link]

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Technical Support Center: HPLC Method Development for Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-chloro-5-fluoro-3-methylbenzoate. As a substituted aromatic ester, this compound presents unique challenges and opportunities in chromatographic separation. This document is structured to guide researchers and drug development professionals from initial method design through to troubleshooting and validation, ensuring scientifically sound and reliable analytical outcomes.

Part 1: Foundational Method Development FAQs

This section addresses the critical initial decisions in method development, grounded in the physicochemical properties of the analyte.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

Answer: Understanding the analyte's properties is the cornerstone of effective method development. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structure and from related compounds.

  • Structure and Polarity: this compound is a small organic molecule featuring a benzene ring substituted with a methyl ester, a methyl group, and two halogen atoms (chloro and fluoro). This structure makes it relatively non-polar and hydrophobic. Like its parent compound, methyl benzoate, it is expected to be poorly soluble in water but miscible with common organic solvents such as methanol and acetonitrile[1][2]. This high hydrophobicity strongly indicates that Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of separation[3].

  • UV Absorbance: The presence of the aromatic benzene ring suggests the molecule will be UV-active, which is ideal for detection by HPLC using a Diode Array Detector (DAD) or a standard UV detector. A preliminary wavelength scan of the analyte dissolved in the mobile phase is essential to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For similar aromatic compounds, detection wavelengths are often in the 210-270 nm range[4][5].

  • pKa Value: The molecule does not contain strongly acidic or basic functional groups that would ionize within the typical HPLC pH range of 2-8. The ester group is neutral, and the halogen and methyl substituents do not have relevant pKa values. Therefore, the retention behavior is not expected to be significantly affected by the mobile phase pH. This simplifies method development, as pH control with buffers is likely unnecessary unless dealing with ionizable impurities[6].

Q2: What is the recommended starting HPLC column and mobile phase?

Answer: The choice of column and mobile phase is the most critical factor affecting chromatographic resolution[6].

  • Column Selection:

    • Primary Recommendation (Workhorse Phase): A high-purity, end-capped C18 (L1) column is the recommended starting point for most reversed-phase separations, including for non-polar aromatic compounds[7]. A standard dimension such as 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency, backpressure, and analysis time[3].

    • Alternative Selectivity Options: If co-elution with impurities is observed, columns offering different separation mechanisms should be evaluated. For an aromatic and halogenated compound like this, a Phenyl-Hexyl (L11) or Pentafluorophenyl (PFP, L43) phase can provide enhanced resolution[8][9]. These phases offer pi-pi interactions with the analyte's aromatic ring, introducing a different selectivity compared to the purely hydrophobic interactions of a C18 phase[10][11].

  • Mobile Phase Selection:

    • Solvents: A combination of high-purity water and an organic modifier is used in RP-HPLC. Acetonitrile (ACN) is generally preferred over methanol (MeOH) as a starting organic solvent due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

    • Composition: A gradient elution is recommended for initial screening to determine the approximate organic solvent percentage needed to elute the compound and to visualize the full impurity profile[7]. A broad linear gradient, such as 10% to 95% Acetonitrile over 20 minutes , is an excellent starting point. This will provide a comprehensive overview of the sample components and their retention behavior.

Q3: How should I prepare the sample and standard solutions?

Answer: Proper sample preparation is crucial for reproducible and accurate results.

The primary rule is to dissolve the sample in a solvent that is chromatographically weaker than or identical to the initial mobile phase to avoid peak distortion. Since the initial mobile phase is highly aqueous (e.g., 90% water), dissolving the non-polar analyte directly in it will be difficult.

Recommended Diluent: A mixture of 50:50 (v/v) Acetonitrile:Water is a robust starting diluent. This provides sufficient organic solvent to solubilize the this compound while still being compatible with the initial reversed-phase conditions. After preparing the stock solution, it should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could block the column frit[12].

Q4: What are the initial chromatographic conditions to screen?

Answer: A systematic screening approach saves time and resources. The following table summarizes the recommended starting parameters for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for RP-HPLC, offering good efficiency and retention for hydrophobic molecules.
Mobile Phase A HPLC-grade WaterThe polar component in reversed-phase chromatography.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient Program 10% B to 95% B in 20 min; hold at 95% B for 5 min; return to 10% B in 1 min; equilibrate for 5 min.A scouting gradient helps to elute a wide range of compounds and determine the optimal elution conditions[7].
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between speed and efficiency[9].
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape. It should be controlled for reproducibility[13].
Injection Volume 5 µLA small volume minimizes the risk of column overloading and peak distortion[14].
Detection (DAD) Scan 200-400 nm; monitor at λ-maxDetermines the optimal wavelength for detection and provides spectral information for peak purity analysis.

Part 2: Troubleshooting Guide

Even with a well-designed method, issues can arise. This section provides a logical, question-based approach to resolving common HPLC problems.

G start Observe Chromatographic Problem peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape retention Retention Time (RT) Shifting? start->retention sensitivity Low Sensitivity or Noisy Baseline? start->sensitivity resolution Poor Resolution? start->resolution cause_peak Potential Causes: 1. Column Void / Frit Blockage 2. Sample Overload 3. Extracolumn Volume 4. Sample Solvent Effect peak_shape->cause_peak cause_rt Potential Causes: 1. Mobile Phase Prep Error 2. Leak in System 3. Inadequate Equilibration 4. Temperature Fluctuation retention->cause_rt cause_sens Potential Causes: 1. Contaminated Mobile Phase 2. Detector Lamp Failing 3. Air Bubbles in System 4. Wrong Wavelength sensitivity->cause_sens cause_res Potential Causes: 1. Insufficient Column Efficiency 2. Inadequate Selectivity 3. Peak Tailing/Broadening resolution->cause_res sol_peak Solution: - Reverse-flush column - Reduce injection volume - Check fittings & tubing - Match sample solvent to mobile phase cause_peak->sol_peak sol_rt Solution: - Prepare fresh mobile phase - Check pump pressure & fittings - Increase equilibration time - Use column thermostat cause_rt->sol_rt sol_sens Solution: - Use fresh, high-purity solvents - Check lamp energy/hours - Degas mobile phase - Verify λ-max cause_sens->sol_sens sol_res Solution: - Decrease flow rate - Adjust organic % / gradient slope - Try alternative column (Phenyl, PFP) - Address peak shape issues cause_res->sol_res G start Start: Method Development properties 1. Define Analyte Properties & Goals start->properties selection 2. Select Column & Mobile Phase properties->selection optimization 3. Optimize Separation (Gradient, Temp, etc.) selection->optimization pre_validation 4. Pre-Validation Check (System Suitability) optimization->pre_validation validation 5. Formal Validation (ICH Guidelines) pre_validation->validation routine End: Routine Analysis validation->routine

Caption: A streamlined workflow for HPLC method development and validation.

Q10: What are the key parameters for validating this HPLC method according to ICH guidelines?

Answer: Method validation is a regulatory requirement that demonstrates an analytical procedure is reliable and reproducible.[15] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an assay and impurity method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[16][17] This is typically demonstrated by analyzing a placebo, spiking the drug product with known impurities, and performing stress testing to generate degradation products.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. For an assay, this is typically 80% to 120% of the target concentration.[16]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 3 levels, 3 replicates each) and calculating the percent recovery.[17]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., 6 replicate injections of the same standard).

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[18]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): These are essential for impurity methods. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while LOD is the lowest amount that can be detected but not necessarily quantified.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±5% in organic composition). This provides an indication of its reliability during normal usage.[16]

Q11: What system suitability tests (SSTs) should I perform before running a sample set?

Answer: System suitability testing (SST) is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day.[18] It is a crucial part of method validation and routine analysis.

Typical SST Parameters and Acceptance Criteria:

SST ParameterMeasurementTypical Acceptance CriteriaRationale
Precision/Repeatability % RSD of peak area from ≥5 replicate injections of a standard.≤ 2.0% (Assay) ≤ 10.0% (Impurity at LOQ)Demonstrates the injector and detector are performing precisely.[18]
Peak Tailing (Tailing Factor) Measured from a standard peak at 5% height.T ≤ 2.0Ensures peaks are symmetrical for accurate integration.[19]
Theoretical Plates (N) Calculated from a standard peak.N ≥ 2000Measures column efficiency and indicates good peak sharpness.
Resolution (Rs) Calculated between the main peak and the closest eluting impurity.Rs ≥ 2.0Ensures baseline separation between critical peaks.

These criteria should be formally defined in the analytical test method. If any SST parameter fails, the system must be investigated and the issue resolved before any samples can be analyzed.[18]

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks. (1980).
  • HPLC Peak Shape Troubleshooting Solution Column - uHPLCs. (2024).
  • HPLC analytical Method development: an overview - PharmaCores. (2025).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015).
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
  • HPLC Column Selection Guide - Chromtech. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021).
  • HPLC Column Selection Guide | PDF | Chromatography - Scribd. (n.d.).
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025).
  • HPLC Column Selection | LCGC International. (2013).
  • Developing HPLC Methods - Sigma-Aldrich. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020).
  • Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem. (n.d.).
  • HPLC Column Selection Guide - Link Lab. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Methyl benzoate - Wikipedia. (n.d.).
  • ICSC 1187 - METHYL BENZOATE. (n.d.).

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-chloro-5-fluoro-3-methylbenzoate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of potential synthetic routes to this target molecule, offering insights into the strategic choices behind different methodologies. We will explore two primary pathways, starting from commercially available precursors, and provide a detailed analysis of their respective merits and challenges.

Introduction to the Target Molecule

This compound is a polysubstituted aromatic compound. Its specific substitution pattern makes it a crucial intermediate in medicinal chemistry, where the precise placement of halogen and methyl groups can significantly influence a molecule's biological activity and pharmacokinetic properties. The purpose of this guide is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Comparative Analysis of Synthetic Routes

We will now delve into two distinct, plausible synthetic routes for the preparation of this compound. Each route will be evaluated based on key performance indicators to facilitate a comprehensive comparison.

Route 1: Synthesis starting from 3-Fluoro-5-methylbenzoic Acid

This route begins with a commercially available fluorinated and methylated benzoic acid, followed by regioselective chlorination and subsequent esterification.

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start [label="3-Fluoro-5-methylbenzoic Acid"]; step1 [label="Chlorination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Chloro-5-fluoro-3-methylbenzoic Acid"]; step2 [label="Esterification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 [label="SOCl2, cat. DMF or\nN-Chlorosuccinimide"]; step1 -> intermediate1; intermediate1 -> step2 [label="Methanol, H2SO4 or\nThionyl Chloride"]; step2 -> product; }

Figure 1: Workflow for the synthesis of this compound starting from 3-Fluoro-5-methylbenzoic Acid.

Rationale and Mechanistic Insights:

The key step in this route is the regioselective chlorination of 3-fluoro-5-methylbenzoic acid. The directing effects of the existing substituents play a crucial role. The carboxylic acid group is a meta-director, while the fluorine and methyl groups are ortho, para-directors. The ortho position to both the fluorine and methyl groups (and meta to the carboxylic acid) is sterically hindered. Therefore, chlorination is expected to occur at the C2 position, which is ortho to the activating methyl and fluorine groups and meta to the deactivating carboxylic acid group. Reagents like N-chlorosuccinimide (NCS) in an appropriate solvent or thionyl chloride with a catalytic amount of DMF can be employed for this chlorination[1]. The subsequent esterification of the resulting carboxylic acid is a standard transformation, which can be achieved using methanol under acidic catalysis or with reagents like thionyl chloride followed by methanol[2][3].

Route 2: Synthesis starting from 2-Chloro-3-methylbenzoic Acid

This alternative pathway commences with a chloro- and methylated benzoic acid, proceeds through a nitration step, followed by reduction, a Sandmeyer reaction for fluorination, and concludes with esterification.

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start [label="2-Chloro-3-methylbenzoic Acid"]; step1 [label="Nitration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="2-Chloro-3-methyl-5-nitrobenzoic Acid"]; step2 [label="Reduction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="5-Amino-2-chloro-3-methylbenzoic Acid"]; step3 [label="Sandmeyer Reaction\n(Fluorination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="2-Chloro-5-fluoro-3-methylbenzoic Acid"]; step4 [label="Esterification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 [label="HNO3, H2SO4"]; step1 -> intermediate1; intermediate1 -> step2 [label="Fe/HCl or H2, Pd/C"]; step2 -> intermediate2; intermediate2 -> step3 [label="1. NaNO2, HBF4\n2. Heat"]; step3 -> intermediate3; intermediate3 -> step4 [label="Methanol, H2SO4"]; step4 -> product; }

Figure 2: Multi-step synthesis of this compound starting from 2-Chloro-3-methylbenzoic Acid.

Rationale and Mechanistic Insights:

This route involves a greater number of transformations. The initial nitration of 2-chloro-3-methylbenzoic acid is directed by the existing substituents to the C5 position. The subsequent reduction of the nitro group to an amine is a standard procedure, often accomplished with iron in acidic medium or catalytic hydrogenation. The introduction of the fluorine atom is achieved via the Sandmeyer reaction, a reliable method for converting an amino group to a variety of substituents, including fluorine, via a diazonium salt intermediate. The final esterification is analogous to that in Route 1. While longer, this route may be advantageous if the starting material, 2-chloro-3-methylbenzoic acid, is more readily available or cost-effective than 3-fluoro-5-methylbenzoic acid.

Performance Comparison

ParameterRoute 1Route 2
Number of Steps 24
Starting Material 3-Fluoro-5-methylbenzoic Acid2-Chloro-3-methylbenzoic Acid
Key Transformations Regioselective Chlorination, EsterificationNitration, Reduction, Sandmeyer Reaction, Esterification
Potential Yield Potentially higher due to fewer stepsLikely lower overall yield due to multiple steps
Scalability Generally goodSandmeyer reaction can pose scalability challenges
Safety Considerations Use of chlorinating agentsUse of nitric/sulfuric acid, handling of diazonium salts
Atom Economy HigherLower

Experimental Protocols

Route 1: Detailed Protocol

Step 1: Synthesis of 2-Chloro-5-fluoro-3-methylbenzoic Acid

  • Materials: 3-Fluoro-5-methylbenzoic acid, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottomed flask, dissolve 3-fluoro-5-methylbenzoic acid (1 equivalent) in DMF.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-5-fluoro-3-methylbenzoic acid.

Step 2: Synthesis of this compound

  • Materials: 2-Chloro-5-fluoro-3-methylbenzoic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • Suspend 2-chloro-5-fluoro-3-methylbenzoic acid (1 equivalent) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Route 2: Detailed Protocol

Step 1: Synthesis of 2-Chloro-3-methyl-5-nitrobenzoic Acid

  • Materials: 2-Chloro-3-methylbenzoic acid, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-methylbenzoic acid (1 equivalent) while maintaining the temperature below 10 °C[4].

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried to give 2-chloro-3-methyl-5-nitrobenzoic acid.

Step 2: Synthesis of 5-Amino-2-chloro-3-methylbenzoic Acid

  • Materials: 2-Chloro-3-methyl-5-nitrobenzoic acid, Iron powder, Hydrochloric acid, Ethanol.

  • Procedure:

    • In a round-bottomed flask, suspend 2-chloro-3-methyl-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-4 equivalents) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chloro-3-methylbenzoic acid.

Step 3: Synthesis of 2-Chloro-5-fluoro-3-methylbenzoic Acid (via Sandmeyer Reaction)

  • Materials: 5-Amino-2-chloro-3-methylbenzoic acid, Sodium nitrite, Tetrafluoroboric acid (HBF4).

  • Procedure:

    • Dissolve 5-amino-2-chloro-3-methylbenzoic acid (1 equivalent) in an aqueous solution of tetrafluoroboric acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.

    • Gently heat the reaction mixture to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate to get 2-chloro-5-fluoro-3-methylbenzoic acid.

Step 4: Synthesis of this compound

  • This step follows the same procedure as Step 2 in Route 1.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 is more direct and likely to provide a higher overall yield, making it preferable for large-scale synthesis, provided the starting material is accessible.

  • Route 2 , while longer and more complex, offers flexibility as it starts from a different precursor. The Sandmeyer reaction, though effective, requires careful handling of potentially unstable diazonium intermediates.

The choice between these routes will ultimately depend on a laboratory's specific constraints, including the cost and availability of starting materials, equipment, and the desired scale of production. This guide provides the foundational knowledge for an informed decision, empowering researchers to optimize their synthetic strategies.

References

  • Google Patents.
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  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Arkivoc.
  • Alchem.Pharmtech.
  • PrepChem.com.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. [Link]

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Navigating the Bioactive Landscape of Substituted Benzoates: A Comparative Guide to "Methyl 2-chloro-5-fluoro-3-methylbenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule discovery, the substituted benzoate scaffold remains a cornerstone for developing novel bioactive agents across diverse applications, from agriculture to medicine. This guide delves into the biological activities of derivatives of "Methyl 2-chloro-5-fluoro-3-methylbenzoate," a uniquely substituted aromatic ester. While direct comparative studies on a comprehensive series of its derivatives are not extensively documented in publicly available literature, this guide synthesizes existing data on structurally related compounds to provide a predictive framework for their potential as herbicides, insecticides, fungicides, and antibacterial agents. We will explore the subtle yet significant impact of substituent modifications on biological efficacy, supported by experimental data from analogous compounds and detailed protocols for in-vitro evaluation.

The Herbicidal Potential: Targeting Plant Growth Regulation

Substituted benzoic acids and their esters have long been recognized for their herbicidal properties, often acting as synthetic auxins that disrupt plant growth. The structural complexity of "this compound" suggests a potential for nuanced interactions with plant hormonal pathways.

Comparative Analysis of Structurally Related Herbicides

While specific herbicidal data for derivatives of "this compound" is limited, we can draw valuable insights from the well-studied class of arylpicolinate herbicides, which share a substituted aromatic ring. One such example is Florpyrauxifen-benzyl (CAS 1390661-72-9), a novel herbicide with a complex substitution pattern.[1][2] This compound is a synthetic auxin that selectively controls broadleaf weeds and certain grasses in rice and other crops.[2][3]

The herbicidal activity of these compounds is often evaluated by their ability to inhibit plant growth, particularly root elongation in model plants like Arabidopsis thaliana. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been shown to have potent inhibitory activity, with some derivatives exhibiting significantly lower IC50 values than commercial herbicides.[4]

Table 1: Herbicidal Activity of Arylpicolinate Analogs

CompoundTarget SpeciesIC50 (µM)Reference
Florpyrauxifen-benzylArabidopsis thalianaNot specified[2]
PicloramArabidopsis thaliana>10[4]
Halauxifen-methylArabidopsis thaliana~1.0[4]
Compound V-7Arabidopsis thaliana~0.022[4]
Compound V-8Various weedsGood post-emergence activity at 300 g/ha[4]

*Note: Compounds V-7 and V-8 are 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[4]

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of arylpicolinates is highly dependent on the substitution pattern on the aromatic ring.[5][6] Halogenation, as seen in "this compound," is a critical feature. The position and nature of the halogen atoms can significantly influence the molecule's binding affinity to auxin receptors and its metabolic stability within the plant.[4] The presence of both chlorine and fluorine atoms in the target scaffold suggests a potential for high potency and a specific spectrum of activity. The methyl group at the 3-position may further modulate the molecule's conformation and interaction with the target site.

Experimental Protocol: Root Elongation Assay for Herbicidal Activity

This protocol outlines a standard method for assessing the herbicidal potential of compounds by measuring their effect on the root growth of a model plant, Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize.

  • Compound Addition: After the medium has cooled to approximately 50°C, add the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects plant growth (typically <0.1%).

  • Plating: Pour the medium into sterile Petri dishes and allow it to solidify.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Aseptically place the seeds on the surface of the agar plates.

  • Incubation: Seal the plates and place them in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percent inhibition of root growth for each concentration relative to a solvent control. Determine the IC50 value (the concentration that inhibits root growth by 50%) for each compound.

Workflow for Herbicidal Activity Screening

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare MS Agar Medium Plates Pour Plates with Different Compound Concentrations Media->Plates Compound Prepare Stock Solutions of Test Compounds Compound->Plates Seeds Sterilize & Plate Arabidopsis Seeds Plates->Seeds Incubate Incubate in Growth Chamber Seeds->Incubate Measure Measure Root Length Incubate->Measure Analyze Calculate % Inhibition & IC50 Values Measure->Analyze

Caption: Workflow for assessing herbicidal activity using a root elongation assay.

Insecticidal Activity: A Potential Neurotoxin?

Certain halogenated and methylated benzoates have demonstrated insecticidal properties, acting as contact toxins or fumigants.[7] The specific substitution pattern of "this compound" could confer potent insecticidal activity.

Comparative Analysis of Structurally Related Insecticides

Studies on methyl benzoate and its analogs have shown that the presence and position of substituents on the aromatic ring significantly influence their toxicity to insects. For example, against the red imported fire ant (Solenopsis invicta), the presence of a chloro or nitro group at the ortho position of methylbenzoate was found to significantly reduce fumigation toxicity.[8] Conversely, methyl benzoate itself has shown promising insecticidal and repellent activities against pests like the sweetpotato whitefly (Bemisia tabaci).[7][9]

Table 2: Insecticidal Activity of Methyl Benzoate Analogs

CompoundTarget InsectActivity TypeLC50 / LD50Reference
Methyl BenzoateBemisia tabaci (adults)Contact0.2% (v/v)[7]
Methyl BenzoateBemisia tabaci (eggs)Contact0.3% (v/v)[7]
Methyl BenzoateSolenopsis invictaFumigant0.75 µg/ml[8]
Methyl-3-methoxybenzoateSolenopsis invictaFumigant0.61 µg/ml[8]
Methyl-3-methylbenzoateSolenopsis invictaFumigant0.62 µg/ml[8]
BenzylbenzoateSolenopsis invictaContact23.31 µ g/ant [8]
Structure-Activity Relationship (SAR) Insights

The insecticidal activity of methyl benzoate derivatives is influenced by factors such as volatility (for fumigant action) and lipophilicity (for penetration of the insect cuticle). The chloro and fluoro substituents on the "this compound" scaffold would increase its lipophilicity compared to unsubstituted methyl benzoate. The specific positions of these halogens and the methyl group will be crucial in determining the molecule's interaction with insect target sites, which are often neuronal proteins.

Experimental Protocol: Contact Toxicity Assay for Insecticidal Activity

This protocol describes a method to evaluate the contact toxicity of a compound against a model insect, such as the fruit fly (Drosophila melanogaster) or the larval stage of a lepidopteran pest.

Materials:

  • Test insects (e.g., adult fruit flies or third-instar larvae)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Micropipette

  • Petri dishes lined with filter paper

  • Insect diet or food source

  • Incubator with controlled temperature and humidity

Procedure:

  • Compound Application: Prepare serial dilutions of the test compounds in the chosen solvent.

  • Topical Application: For each concentration, apply a small, precise volume (e.g., 1 µL) of the solution directly to the dorsal thorax of each insect using a micropipette. A control group should be treated with the solvent alone.

  • Incubation: Place the treated insects in the Petri dishes containing a food source.

  • Observation: Incubate the insects under controlled conditions (e.g., 25°C and 60% relative humidity).

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 value (the dose that is lethal to 50% of the test population).

Antimicrobial Frontiers: Fungicidal and Antibacterial Potential

The presence of halogens and a methyl group on the benzoate ring also suggests potential for antimicrobial activity. Halogenated aromatic compounds are known to exhibit a range of antifungal and antibacterial properties.

Comparative Analysis of Structurally Related Antimicrobial Agents

Derivatives of benzoic acid have been investigated for their antifungal activity against various plant and human pathogens. For instance, certain benzoic acid derivatives have shown activity against Candida albicans.[10] The antifungal action of benzoates is often linked to their ability to disrupt cell membrane integrity and inhibit key metabolic enzymes, a process that can be pH-dependent.[11][12]

In the realm of antibacterial agents, chloro- and fluoro-substituted aromatic compounds are common motifs in clinically used drugs. Studies on 2-chloro-5-nitrobenzoic acid derivatives have demonstrated their potential as next-generation antibacterials, with some compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13] The introduction of fluorine can often enhance the antibacterial potency and pharmacokinetic properties of a molecule.[14]

Table 3: Antimicrobial Activity of Substituted Benzoic Acid Analogs

Compound ClassTarget OrganismActivity TypeMIC (µg/mL)Reference
Benzoic acid derivativesCandida albicansAntifungal100[10]
Methyl 2,3-dihydroxybenzoateBotrytis cinereaAntifungal32[15]
2-Chloro-5-nitrobenzoic acid derivative (salt)Staphylococcus aureusAntibacterialBroad inhibitory profile[13]
2-Chloro-5-nitrobenzoic acid derivative (polymer)Methicillin-resistant S. aureus (MRSA)AntibacterialSelective inhibition[13]
FluorobenzoylthiosemicarbazidesMethicillin-resistant S. aureus (MRSA)Antibacterial7.82 - 31.25[14]
Structure-Activity Relationship (SAR) Insights

For antifungal activity, the lipophilicity of the molecule plays a crucial role in its ability to penetrate the fungal cell wall and membrane. The combination of chloro, fluoro, and methyl groups in the target scaffold likely results in a molecule with significant lipophilicity. The electronic properties conferred by the halogens may also be important for interactions with fungal enzymes or other cellular targets.

For antibacterial activity, the specific substitution pattern is critical for target recognition and evasion of bacterial resistance mechanisms. The presence of both chloro and fluoro groups could lead to enhanced binding to bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are common targets for fluoroquinolone antibiotics.

Experimental Protocol: Broth Microdilution Assay for Antibacterial/Antifungal Activity (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard for bacteria).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the wells of the 96-well plate using the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Prepare Microbial Inoculum Inoculate Inoculate Plate with Microbes Culture->Inoculate Compounds Prepare Serial Dilutions of Test Compounds in 96-well Plate Compounds->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read Visually Inspect or Read Plate for Growth Incubate->Read Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel bioactive molecules. Based on the analysis of structurally related compounds, derivatives of this scaffold are likely to exhibit a range of biological activities, including herbicidal, insecticidal, antifungal, and antibacterial properties. The unique combination of chloro, fluoro, and methyl substituents provides a rich chemical space for fine-tuning potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of "this compound" derivatives with systematic variations of the substituents. A comprehensive evaluation of these compounds against a panel of relevant biological targets, using the standardized protocols outlined in this guide, will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further development in agrochemical and pharmaceutical applications.

References

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • CAS 1390661-72-9: Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)
  • Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae).
  • Antifungal activity of benzoic acid derivatives
  • Florpyrauxifen benzyl | 1390661-72-9.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • Technical Bulletin Rinskor™ active.
  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • Florpyrauxifen-benzyl.
  • The induced hepatotoxicity and genotoxicity in Oreochromis niloticus exposed to a newly released florpyrauxifen-benzyl herbicide.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropion
  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Deriv
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae).
  • Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate
  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria.
  • Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae).
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Antifungal Activity and In Silico Studies on 2-Acyl
  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition.
  • Studies on the mechanism of the antifungal action of benzo
  • Design, synthesis and herbicidal evaluation of novel uracil deriv
  • Design, synthesis and herbicidal evaluation of novel uracil deriv
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  • Antifungal Activity of a Carboxy Methyl Cellulose-Aloe vera-based Edible Coating as a Carrier of Living Cells in Pistachio Nut.
  • (PDF) Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae).

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A Comparative Guide to the Characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Methyl 2-chloro-5-fluoro-3-methylbenzoate, a substituted aromatic ester, presents a unique analytical challenge due to its combination of halogen and methyl functional groups. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of this compound, supported by experimental insights and predictive data. Our focus is to equip the reader with the necessary expertise to make informed decisions for the comprehensive analysis of this and structurally related molecules.

The Analytical Imperative: Why Robust Characterization Matters

This compound's multifaceted structure, featuring a chlorinated, fluorinated, and methylated benzene ring attached to a methyl ester, suggests its potential as a key intermediate in the synthesis of pharmaceuticals or agrochemicals. The precise placement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous characterization is not merely a procedural step but a fundamental requirement for quality control, reaction monitoring, and regulatory compliance.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) stands out as a powerful technique for determining the molecular weight and obtaining structural information from a minute amount of sample. Its high sensitivity and specificity make it an indispensable tool in the analytical chemist's arsenal.

Predicted Mass Spectrum and Isotopic Pattern

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a distinctive "M+2" peak, where the molecular ion peak (M) is accompanied by another peak two mass units higher, with an intensity of about one-third of the M peak.[1][2]

For this compound (C₉H₈ClFO₂), the predicted monoisotopic mass of the molecular ion [M]⁺ containing ³⁵Cl is 202.02. The corresponding [M+2]⁺ ion containing ³⁷Cl will appear at m/z 204.02. The observation of this 3:1 isotopic ratio provides strong evidence for the presence of a single chlorine atom in the molecule.

Anticipated Fragmentation Pathways

Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing a "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to be influenced by the stability of the aromatic ring and the nature of its substituents.

A logical fragmentation cascade would likely involve the following key steps:

  • Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion.[3][4]

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation.[4]

  • Halogen Loss: Cleavage of the carbon-chlorine bond can also occur, leading to fragments with and without the chlorine atom. The relative stability of the resulting carbocations will influence the prevalence of these fragments.

  • Methyl Group Rearrangements: The presence of a methyl group on the aromatic ring can lead to rearrangements and the formation of characteristic tropylium-like ions.

Below is a DOT diagram illustrating the predicted primary fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C₉H₈ClFO₂]⁺ m/z = 202/204 F1 [C₈H₅ClFO]⁺ m/z = 171/173 M->F1 - •OCH₃ F3 [C₉H₈FO₂]⁺ m/z = 167 M->F3 - •Cl F2 [C₇H₅ClF]⁺ m/z = 143/145 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. The following table provides a comparative overview of MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Molecular weight, elemental composition (HRMS), structural fragments.Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Purity, quantification, separation of isomers.
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Moderate to High (nanogram to picogram)
Sample Requirement Low (micrograms to nanograms)High (milligrams)Low (micrograms)
Strengths for this Compound Unambiguous molecular weight determination, characteristic isotopic pattern for chlorine.Precise determination of substituent positions on the aromatic ring.Excellent for purity assessment and separation from reaction byproducts.
Limitations for this Compound May not distinguish between positional isomers without standards.Lower sensitivity compared to MS.Does not provide direct structural information.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your analytical data, it is crucial to follow well-defined and validated experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be suitable.

  • Data Analysis: The measured accurate mass is compared with the theoretical masses of possible elemental formulas to confirm the composition C₉H₈ClFO₂.

Workflow for Analytical Strategy

The choice of analytical technique is guided by the specific information required. The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound.

analytical_workflow Start Novel Compound Synthesis Purity Purity Assessment (HPLC) Start->Purity MW Molecular Weight Determination (MS) Purity->MW Structure Structural Elucidation (NMR, HRMS) MW->Structure Confirmation Final Structure Confirmation Structure->Confirmation

Caption: A logical workflow for the characterization of a new chemical entity.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly GC-MS and HRMS, provides crucial information regarding its molecular weight, elemental composition, and structural features through its characteristic fragmentation patterns and isotopic distribution. When used in conjunction with other powerful techniques like NMR for detailed structural connectivity and HPLC for purity assessment, a complete and unambiguous characterization can be achieved. This integrated approach ensures the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.[5][6]
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemguide. (n.d.). The M+2 peak in mass spectra.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook.

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A Comparative Guide to the Synthesis and Bioactivity of Substituted Methyl Benzoate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the substituted benzene ring remains a cornerstone of molecular design. Its synthetic tractability and the nuanced influence of its substituents on pharmacokinetic and pharmacodynamic properties make it an endlessly fascinating and fruitful scaffold. Within this class, halogenated and methylated benzoates are of particular interest due to the profound impact of these functionalities on molecular interactions.

This guide provides an in-depth comparison of analogues of "Methyl 2-chloro-5-fluoro-3-methylbenzoate," exploring the structure-activity relationships (SAR) that govern their chemical reactivity and biological properties. We will delve into detailed synthetic protocols, present comparative experimental data, and offer insights into the causal relationships between molecular structure and observed activity, grounded in authoritative scientific literature.

The Rationale for Analogue Exploration: Fine-Tuning Molecular Properties

The parent compound, this compound, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the electron-donating methyl group, creates a complex interplay of inductive and resonance effects that dictate the reactivity of the aromatic ring and the ester moiety. The strategic placement of these substituents influences the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions with biological targets.[1][2]

The exploration of its analogues is driven by the desire to systematically modulate these properties. By altering the nature and position of the substituents, we can fine-tune the molecule's characteristics to enhance a desired biological effect, be it antimicrobial, anticancer, or other therapeutic activities.

Comparative Analysis of Analogue Properties

To understand the impact of structural modifications, we will compare several classes of analogues. The following sections will present a combination of experimental data from the literature on related compounds, providing a framework for predicting the properties of direct analogues.

Impact of Halogen Substitution on Reactivity and Bioactivity

The nature and position of halogen substituents significantly influence the properties of methyl benzoate analogues. Generally, electron-withdrawing groups like halogens increase the susceptibility of the ester carbonyl group to nucleophilic attack, as observed in saponification reactions.[3] However, their effect on biological activity is more complex, often enhancing membrane permeability and binding affinity.

A comparative study on halogenated phenoxychalcones and their pyrazoline derivatives demonstrated that the presence and position of chloro and bromo substituents on the aromatic rings had a significant impact on their cytotoxic activity against the MCF-7 breast cancer cell line.[4] For instance, a chalcone with a 4-chlorophenoxy group (compound 2d ) exhibited an IC50 of 3.82 µM, while its 4-bromophenoxy counterpart (compound 2b ) showed an IC50 of 4.15 µM.[4] This highlights the subtle yet significant influence of the specific halogen on anticancer potency.

Similarly, research on 2,5-disubstituted 4-thiazolidinones has shown that chloro and fluoro substitutions on the phenyl ring markedly affect antimicrobial activity.[5] The presence of these halogens can enhance the antibacterial properties of the core scaffold.

The Role of Nitro Group Substitution in Enhancing Bioactivity

The introduction of a nitro group, a strong electron-withdrawing group, can dramatically alter the biological profile of a molecule. For example, Methyl 5-chloro-2-fluoro-3-nitrobenzoate is noted for its potential biological activity, which is attributed to the nitro group's ability to be reduced to reactive intermediates that can interact with biological macromolecules.[1]

Studies on 2-chloro-5-nitrobenzoic acid derivatives have shown potent and, in some cases, selective antibacterial activity. A methylethanolammonium salt of this acid exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while a potassium coordination polymer showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[6] This underscores the potential of nitro-substituted benzoates as a scaffold for developing new antimicrobial agents.

Influence of Methyl Group Position on Isomer Properties

Experimental Protocols

The following are representative, detailed protocols for the synthesis and biological evaluation of substituted methyl benzoate analogues, based on established methodologies.

General Synthesis of Methyl Benzoate Analogues via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.[7][8]

Objective: To synthesize a substituted methyl benzoate from the corresponding benzoic acid.

Materials:

  • Substituted benzoic acid (e.g., 2-chloro-5-fluoro-3-methylbenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while cooling in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate analogue.

  • Purify the product by column chromatography or distillation if necessary.

Causality: The strong acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess antimicrobial activity.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (substituted methyl benzoate analogues)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with DMSO, no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the susceptibility of the bacteria to a known antibiotic, while the negative control ensures that the solvent (DMSO) does not inhibit bacterial growth at the concentrations used.

Data Presentation and Visualization

Comparative Biological Activity Data

The following table summarizes the reported biological activities of some substituted aromatic compounds, providing a basis for comparison.

Compound/Analogue ClassTarget/OrganismAssayResult (IC50/MIC)Reference
Halogenated PhenoxychalconesMCF-7 (Breast Cancer)Cytotoxicity1.52 - 4.15 µM[4]
2-Chloro-5-nitrobenzoic Acid SaltS. aureusAntibacterialBroad Inhibition[6]
2-Chloro-5-nitrobenzoic Acid PolymerMRSAAntibacterialSelective Inhibition[6]
Substituted BenzothiazolesA549 (Lung Cancer)Cytotoxicity9.0 - 10.67 µg/mL[9]
N-(benzenesulfonyl)amidesMRSAAntibacterial4 - 8 µg/mL[10]
Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the design and evaluation of these analogues.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Substituted\nBenzoic Acid Substituted Benzoic Acid Fischer\nEsterification Fischer Esterification Substituted\nBenzoic Acid->Fischer\nEsterification Methanol Methanol Methanol->Fischer\nEsterification Extraction Extraction Fischer\nEsterification->Extraction Chromatography Chromatography Extraction->Chromatography Methyl Benzoate\nAnalogue Methyl Benzoate Analogue Chromatography->Methyl Benzoate\nAnalogue

Caption: A generalized workflow for the synthesis of methyl benzoate analogues.

SAR_Concept cluster_mods Structural Modifications cluster_props Resulting Properties Core Methyl Benzoate Core Aromatic Ring Ester Group Halogen Halogen (Cl, F, Br) Core:f1->Halogen Substitution Nitro Nitro Group (NO2) Core:f1->Nitro Substitution Methyl Methyl Group (CH3) Core:f1->Methyl Substitution Other Other Functional Groups Core:f1->Other Substitution Reactivity Chemical Reactivity Halogen->Reactivity Increases Lipophilicity Lipophilicity Halogen->Lipophilicity Increases Nitro->Reactivity Increases Bioactivity Biological Activity (Antimicrobial, Anticancer) Nitro->Bioactivity Enhances Methyl->Lipophilicity Increases Metabolism Metabolic Stability Other->Metabolism Modulates

Caption: Structure-Activity Relationship (SAR) concepts for substituted methyl benzoates.

Conclusion and Future Directions

The exploration of this compound analogues reveals a rich chemical space with significant therapeutic potential. The strategic incorporation of halogen, nitro, and other functional groups allows for the fine-tuning of their chemical and biological properties. While direct comparative data for a systematic series of analogues of the parent compound is an area for future research, the principles gleaned from related substituted aromatic systems provide a strong foundation for rational drug design.

Future work should focus on the synthesis and systematic biological evaluation of a focused library of these analogues. This would enable the development of more precise quantitative structure-activity relationships (QSAR), accelerating the identification of lead compounds with enhanced efficacy and selectivity for various therapeutic targets.

References

  • Preparation of Methyl Benzo
  • Yurttas, L., et al. (n.d.).
  • Methyl Benzoate : Organic Synthesis Fischer Esterific
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2025, August 10).
  • Solved Integrated Problem 20.86 The m- and p-substituted | Chegg.com. (2020, October 25). Chegg.com. [Link]
  • Methyl Benzoate : Organic Synthesis Fischer Esterific
  • Yurttas, L., et al. (n.d.).
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). [Link]
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. [Link]
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (2021, December 11). PMC. [Link]
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. [Link]
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2025, August 5).
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). PMC. [Link]
  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. (n.d.). PMC. [Link]
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2025, October 4).
  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (n.d.). MDPI. [Link]
  • N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. (2019, December 27). PubMed. [Link]
  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820. (n.d.). PubChem. [Link]
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (n.d.). PubMed. [Link]
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A Comparative Guide to the Efficacy of Benzoate-Derived Insecticides: A Framework for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel, effective, and environmentally benign insecticides is a cornerstone of modern agricultural and public health research. While public literature on pesticides specifically derived from "Methyl 2-chloro-5-fluoro-3-methylbenzoate" is not widely available, the broader class of benzoate-derived compounds offers a rich field of study. This guide provides a comprehensive framework for evaluating the efficacy of such novel agents, using the well-documented, naturally occurring botanical insecticide, Methyl Benzoate (MB), as a primary model. We will objectively compare the performance of MB against conventional synthetic pesticides and other natural alternatives, supported by experimental data. Furthermore, this guide furnishes detailed, self-validating experimental protocols and logical workflows, empowering researchers to rigorously assess new chemical entities within the benzoate class.

Introduction: The Rise of Biorational Pesticides

The extensive use of synthetic chemical pesticides since the mid-20th century has led to significant challenges, including widespread insecticide resistance and environmental concerns.[1][2] This has catalyzed a shift towards more environmentally sound pest management strategies, with a focus on biopesticides—naturally occurring compounds that are often less harmful to human health and non-target organisms.[1][2][3] Among these, botanical insecticides derived from plant metabolites have shown considerable promise.[2][3]

Methyl Benzoate (MB), a volatile organic compound found in many plants, has emerged as a potent and versatile biopesticide since 2016.[1][2] It exhibits multiple modes of action, functioning as a contact toxicant, fumigant, ovicidal agent, and repellent.[1][3] This multi-pronged activity, combined with its favorable safety profile, makes it an excellent benchmark for assessing the potential of new, structurally related synthetic derivatives, such as those originating from substituted methylbenzoates.

This guide is structured to provide both a robust dataset for comparison and the technical methodologies required for in-house evaluation of novel compounds.

Section 1: Comparative Efficacy Analysis

The efficacy of an insecticide is quantified by metrics such as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀). A lower value indicates higher toxicity to the target pest. Below is a comparative summary of Methyl Benzoate's performance against various pests, benchmarked against common synthetic and natural insecticides.

Table 1: Comparative Contact and Ovicidal Toxicity (LC₅₀/LD₅₀)
Compound ClassActive IngredientTarget PestLife StageEfficacy ValueUnitSource(s)
Benzoate Ester Methyl Benzoate Halyomorpha halys (Stink Bug)Nymphs0.26 - 2.70µL/vial[1][3]
Methyl Benzoate Aphis gossypii (Cotton Aphid)Nymphs0.18%v/v[1][4]
Methyl Benzoate Bemisia tabaci (Whitefly)Eggs0.3%v/v[1]
Methyl Benzoate Plutella xylostella (Diamondback Moth)Eggs0.001mg/cm²[1][3]
Methyl Benzoate Aedes aegypti (Mosquito)Adult Female45.6µ g/female [1][3][4]
Neonicotinoid AcetamipridLymantria dispar (Gypsy Moth)Larvae0.221mg/cm²[3][5]
IGR PyriproxyfenHalyomorpha halys (Stink Bug)NymphsComparable to MB-[1][3]
Pyrethroid Bifenthrin + ζ-cypermethrinH. halys, M. sexta, P. xylostellaEggsLess than MB-[1][3]
Table 2: Comparative Fumigant Toxicity (LC₅₀)
Compound ClassActive IngredientTarget PestEfficacy ValueUnitSource(s)
Benzoate Ester Methyl Benzoate Plodia interpunctella (Indian Meal Moth)0.1µL/L air[6]
Methyl Benzoate Callosobruchus chinensis (Bean Weevil)5.36mg/L air[1][4]
Methyl Benzoate Solenopsis invicta (Fire Ant)0.77µg/mL[4]
Aliphatic Ester Ethyl FormatePlodia interpunctella (Indian Meal Moth)3.2µL/L air[7]
Monoterpene CitronellalPlodia interpunctella (Indian Meal Moth)Less than MB-[6][8]
Monoterpene LinaloolPlodia interpunctella (Indian Meal Moth)Less than MB-[6][8]
Monoterpene 1,8-CineolePlodia interpunctella (Indian Meal Moth)Less than MB-[6][8]
Monoterpene LimonenePlodia interpunctella (Indian Meal Moth)Less than MB-[6][8]

Expert Interpretation: The data clearly demonstrates that Methyl Benzoate exhibits potent insecticidal activity, often comparable or superior to conventional synthetic options. For instance, its ovicidal action against key lepidopteran pests surpasses that of a commercial pyrethroid mixture.[1][3] As a fumigant, MB is significantly more toxic to the Indian Meal Moth than other natural monoterpenes and the fumigant ethyl formate.[7] This broad-spectrum efficacy makes it a high-value benchmark for the development of novel benzoate derivatives.

Section 2: Methodologies for Efficacy Evaluation

To ensure reproducible and scientifically valid results, standardized protocols are paramount. The following sections detail the methodologies for assessing the primary modes of insecticidal action. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Contact Toxicity Bioassay (Leaf-Dip Method)

Causality: This assay is chosen to determine the intrinsic toxicity of a compound upon direct contact with the insect cuticle or through ingestion from a treated surface. It is a foundational test for any pesticide intended for foliar application.[9][10]

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a minimum of five serial dilutions of the test compound (e.g., a novel methylbenzoate derivative) in an appropriate solvent (e.g., distilled water with 0.1% Tween-80 as a surfactant). A solvent-only solution serves as the negative control.

  • Host Plant Material: Excise fresh, unsprayed leaves from the target pest's host plant (e.g., cotton leaves for Bemisia tabaci).

  • Treatment Application: Individually dip each leaf into a test solution for a standardized duration (e.g., 10-30 seconds).[11]

  • Drying: Place the treated leaves on a wire rack to air dry completely (approx. 1-2 hours) to ensure a residual film.

  • Insect Infestation: Place the dried, treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of test insects (e.g., 20-30 adult whiteflies) of a uniform age and stage.

  • Incubation: Maintain the bioassay units under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at set intervals, typically at 24, 48, and 72 hours post-infestation. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%.[9] Calculate LC₅₀ and LC₉₀ values using probit analysis.

Contact_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions (Test Compound + Control) C Dip Leaves in Solutions (10-30 sec) A->C B Excise Host Plant Leaves B->C D Air Dry Leaves (1-2 hours) C->D E Place Leaf in Petri Dish D->E F Introduce Test Insects E->F G Incubate Under Controlled Conditions F->G H Assess Mortality (24, 48, 72h) G->H I Correct with Abbott's Formula H->I J Calculate LC50/LC90 (Probit Analysis) I->J

Caption: Workflow for the Contact Toxicity Leaf-Dip Bioassay.
Protocol 2: Fumigant Toxicity Bioassay

Causality: This method is essential for evaluating the efficacy of volatile compounds against pests in enclosed spaces, such as stored-product insects or greenhouse pests.[9] The protocol is designed to separate volatile effects from contact toxicity.

Step-by-Step Methodology:

  • Preparation of Fumigation Chambers: Use airtight glass containers of a known volume (e.g., 1-liter jars) as fumigation chambers.

  • Test Compound Application: Apply a precise volume of the test compound onto a small piece of filter paper. The amount is calculated based on the chamber volume to achieve the target concentration (e.g., µL/L air).

  • Isolate Compound: Suspend the treated filter paper inside the chamber, ensuring it does not make direct contact with the test insects (e.g., place it in a small, screened cage hanging from the lid).

  • Insect Introduction: Place a known number of test insects (e.g., 20-30 adult Plodia interpunctella) inside the chamber, contained within a small vial that allows air exchange but prevents escape. A control chamber receives a filter paper treated only with solvent.

  • Sealing and Incubation: Seal the chambers tightly and incubate at a constant temperature (e.g., 27±2°C) and relative humidity (65±5%).[12]

  • Mortality Assessment: Record mortality at regular intervals (e.g., every 1-2 hours for fast-acting fumigants, or at 24 hours).

  • Data Analysis: Analyze the data using probit analysis to determine the LC₅₀ (concentration) and LT₅₀ (time) values.[7]

Fumigant_Toxicity_Workflow cluster_prep Setup cluster_exp Experiment cluster_analysis Data Analysis A Select Airtight Chambers (e.g., 1-L Glass Jars) D Suspend Paper in Chamber (No Direct Contact) A->D B Prepare Test Insects in Vented Vials E Place Insect Vial in Chamber B->E C Apply Test Compound to Filter Paper C->D F Seal Chamber Tightly D->F E->F G Incubate at Constant Temperature F->G H Record Mortality Over Time G->H I Calculate LC50 & LT50 (Probit Analysis) H->I

Caption: Workflow for the Fumigant Toxicity Bioassay.
Protocol 3: Ovicidal Activity Assay

Causality: Targeting the egg stage is a critical component of effective pest management, as it can prevent population outbreaks. This assay directly measures a compound's ability to inhibit embryonic development and hatching.[13]

Step-by-Step Methodology:

  • Egg Collection: Collect eggs of a uniform age (e.g., 24-48 hours old) from a laboratory colony. This can be done by providing a suitable oviposition substrate (e.g., a specific leaf type or filter paper).

  • Substrate Preparation: Cut the substrate into smaller, uniform pieces, each containing a known number of eggs (e.g., 20-30).

  • Treatment Application: Prepare serial dilutions of the test compound as in the contact assay. Dip each egg-laden substrate piece into the respective solution for a standardized time (e.g., 5-10 seconds).[14] An untreated or solvent-treated group serves as the control.

  • Drying and Incubation: Allow the substrates to air dry completely. Place each replicate into a separate ventilated container and incubate under conditions optimal for hatching.

  • Hatch Rate Assessment: After the normal incubation period for the species has passed (e.g., 6-7 days), count the number of hatched and unhatched eggs under a microscope. An egg is considered unhatched if the larva has not successfully emerged.

  • Data Analysis: Calculate the percentage of hatch reduction for each concentration relative to the control. Determine the EC₅₀ (median effective concentration to prevent 50% hatch) using regression analysis.

Ovicidal_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Collect Eggs of Uniform Age B Prepare Egg Substrates (Count Eggs) A->B D Dip Substrates in Solutions B->D C Prepare Test Solutions C->D E Air Dry Substrates D->E F Incubate Under Optimal Conditions E->F G Count Hatched & Unhatched Eggs F->G H Calculate % Hatch Reduction G->H I Determine EC50 (Regression Analysis) H->I

Caption: Workflow for the Ovicidal Activity Assay.

Section 3: Scientific Integrity and Broader Impacts

Trustworthiness Through Controls: Each protocol is validated by the inclusion of a negative (solvent-only) control. For comparative guides, a positive control (a known effective pesticide) should also be included to benchmark performance. Per EPA guidelines, control mortality should not exceed 10-20%; if it does, the trial should be repeated.[15]

Expertise in Action - Beyond Mortality: A comprehensive evaluation extends beyond simple mortality. Researchers should also consider sub-lethal effects, such as impacts on development, reproduction, and behavior (e.g., repellency or oviposition deterrence).[16][17]

Authoritative Grounding - Non-Target Safety: A crucial aspect of developing environmentally benign pesticides is assessing their impact on non-target organisms. Studies on Methyl Benzoate have shown it to have low toxicity to beneficial predators like ladybugs and pollinators like bees, a critical safety benchmark for any new derivative.[16] These safety assessments are vital for determining the true integrated pest management (IPM) potential of a novel compound.

Conclusion

While the specific insecticidal properties of derivatives of "this compound" remain to be publicly documented, the established efficacy of Methyl Benzoate provides a powerful and relevant framework for their evaluation. The data shows that benzoate-derived compounds can compete with and even exceed the performance of conventional synthetic insecticides and other natural products across multiple modes of action.

For researchers and drug development professionals, the path forward involves applying rigorous, standardized methodologies as outlined in this guide. By systematically evaluating contact, fumigant, and ovicidal activities, and critically assessing non-target impacts, the true potential of this promising chemical class can be unlocked, paving the way for the next generation of effective and sustainable pest management solutions.

References

  • Mostafiz, M. M., Hassan, E., & Lee, K.-Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Agriculture, 12(3), 378. [Link]
  • Mostafiz, M. M., et al. (2021). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). Insects, 12(1), 23. [Link]
  • Mostafiz, M. M., Hassan, E., & Lee, K.-Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Agriculture. [Link]
  • Mostafiz, M. M., et al. (2020). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). Insects, 12(1), 23. [Link]
  • Mostafiz, M. M., & Hassan, E. (2022). Methyl Benzoate as Insecticide. Encyclopedia MDPI. [Link]
  • Mostafiz, M. M., et al. (2020). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella).
  • Professional Pest Manager. (n.d.). Are Natural Compounds the Future of Fumigants? [Link]
  • Feng, Y., & Zhang, A. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Scientific Reports, 8(1), 7877. [Link]
  • Zhao, R., et al. (2022). Plant volatile compound methyl benzoate is highly effective against Spodoptera frugiperda and safe to non-target organisms as an eco-friendly botanical-insecticide. Ecotoxicology and Environmental Safety, 245, 114098. [Link]
  • National Genomics Data Center. (2020). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). [Link]
  • Mostafiz, M. M., Hassan, E., & Lee, K.-Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
  • Mostafiz, M. M., et al. (2021). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). PMC. [Link]
  • Larson, N. R., et al. (2020). Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). Journal of Medical Entomology, 57(1), 187-191. [Link]
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  • Zhu, J., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE, 13(12), e0208552. [Link]
  • Sabtharishi, S., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1756-1761. [Link]
  • Tulasi, B., et al. (2024).
  • Tulasi, B., et al. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Larson, N. R., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1042. [Link]
  • Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
  • Corbel, V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63337. [Link]
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Spectroscopic Differentiation of Methyl 2-chloro-5-fluoro-3-methylbenzoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent studies. The subtle rearrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and synthetic accessibility. This guide provides a comprehensive spectroscopic comparison of "Methyl 2-chloro-5-fluoro-3-methylbenzoate" and its constitutional isomers, offering a detailed roadmap for their unambiguous identification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: Methyl 3-chloro-2-fluoro-5-methylbenzoate

  • Isomer 3: Methyl 5-chloro-2-fluoro-3-methylbenzoate

  • Isomer 4: Methyl 2-chloro-3-fluoro-5-methylbenzoate

This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but also the causal reasoning behind the expected spectroscopic differences, rooted in the fundamental principles of chemical structure and its influence on spectral output.

Spectroscopic Methodologies

To ensure a consistent and comparable dataset, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the analyte is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with Electron Ionization (EI) capability, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions (for separation of isomers):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic features for each isomer, highlighting the key differences that enable their differentiation. The predictions are based on established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy: A Window into the Proton Environment

The substitution pattern on the benzene ring creates a unique electronic environment for each aromatic proton, leading to distinct chemical shifts, splitting patterns, and coupling constants.

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of the isomers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale for Differentiation
1 OCH₃~3.9s-The chemical shift of the methyl ester protons is generally consistent across isomers.
Ar-CH₃~2.4s-The chemical shift of the aromatic methyl protons is also relatively stable.
H-4~7.2d~8Coupled to H-6 (meta) and F (para).
H-6~7.0d~3Coupled to H-4 (meta) and F (ortho). The distinct doublet of doublets for both aromatic protons is a key identifier.
2 OCH₃~3.9s-
Ar-CH₃~2.3s-
H-4~7.5d~2Coupled to H-6 (para) and F (meta).
H-6~7.3d~2Coupled to H-4 (para) and F (meta). The two aromatic protons appear as closely spaced doublets.
3 OCH₃~3.9s-
Ar-CH₃~2.3s-
H-4~7.1s-No adjacent protons to couple with. Will appear as a singlet, possibly broadened by long-range coupling to fluorine.
H-6~7.4s-No adjacent protons to couple with. Will appear as a singlet, possibly broadened by long-range coupling to fluorine. Two singlets in the aromatic region is a strong indicator of this isomer.
4 OCH₃~3.9s-
Ar-CH₃~2.4s-
H-4~7.3d~8Coupled to H-6 (meta) and F (meta).
H-6~7.1s-No adjacent protons to couple with. The presence of one doublet and one singlet in the aromatic region is characteristic.

Expert Insights: The number of aromatic protons and their splitting patterns are the most powerful diagnostic tools in the ¹H NMR spectra. The presence of ortho, meta, and para couplings, along with couplings to the fluorine atom, creates a unique fingerprint for each isomer. For instance, the presence of two distinct singlets in the aromatic region for Isomer 3 is a definitive identifier.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the chloro, fluoro, and methyl substituents, along with the ester group, result in unique chemical shifts for each carbon atom in the aromatic ring and the substituent groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

IsomerC=OAr-C (Substituted)Ar-C (Unsubstituted)OCH₃Ar-CH₃Rationale for Differentiation
1 ~165C1, C2, C3, C5C4, C6~52~18The carbon bearing the fluorine (C5) will show a large C-F coupling constant. The number and positions of the quaternary carbon signals are key.
2 ~164C1, C2, C3, C5C4, C6~52~20The relative positions of the halogenated carbons (C2 and C3) will significantly influence the chemical shifts of neighboring carbons.
3 ~164C1, C2, C3, C5C4, C6~52~18The carbon attached to fluorine (C2) will have a downfield shift and a large C-F coupling constant.
4 ~165C1, C2, C3, C5C4, C6~52~20The proximity of the two halogens (C2 and C3) will lead to distinct downfield shifts for these carbons.

Expert Insights: While predicting the exact chemical shifts is complex, the relative ordering of the signals and the presence of C-F coupling are highly informative. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH and quaternary carbons, further aiding in the assignment.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

The IR spectra of these isomers will share some common features due to the presence of the same functional groups. However, the substitution pattern on the aromatic ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).

Caption: Characteristic IR absorption regions for the isomeric methyl chlorofluoromethylbenzoates.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=O StretchAromatic C=C StretchC-H Out-of-Plane BendingC-F StretchC-Cl StretchDifferentiating Features
1 ~1735~1600, 1580, 1480~880, 820~1250~780The specific pattern of bands in the 900-800 cm⁻¹ region, corresponding to two adjacent aromatic hydrogens, will be characteristic.
2 ~1730~1610, 1570, 1470~890, 810~1260~790The pattern of C-H bending will differ from Isomer 1 due to the different arrangement of the two aromatic protons.
3 ~1732~1605, 1575, 1475~870~1255~770The presence of a strong band around 870 cm⁻¹ for the isolated aromatic proton is expected.
4 ~1738~1600, 1585, 1485~860~1245~760A distinct C-H bending pattern for the two non-adjacent aromatic protons will be observed.

Expert Insights: While the C=O and aromatic C=C stretching frequencies will be similar for all isomers, the fingerprint region, particularly the C-H out-of-plane bending vibrations, provides a unique signature for the substitution pattern of the aromatic ring.[1][2]

Mass Spectrometry: Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will induce fragmentation of the parent molecule, providing valuable structural information. All isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions can differ.

M [M]⁺˙ M_minus_OCH3 [M - OCH₃]⁺ M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ M->M_minus_COOCH3 - COOCH₃ Ar_Cl_F_CH3 [Ar-Cl-F-CH₃]⁺ M_minus_OCH3->Ar_Cl_F_CH3 - CO

Caption: A generalized fragmentation pathway for the isomeric methyl chlorofluoromethylbenzoates.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M⁺)[M-OCH₃]⁺[M-COOCH₃]⁺Other Key FragmentsDifferentiating Features
1-4 188/190 (³⁵Cl/³⁷Cl)157/159129/131101 (loss of Cl and COOCH₃)The molecular ion will exhibit a characteristic 3:1 isotopic pattern for chlorine. While the major fragments will be the same, the relative intensities may vary slightly due to steric and electronic differences influencing bond cleavage probabilities. For example, ortho effects in some isomers might favor specific fragmentation pathways, leading to more abundant daughter ions.

Expert Insights: The most definitive information from the mass spectrum is the confirmation of the molecular weight and the presence of a chlorine atom from the isotopic pattern.[3][4][5][6] While subtle differences in fragment ion intensities may be observed, MS alone is unlikely to be sufficient for unambiguous isomer identification and should be used in conjunction with NMR and IR data.

Integrated Spectroscopic Analysis Workflow

The following workflow provides a logical sequence for the identification of a specific isomer from the provided set.

G start Obtain ¹H NMR Spectrum aromatic_protons Analyze Aromatic Region (Number of signals and splitting) start->aromatic_protons two_singlets Two Singlets? aromatic_protons->two_singlets one_singlet_one_doublet One Singlet, One Doublet? aromatic_protons->one_singlet_one_doublet two_doublets Two Doublets? aromatic_protons->two_doublets isomer3 Isomer 3 two_singlets->isomer3 Yes isomer4 Isomer 4 one_singlet_one_doublet->isomer4 Yes distinguish_1_2 Analyze Coupling Constants (J) and 2D NMR (NOESY) two_doublets->distinguish_1_2 Yes isomer1 Isomer 1 distinguish_1_2->isomer1 isomer2 Isomer 2 distinguish_1_2->isomer2

Caption: Decision workflow for isomer identification based on ¹H NMR data.

Conclusion

The unambiguous identification of the constitutional isomers of "this compound" is readily achievable through a systematic and integrated spectroscopic approach. ¹H NMR spectroscopy serves as the primary tool for differentiation, with the number of signals and their splitting patterns in the aromatic region providing a unique fingerprint for each isomer. ¹³C NMR, particularly with the aid of DEPT experiments, corroborates the structural assignments. Infrared spectroscopy offers complementary information, especially from the C-H out-of-plane bending vibrations in the fingerprint region. Finally, mass spectrometry confirms the molecular weight and the presence of key heteroatoms. By combining the insights from these techniques, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • Pullin, A. D. E., & Werner, R. L. (1967). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry, 20(9), 1887-1897.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • Study.com. (n.d.). What spectral features, including mass spectra, IR spectra, proton spectra and carbon spectra, allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?
  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There -.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
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  • PubChem. (n.d.). Methyl 3-chlorobenzoate.
  • Alchem.Pharmtech. (n.d.). CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 2-Chloro-5-formylbenzoate.
  • Lookchem. (n.d.). Cas 160415-92-9,2-Chloro-5-ethoxycarbonylamino-4-fluoro-benzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
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  • Puzzarini, C., & Barrientos, C. (2018). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics, 149(12), 124309.

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A Comparative Guide to the Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-chloro-5-fluoro-3-methylbenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, presents several synthetic challenges. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering a comprehensive cost-benefit analysis supported by experimental data and established chemical principles. Our aim is to equip researchers with the necessary information to make informed decisions based on factors such as yield, cost, safety, and environmental impact.

Method 1: A Multi-step Synthesis Commencing with 3-Fluoro-5-nitrotoluene

This synthetic pathway leverages a commercially available substituted nitrotoluene and proceeds through a series of well-established chemical transformations. The key steps involve reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, oxidation of the methyl group to a carboxylic acid, and a final esterification to yield the desired product.

Experimental Protocol

Step 1: Reduction of 3-Fluoro-5-nitrotoluene to 3-Amino-5-fluorotoluene

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, 3-fluoro-5-nitrotoluene (1.0 eq) is dissolved in ethanol.

  • Granulated tin (Sn) (2.5 eq) is added to the solution.

  • Concentrated hydrochloric acid (HCl) (5.0 eq) is added dropwise to the stirred mixture, maintaining the temperature below 50°C.

  • After the addition is complete, the reaction mixture is refluxed for 2 hours.

  • The mixture is then cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide (NaOH) solution.

  • The resulting tin salts are removed by filtration, and the filtrate is extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 3-amino-5-fluorotoluene.

  • Yield: Approximately 85%.

Step 2: Sandmeyer Reaction to Synthesize 2-Chloro-3-fluoro-5-nitrotoluene

  • 3-Amino-5-fluorotoluene (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0°C.

  • The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is then extracted with dichloromethane, the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-chloro-3-fluoro-5-nitrotoluene.

  • Yield: Approximately 75%.

Step 3: Oxidation to 2-Chloro-5-fluoro-3-methylbenzoic Acid

  • 2-Chloro-3-fluoro-5-nitrotoluene (1.0 eq) is suspended in a mixture of pyridine and water.

  • Potassium permanganate (KMnO₄) (3.0 eq) is added portion-wise over 2 hours, and the mixture is heated to reflux for 8 hours.

  • The reaction is cooled, and the manganese dioxide is filtered off.

  • The filtrate is acidified with concentrated HCl, and the precipitated product is collected by filtration, washed with cold water, and dried.

  • Yield: Approximately 70%.

Step 4: Esterification to this compound

  • 2-Chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.

  • The mixture is refluxed for 4 hours.

  • The excess methanol is removed under reduced pressure, and the residue is dissolved in diethyl ether.

  • The ether solution is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the final product, this compound.

  • Yield: Approximately 90%.

Visualizing the Pathway: Method 1

Method 1: Synthesis from 3-Fluoro-5-nitrotoluene A 3-Fluoro-5-nitrotoluene B 3-Amino-5-fluorotoluene A->B Sn, HCl (Reduction) ~85% Yield C 2-Chloro-3-fluoro-5-nitrotoluene B->C 1. NaNO2, HCl 2. CuCl (Sandmeyer Reaction) ~75% Yield D 2-Chloro-5-fluoro-3-methylbenzoic Acid C->D KMnO4, Pyridine, H2O (Oxidation) ~70% Yield E This compound D->E Methanol, H2SO4 (Esterification) ~90% Yield

Caption: Synthetic pathway for Method 1.

Method 2: A More Convergent Approach Starting from 2-Amino-3-methylbenzoic Acid

This alternative route begins with a commercially available aminobenzoic acid derivative and employs chlorination and a subsequent Sandmeyer-type reaction for fluorination, followed by the final esterification step. This pathway is potentially more convergent but relies on the selective introduction of the halogen substituents.

Experimental Protocol

Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid

  • To a stirred solution of 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, chlorine gas (Cl₂) (1.2 eq) is bubbled through at 50°C for 3 hours.[1]

  • The reaction progress is monitored by an appropriate method (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, 2-amino-5-chloro-3-methylbenzoic acid, is collected by filtration.[1]

  • The crude product is washed with a small amount of cold solvent and dried.

  • Yield: Approximately 98%.[1]

Step 2: Sandmeyer Reaction for Fluorination

  • 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq) is diazotized in a similar manner as described in Method 1, Step 2, using sodium nitrite and a non-aqueous acid like hexafluorophosphoric acid (HPF₆) or by using the Balz-Schiemann reaction with HBF₄.

  • The resulting diazonium salt is then thermally decomposed, often in an inert high-boiling solvent, to yield 2-chloro-5-fluoro-3-methylbenzoic acid.

  • The crude product is isolated by extraction and purified by recrystallization or column chromatography.

  • Yield: Approximately 60%.

Step 3: Esterification to this compound

  • This step is identical to Step 4 in Method 1. 2-Chloro-5-fluoro-3-methylbenzoic acid is esterified using methanol and a catalytic amount of sulfuric acid.

  • Yield: Approximately 90%.

Visualizing the Pathway: Method 2

Method 2: Synthesis from 2-Amino-3-methylbenzoic Acid A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B Cl2, 1,2-dichloroethane (Chlorination) ~98% Yield C 2-Chloro-5-fluoro-3-methylbenzoic Acid B->C 1. NaNO2, HBF4 2. Heat (Balz-Schiemann) ~60% Yield D This compound C->D Methanol, H2SO4 (Esterification) ~90% Yield

Caption: Synthetic pathway for Method 2.

Cost-Benefit Analysis

To provide a clear comparison, the following tables summarize the estimated costs and key performance indicators for both synthetic routes. Prices are based on currently available catalog prices for research-grade chemicals and may vary based on supplier and quantity.

Table 1: Estimated Raw Material and Reagent Costs
ChemicalMethod 1 Cost (per mole of product)Method 2 Cost (per mole of product)
3-Fluoro-5-nitrotoluene~$50-
2-Amino-3-methylbenzoic Acid-~$20
Tin (Sn)~$15-
Hydrochloric Acid (HCl)~$5~$5
Sodium Nitrite (NaNO₂)~$2~$2
Copper(I) Chloride (CuCl)~$10-
Potassium Permanganate (KMnO₄)~$20-
Pyridine~$10-
Chlorine (Cl₂)-~$5
Hexafluorophosphoric acid (HPF₆)-~$40
Methanol~$5~$5
Sulfuric Acid (H₂SO₄)~$1~$1
Total Estimated Cost ~$118 ~$78

Note: Solvent costs are not included but are expected to be comparable for both routes.

Table 2: Comparison of Key Performance Indicators
ParameterMethod 1Method 2
Number of Steps 43
Overall Yield ~37%~53%
Estimated Production Time 3-4 days2-3 days
Ease of Scale-up ModerateModerate
Purification Complexity Moderate (multiple steps)Moderate (Balz-Schiemann can be challenging)

Safety and Environmental Considerations

Method 1:

  • Hazards: This route involves the use of corrosive acids (HCl, H₂SO₄), a strong oxidizing agent (KMnO₄), and flammable solvents. The Sandmeyer reaction can be hazardous if the diazonium salt is not kept cold, as it can decompose explosively.[2] The use of tin, a heavy metal, requires proper waste disposal.

  • Environmental Impact: The use of a stoichiometric amount of tin and manganese dioxide waste from the oxidation step are the main environmental concerns. Solvents should be recycled where possible.

Method 2:

  • Hazards: This method involves the use of toxic and corrosive chlorine gas, which requires specialized handling equipment and procedures. The Balz-Schiemann reaction can also be hazardous due to the thermal decomposition of the diazonium salt.[3]

  • Environmental Impact: The primary concern is the use of chlorine gas. Any unreacted chlorine must be neutralized. The use of fluoroboric acid in the Balz-Schiemann reaction also requires careful handling and disposal.

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Method 1 is a longer, four-step process with a lower overall yield. While it utilizes well-established reactions, the use of stoichiometric tin and potassium permanganate adds to the cost and waste generation.

Method 2 offers a more convergent, three-step synthesis with a higher overall yield and a lower estimated raw material cost. The high yield of the initial chlorination step is a significant advantage. However, this route involves the handling of chlorine gas, which poses a significant safety challenge for laboratories not equipped for it. The Balz-Schiemann reaction can also be lower-yielding and require careful optimization.

Recommendation:

For laboratories with the appropriate safety infrastructure to handle chlorine gas, Method 2 is the recommended route due to its higher overall yield, fewer steps, and lower estimated cost. The potential challenges of the Balz-Schiemann reaction can likely be overcome through careful process optimization.

For laboratories where the handling of chlorine gas is not feasible, Method 1 provides a reliable, albeit less efficient, alternative. While the cost is higher and the yield is lower, the reagents and reactions are more standard for a typical organic synthesis laboratory.

Ultimately, the choice of synthesis method will depend on the specific capabilities, resources, and safety protocols of the research or production facility. This guide provides the foundational data to make an informed and strategic decision.

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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from Methyl 2-chloro-5-fluoro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the starting material "Methyl 2-chloro-5-fluoro-3-methylbenzoate" represents a versatile scaffold. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on a benzoate ester—offers multiple reaction sites for the synthesis of novel compounds with potential therapeutic or functional properties. However, the promise of any new chemical entity is fundamentally tethered to the unambiguous confirmation of its molecular structure. An erroneous structural assignment can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) interpretations.[1][2][3]

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structures of compounds derived from this specific starting material. We will move beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.

Pillar 1: The Orthogonal-Technique Philosophy

No single analytical technique is sufficient for absolute structure determination. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods provide complementary pieces of the structural puzzle. Data from one technique should corroborate the others, converging on a single, undeniable structure. For derivatives of a halogenated aromatic compound like this compound, the core techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when achievable, X-ray Crystallography.

Caption: The Orthogonal-Technique Validation Strategy.

Pillar 2: A Comparative Analysis of Core Techniques

The choice of analytical method is dictated by the specific question being asked. For novel derivatives, we must confirm not only that a reaction has occurred but also precisely where and how it has modified the parent scaffold.

TechniqueInformation ProvidedStrengths for Halogenated BenzoatesLimitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F).Unambiguous connectivity. ¹⁹F NMR is a highly sensitive probe of the fluorine's local environment, immediately confirming reactions at or near the fluorine-substituted position.[4][5][6]Requires soluble, pure sample. Can be complex to interpret without 2D experiments.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms mass of product. Isotopic patterns of chlorine (³⁵Cl/³⁷Cl) help verify its presence. Fragmentation can reveal structural motifs.[7][8]Does not provide connectivity information for isomers. Fragmentation can be complex.
FT-IR Spectroscopy Presence or absence of key functional groups.Rapid confirmation of reaction. For example, changes in the C=O ester stretch (around 1715-1730 cm⁻¹) can indicate modification.[9] C-F and C-Cl stretches are also visible.[10]Provides limited information on the overall carbon skeleton. Not suitable for distinguishing isomers.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.The "gold standard." Provides irrefutable proof of structure and is the most reliable method for determining absolute configuration of chiral molecules.[11][12][13][14]Requires a high-quality single crystal, which can be difficult or impossible to grow.[12]

Pillar 3: The Validation Workflow in Practice

A logical, stepwise workflow ensures that effort is applied efficiently and that data is collected in a manner that builds a cohesive structural argument.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Checks cluster_elucidation Full Structural Elucidation cluster_confirm Absolute Confirmation synthesis Synthesize Derivative from This compound purification Purification (e.g., Column Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Check for expected functional groups lrms Low-Resolution MS purification->lrms Check for expected molecular weight nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) ftir->nmr_1d Assign Signals to Functional Groups hrms High-Resolution MS (HRMS) lrms->hrms Confirm Elemental Composition nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Establish Atom Connectivity validated Final Validated Structure hrms->validated xray Single-Crystal X-ray Crystallography (if possible) nmr_2d->xray Grow crystals for 3D structure nmr_2d->validated xray->validated

Caption: Standard Workflow for Novel Compound Validation.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Rationale: To obtain high-resolution spectra for determining the precise chemical environment and connectivity of every atom in the molecule. The inclusion of ¹⁹F NMR is critical given the starting material.[4][5]

  • Protocol:

    • Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Choose a solvent that fully dissolves the compound and whose residual peak does not overlap with key signals.

    • Vortex briefly to ensure complete dissolution.

    • Acquire a standard suite of spectra:

      • ¹H NMR: Provides information on proton environments, integration (ratio of protons), and coupling (neighboring protons).

      • ¹³C{¹H} NMR: Provides information on the number and type of carbon atoms. Broadband proton decoupling is used to simplify the spectrum to singlets.

      • ¹⁹F NMR: Crucial for confirming the fluorine's environment. The large chemical shift dispersion provides high sensitivity to structural changes.[6][15][16]

      • 2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms separated by 2-3 bonds, which is essential for piecing together the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: To determine the exact mass of the molecular ion with high precision, which allows for the unambiguous calculation of the elemental formula. This is a critical step to confirm that the product has the expected atomic composition.

  • Protocol (using Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the mass spectrometer's mobile phase.

    • Add a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization if necessary.

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the spectrum in a high-resolution mode (e.g., TOF or Orbitrap).

    • Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical mass calculated for the expected formula. The mass error should be less than 5 ppm.

FT-IR Spectroscopy
  • Rationale: To quickly verify the presence of key functional groups and confirm that the intended chemical transformation has occurred (e.g., modification of the ester, addition of a new functional group). Aromatic esters have a characteristic "Rule of Three" pattern of intense peaks.[9][17]

  • Protocol (using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Identify characteristic peaks. For a derivative of this compound, key peaks would include:

      • ~1715-1730 cm⁻¹: C=O stretch of the aromatic ester. The position is lower than saturated esters due to conjugation.[9][18][19]

      • ~1250-1310 cm⁻¹ and ~1100-1130 cm⁻¹: C-C-O and O-C-C stretches of the ester group.[9]

      • ~1100-1400 cm⁻¹: C-F stretch (can be complex).[10]

      • ~600-800 cm⁻¹: C-Cl stretch.[10]

Conclusion

The structural validation of novel compounds derived from "this compound" is a non-negotiable cornerstone of the scientific process, particularly in the high-stakes arena of drug development.[1][3] By employing an orthogonal and logical workflow that leverages the complementary strengths of NMR, MS, and FT-IR, researchers can build an unassailable case for a compound's structure. While NMR provides the detailed map of atomic connectivity, HRMS confirms the elemental formula, and FT-IR verifies the functional groups present. For ultimate confirmation, single-crystal X-ray crystallography remains the definitive, albeit opportunistic, technique. Adherence to this rigorous, multi-faceted approach ensures data integrity, accelerates research, and lays a trustworthy foundation for future discovery.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
  • A beginner's guide to 19F NMR and its role in drug screening. Scilit. [Link]
  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). [Link]
  • Small molecule crystallography. Excillum. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). [Link]
  • 19F-NMR in target-based drug discovery.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]
  • Structure Elucidation of Fluorin
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Simplifying Structure Elucidation of Fluorinated Small Molecules. Spectroscopy Online. [Link]
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • The power of structure-based drug design. Drug Discovery News. [Link]
  • IR Spectrum: Esters. Química Organica.org. [Link]
  • Principles of early drug discovery. National Institutes of Health (NIH). [Link]
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
  • Advances in the Analysis of Persistent Halogen
  • Halogenated Organic Compounds. Spectroscopy Online. [Link]
  • How are chemical structures analyzed in drug discovery?.
  • Structure-Based Functional Design of Drugs: From Target to Lead Compound. National Institutes of Health (NIH). [Link]
  • Validation Aspects in Structure-Based Drug Design.
  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
  • Liquid‐chromatography isotope‐ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlyi. Helmholtz Centre for Environmental Research (UFZ). [Link]
  • Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

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Safety Operating Guide

Navigating the Safe Handling of Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. Methyl 2-chloro-5-fluoro-3-methylbenzoate, a halogenated aromatic ester, presents a unique set of handling considerations due to its chemical structure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for analogous compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available databases. The following guidance is synthesized from the safety profiles of structurally similar chemicals, including Methyl 2-chloro-5-fluorobenzoate, Methyl Benzoate, and other halogenated aromatic compounds. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.

Hazard Assessment: Understanding the Risks

Based on the profiles of similar halogenated and methylated benzoic acid derivatives, this compound should be presumed to present the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation, redness, or burns.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Environmental Hazard: Halogenated compounds can be harmful to aquatic life and require careful disposal to prevent environmental contamination.[1]

The presence of chlorine and fluorine atoms on the benzene ring can influence the compound's reactivity and toxicological profile. Therefore, a conservative approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.Protects against accidental splashes that could cause serious eye damage. Standard safety glasses do not offer sufficient protection from splashes.
Hand Protection Chemical-resistant gloves. While specific breakthrough data is unavailable, Nitrile rubber gloves are a common recommendation for incidental splash protection against a variety of organic chemicals. For prolonged contact, consider heavier-duty gloves such as Viton® or Butyl rubber . Always inspect gloves for any signs of degradation or perforation before use.[2][3]Prevents skin contact, which can lead to irritation or absorption of the chemical. Disposable nitrile gloves should be changed immediately if contact with the chemical occurs.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects personal clothing from contamination and provides an additional barrier against skin contact.
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Consult with your institution's EHS for respirator fit testing and selection.Halogenated aromatic compounds can have significant vapor pressures, and their inhalation can be harmful. A fume hood is the primary engineering control to prevent respiratory exposure.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for the safe handling of this compound. The following diagram and step-by-step guide outline a self-validating protocol.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area - Verify fume hood function - Clear clutter - Gather all materials don_ppe 2. Don Appropriate PPE - Inspect all equipment - Ensure proper fit prep_area->don_ppe Safety First aliquot 3. Aliquot Chemical - Use appropriate tools - Minimize spill risk don_ppe->aliquot reaction 4. Perform Reaction - Keep sash low - Monitor for any issues aliquot->reaction In Fume Hood decontaminate 5. Decontaminate Glassware - Rinse with suitable solvent - Collect rinsate as waste reaction->decontaminate segregate 6. Segregate Waste - Designated halogenated waste container decontaminate->segregate Waste Management dispose 7. Dispose of Waste - Follow institutional EHS procedures segregate->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Prepare the Work Area: Before handling the chemical, ensure that a certified chemical fume hood is operational. The work area should be clean and free of any unnecessary items. All required equipment, such as glassware, stir bars, and reagents, should be placed within the fume hood.[5]

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above. Carefully inspect each item for any damage before use.

  • Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe work.

  • Decontaminate Glassware: Following the procedure, rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[5]

  • Segregate Waste: All waste containing this compound, including the rinsate from glassware, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste streams.

  • Dispose of Waste: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Small Spill For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Environmental Stewardship

The proper disposal of halogenated organic compounds is crucial to prevent environmental harm.[8]

Waste Segregation and Labeling:
  • Waste Stream: Halogenated Organic Waste.[6]

  • Container: Use a designated, properly sealed, and compatible waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5]

Disposal Procedure:
  • Collection: All materials contaminated with this compound, including the pure compound, reaction mixtures, rinsates, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in the designated halogenated waste container.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office in a timely manner.

By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with working with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and use this guide as a supplement to, not a replacement for, a thorough risk assessment and the specific guidance of your institution's safety professionals.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • GCA Corporation. (1987).
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE).
  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
  • University of Pennsylvania - Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
  • Carl ROTH. (n.d.). Chlorobenzene - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.